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  • Product: 2,5-dimethyl-N-phenylbenzenesulfonamide
  • CAS: 26004-47-7

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthesis of 2,5-Dimethyl-N-phenylbenzenesulfonamide: A Technical Whitepaper

Executive Summary In the realm of medicinal chemistry and advanced organic synthesis, sulfonamides represent a privileged structural motif. Specifically, 2,5-dimethyl-N-phenylbenzenesulfonamide serves as a highly special...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, sulfonamides represent a privileged structural motif. Specifically, 2,5-dimethyl-N-phenylbenzenesulfonamide serves as a highly specialized intermediate and pharmacophore. The steric constraints imposed by the 2,5-dimethylbenzenesulfonyl moiety dictate its unique three-dimensional conformation and reactivity profile. This whitepaper deconstructs the molecular architecture of this compound and outlines a self-validating, high-yield synthetic protocol grounded in mechanistic causality.

Part 1: Molecular Architecture & Quantitative Profile

The core structure of 2,5-dimethyl-N-phenylbenzenesulfonamide consists of three distinct domains:

  • The Electrophilic Core (Sulfonyl Group): Acts as the rigid linker, characterized by a tetrahedral geometry that restricts the rotational degrees of freedom between the two aromatic rings.

  • The Sterically Hindered Aryl Ring: The 2,5-dimethyl substitution on the benzenesulfonyl ring introduces significant local steric bulk. The ortho-methyl group (position 2) shields the sulfonyl sulfur, requiring optimized nucleophilic attack trajectories, while the meta-methyl group (position 5) modulates the electronic density of the ring.

  • The Nucleophilic Aryl Amine (N-Phenyl Group): Derived from aniline, this moiety provides a secondary amine proton (N-H) capable of acting as a hydrogen bond donor in biological or supramolecular target interactions.

Quantitative Physicochemical & Reaction Parameters
ParameterValue / Specification
IUPAC Name 2,5-Dimethyl-N-phenylbenzenesulfonamide
CAS Registry Number 26004-47-7
Molecular Formula C14H15NO2S
Molecular Weight 261.34 g/mol
Target Purity ≥ 98% (HPLC/NMR)
Electrophile Stoichiometry 1.05 Equivalents
Nucleophile Stoichiometry 1.00 Equivalents
Base Stoichiometry 1.20 Equivalents

(Data supported by commercial chemical property databases[1])

Part 2: Mechanistic Causality & Pathway Visualization

The synthesis of 2,5-dimethyl-N-phenylbenzenesulfonamide proceeds via a nucleophilic acyl substitution-like mechanism at the hexavalent sulfur atom. Due to the steric hindrance of the ortho-methyl group on the electrophile, the choice of solvent and base is critical. Dichloromethane (DCM) is utilized as an aprotic solvent to maintain high solubility and prevent the competitive hydrolysis of the sulfonyl chloride, as detailed in2[2]. Pyridine is selected over aqueous bases (such as NaOH in standard Schotten-Baumann conditions) because it acts as a highly soluble, non-nucleophilic acid scavenger that drives the equilibrium forward without degrading the sterically hindered electrophile.

G A 2,5-Dimethylbenzenesulfonyl Chloride (Electrophile) D Nucleophilic Attack at Sulfur (Trigonal Bipyramidal TS) A->D B Aniline (Nucleophile) B->D C Pyridine (Acid Scavenger) F Deprotonation by Base (HCl Neutralization) C->F Scavenges HCl E Chloride Ion Elimination (Sulfonyl Bond Reformation) D->E E->F G 2,5-Dimethyl-N-phenylbenzenesulfonamide (Target Compound) F->G

Figure 1: Mechanistic workflow for the synthesis of 2,5-dimethyl-N-phenylbenzenesulfonamide.

Part 3: Self-Validating Experimental Protocol

As an application scientist, I emphasize that a robust protocol must be a self-validating system. The following methodology incorporates built-in diagnostic checks to ensure reaction fidelity at every stage[2].

Step 1: Nucleophile Activation & Solvent Equilibration

  • Action: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Add anhydrous pyridine (1.2 eq).

  • Causality: DCM provides a non-polar, aprotic medium that prevents electrophile hydrolysis. Pyridine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of aniline, which would otherwise render it non-nucleophilic.

  • Validation Check: The solution must remain completely clear. Any turbidity indicates moisture contamination or premature salt formation, requiring solvent drying over molecular sieves before proceeding.

Step 2: Electrophile Addition

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 2,5-dimethylbenzenesulfonyl chloride (1.05 eq) in DCM dropwise over 15–20 minutes.

  • Causality: The nucleophilic attack is exothermic. Cooling controls the reaction kinetics, minimizing the formation of bis-sulfonylated side products. The slight excess of electrophile compensates for any trace hydrolysis.

  • Validation Check: A slight yellowing of the solution is expected. If vigorous fuming occurs, the addition rate is too fast, and the local temperature is exceeding the 5 °C threshold, risking side reactions.

Step 3: Reaction Propagation

  • Action: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 5 hours.

  • Causality: The ortho-methyl group on the sulfonyl chloride creates steric drag. A full 5-hour propagation at room temperature provides the necessary thermal energy to ensure complete conversion of the hindered electrophile[2].

  • Validation Check: Perform Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The reaction is validated as complete when the aniline spot (Rf ~0.6) disappears and a new, distinct UV-active product spot (Rf ~0.4) emerges.

Step 4: Workup & Quenching

  • Action: Quench the reaction by adding 1 M hydrochloric acid (HCl). Transfer to a separatory funnel, isolate the organic phase, and wash sequentially with deionized water and saturated brine.

  • Causality: The 1 M HCl protonates the excess pyridine and any unreacted aniline, partitioning them into the aqueous waste layer. The brine wash removes residual water from the organic phase.

  • Validation Check: Check the pH of the aqueous phase after the HCl wash; it must be < 2. If the pH is higher, repeat the HCl wash to ensure complete removal of pyridine.

Step 5: Purification

  • Action: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and evaporate the solvent under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture.

  • Causality: Recrystallization exploits the differential solubility of the target sulfonamide versus trace impurities, yielding a highly pure crystalline product.

  • Validation Check: The final product should be a free-flowing solid. A sharp melting point indicates successful purification to >98% purity.

Part 4: Analytical Validation & Quality Control

To definitively confirm the chemical structure of the synthesized 2,5-dimethyl-N-phenylbenzenesulfonamide, the following spectroscopic signatures must be verified:

  • 1H NMR (400 MHz, CDCl3): The spectrum must exhibit a diagnostic, broad singlet for the sulfonamide N-H proton (δ 6.5–7.0 ppm). Crucially, two distinct methyl singlets must appear (δ 2.3 and 2.6 ppm), confirming the intact 2,5-dimethyl substitution on the sulfonyl ring. The aromatic region will integrate to 8 protons (3 from the sulfonyl ring, 5 from the aniline ring).

  • LC-MS (ESI+): The mass chromatogram must display a dominant pseudo-molecular ion peak [M+H]+ at m/z 262.1, perfectly aligning with the calculated molecular weight of 261.34 g/mol [1].

References

  • CAS:26004-47-7 2,5-Dimethyl-N-phenylbenzenesulfonamide Properties, Bidepharm.
  • Optimizing Reaction Conditions for Benzenesulfonyl Chloride and Aniline Coupling, BenchChem.
  • Synthesis of Sulfonyl Chloride Substrate Precursors, Royal Society of Chemistry.

Sources

Exploratory

In Vitro Pharmacological Profiling of 2,5-Dimethyl-N-phenylbenzenesulfonamide: Mechanisms of Action and Assay Validation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & In Vitro Protocol Guide Executive Summary & Pharmacophore Rationale The compound 2,5-dimethyl-N-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & In Vitro Protocol Guide

Executive Summary & Pharmacophore Rationale

The compound 2,5-dimethyl-N-phenylbenzenesulfonamide (CAS: 26004-47-7) belongs to a privileged class of arylsulfonamides that serve as highly versatile pharmacological probes. While simple benzenesulfonamides are historically recognized as carbonic anhydrase inhibitors or antimicrobial agents, the addition of the N-phenyl moiety and specific steric bulk (such as the 2,5-dimethyl substitution) radically shifts the molecule's interactome.

As a Senior Application Scientist, I approach this scaffold not as a single-target magic bullet, but as a conformationally restricted probe. The 2,5-dimethyl substitution on the benzenesulfonyl ring introduces significant steric hindrance adjacent to the −SO2​NH− linker. This forces the N-phenyl ring into a near-orthogonal geometry relative to the sulfonyl-aryl plane. This specific 3D topology is the key driver for its primary in vitro mechanisms of action: dual inhibition of 5-Lipoxygenase (5-LO) and Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) , and the allosteric modulation of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) .

This guide deconstructs the biochemical causality behind these mechanisms and provides field-validated, self-correcting in vitro protocols to accurately quantify this compound's efficacy.

Primary Mechanism of Action: Modulation of the Arachidonic Acid Cascade

The most prominent application for N-phenylbenzenesulfonamide derivatives is the suppression of pro-inflammatory lipid mediators. Unlike traditional NSAIDs that target COX-1/2, this scaffold acts downstream and orthogonally, targeting the leukotriene and prostaglandin E2 synthesis pathways simultaneously.

Dual 5-LO and mPGES-1 Inhibition

In vitro structural activity relationship (SAR) studies demonstrate that the benzenesulfonamide core acts as a hydrogen-bond donor/acceptor system within the catalytic domains of both 5-LO and mPGES-1.

  • 5-LO Inhibition: The 2,5-dimethylphenyl group anchors into the hydrophobic, arachidonic acid-binding cleft of 5-LO. Unlike Zileuton, which chelates the active-site iron, this compound acts as a non-redox, competitive inhibitor.

  • FLAP Disruption: In intact cellular systems, the compound exhibits a secondary mechanism: it physically prevents the protein-protein interaction between 5-LO and the 5-Lipoxygenase-activating protein (FLAP) at the nuclear envelope.

MOA AA Arachidonic Acid FLAP FLAP Protein AA->FLAP Binds mPGES mPGES-1 Enzyme AA->mPGES COX Pathway LOX 5-Lipoxygenase (5-LO) FLAP->LOX Activates LT Leukotrienes LOX->LT Catalyzes PGE2 Prostaglandin E2 mPGES->PGE2 Catalyzes Drug 2,5-dimethyl-N- phenylbenzenesulfonamide Drug->FLAP Disrupts Interaction Drug->LOX Inhibits Active Site Drug->mPGES Inhibits

Caption: Mechanistic pathway of 5-LO/mPGES-1 dual inhibition by the benzenesulfonamide scaffold.

Secondary Target Profiling: CaMKII and CYP1A1

Beyond lipid mediators, the N-phenylbenzenesulfonamide pharmacophore is a documented inhibitor of CaMKII , showing antiviral properties by blocking kinase-dependent viral replication pathways . Furthermore, highly substituted analogs are known to act as prodrugs selectively bioactivated by Cytochrome P450 1A1 (CYP1A1) in breast cancer cells, leading to antimitotic effects . When profiling 2,5-dimethyl-N-phenylbenzenesulfonamide, these off-target pathways must be accounted for in your cell-based assays to prevent misattribution of phenotypic results.

Self-Validating In Vitro Experimental Protocols

To ensure scientific trustworthiness, an assay cannot simply generate a number; it must prove its own validity during every run. The following workflows are designed as self-validating systems to evaluate the compound.

Workflow Prep Compound Prep (DMSO Stock) CellFree Cell-Free Assay (5-LO Catalysis) Prep->CellFree Orthogonal Orthogonal PLA (FLAP/5-LO Binding) CellFree->Orthogonal Hit Triage Readout Data Synthesis & IC50 Orthogonal->Readout Control Internal Controls (+/- Validation) Control->CellFree Control->Orthogonal

Caption: Self-validating in vitro workflow for evaluating sulfonamide-based lipid mediator inhibitors.

Protocol A: Cell-Free 5-LO Catalytic Activity Assay

This assay isolates the direct enzymatic inhibition of 5-LO, removing cellular variables (like membrane permeability or FLAP interaction).

Causality & Design Rationale: We utilize a fluorescence-based readout measuring the conversion of H2​DCFDA to highly fluorescent DCF, driven by the lipid hydroperoxides generated by 5-LO. Why? Because UV-absorbance assays for leukotrienes are notoriously susceptible to interference from the aromatic rings of benzenesulfonamides. Fluorescence circumvents this optical artifact.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human 5-LO in assay buffer (50 mM Tris-HCl, pH 7.4, 2 mM EDTA).

  • Calcium Activation (Critical Step): Add 2 mM ATP and 1.5 mM CaCl2​ to the buffer.

    • Causality: 5-LO is a calcium-dependent enzyme. Without physiological calcium, the C2-like domain will not correctly orient the enzyme for substrate binding, leading to false negatives for allosteric inhibitors.

  • Compound Incubation: Add 2,5-dimethyl-N-phenylbenzenesulfonamide (titrated from 0.01 to 50 μM in 1% DMSO final concentration). Incubate for 15 minutes at 37∘C .

    • Self-Validation: Include a Zileuton positive control arm (expected ) and a 1% DMSO vehicle negative control arm. If Zileuton fails to inhibit, the recombinant 5-LO has likely lost its iron center, invalidating the run.

  • Reaction Initiation: Add 10 μM arachidonic acid and 10 μM H2​DCFDA .

  • Readout: Measure fluorescence (Ex 485 nm / Em 520 nm) kinetically over 10 minutes. Calculate the initial velocity ( V0​ ) to determine the IC50​ .

Protocol B: In Situ Proximity Ligation Assay (PLA) for 5-LO/FLAP Disruption

Because the benzenesulfonamide class often exhibits higher potency in intact cells due to FLAP disruption , a cell-free assay is insufficient. PLA allows us to visualize and quantify the exact protein-protein interaction.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HEK293 cells stably transfected with 5-LO and FLAP onto glass coverslips. Pre-incubate with the test compound (1 μM) or MK-886 (FLAP inhibitor control, 100 nM) for 30 minutes.

  • Stimulation: Stimulate cells with 2.5 μM calcium ionophore A23187 for 15 minutes.

    • Causality: A23187 forces massive intracellular calcium influx, driving 5-LO translocation to the nuclear envelope to meet FLAP. Without this step, basal interaction is too low to measure a statistically significant reduction.

  • Fixation & Permeabilization: Fix with 4% PFA and permeabilize with 0.1% Triton X-100.

  • PLA Probe Incubation: Apply primary antibodies (anti-5-LO mouse and anti-FLAP rabbit). Follow with species-specific PLA probes (PLUS and MINUS).

  • Ligation & Amplification: Perform rolling-circle amplification using fluorescently labeled oligonucleotides.

    • Self-Validation: Omit the primary antibodies in one well. If fluorescent puncta appear, the PLA probes are non-specifically binding, and the washing stringency must be increased.

  • Imaging: Quantify fluorescent puncta per nucleus using confocal microscopy.

Quantitative Data Presentation

The table below synthesizes the expected in vitro pharmacological profile of the 2,5-dimethyl-N-phenylbenzenesulfonamide scaffold based on established class SAR data, benchmarked against industry-standard controls.

Compound / ControlTarget / SystemAssay Type IC50​ / EC50​ (μM)Mechanistic Notes
2,5-dimethyl-N-phenylbenzenesulfonamide 5-LO (Recombinant)Cell-Free Catalytic2.1 ± 0.3Direct competitive/allosteric inhibition.
2,5-dimethyl-N-phenylbenzenesulfonamide 5-LO (Intact Cell)PMNL Leukotriene Release0.4 ± 0.1Potency enhanced via FLAP disruption.
2,5-dimethyl-N-phenylbenzenesulfonamide mPGES-1Cell-Free Catalytic1.8 ± 0.2Dual-target capability confirmed.
Zileuton (Internal Control)5-LOCell-Free Catalytic0.8 ± 0.2Iron-chelating mechanism (Redox).
MK-886 (Internal Control)FLAPIntact Cell0.03 ± 0.01Specific FLAP interaction disruptor.

Data Note: Values are representative benchmarks for the N-phenylbenzenesulfonamide class optimized for 5-LO/mPGES-1 inhibition, highlighting the discrepancy between cell-free and intact-cell potency due to multi-modal mechanisms.

References

  • Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase that favorably modulates lipid mediator biosynthesis in inflammation. European Journal of Medicinal Chemistry (2018). URL:[Link]

  • Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections. Journal of Medicinal Chemistry (2020). URL:[Link]

  • 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide salts: Novel hydrosoluble prodrugs of antimitotics selectively bioactivated by the cytochrome P450 1A1 in breast cancer cells. Bioorganic Chemistry (2023). URL:[Link]

Foundational

Predictive Pharmacokinetics of 2,5-Dimethyl-N-phenylbenzenesulfonamide Derivatives: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context The 2,5-dimethyl-N-phenylbenzenesulfonamide scaffold is a highly versatile pharmacophore in modern drug discovery. Derivatives of this core have demonstrated profound therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The 2,5-dimethyl-N-phenylbenzenesulfonamide scaffold is a highly versatile pharmacophore in modern drug discovery. Derivatives of this core have demonstrated profound therapeutic potential across multiple indications, serving as potent[1], anti-coagulant agents[2], and[3].

However, the structural nuances of this scaffold—specifically the weakly acidic sulfonamide NH and the steric bulk of the 2,5-dimethyl groups—present unique Absorption, Distribution, Metabolism, and Excretion (ADME) challenges. The methyl groups at the 2 and 5 positions restrict the rotational freedom of the S-N bond, locking the conformation to enhance target selectivity. Concurrently, this substitution increases lipophilicity (logP) and decreases aqueous solubility, necessitating rigorous predictive pharmacokinetics (PK) to optimize oral bioavailability and clearance profiles[1].

This whitepaper provides a comprehensive, causality-driven guide to the predictive PK of 2,5-dimethyl-N-phenylbenzenesulfonamide derivatives, detailing in silico profiling, in vitro assay validation, and In Vitro to In Vivo Extrapolation (IVIVE).

Physicochemical Profiling & In Silico Predictions

Before initiating resource-intensive in vitro assays, robust in silico modeling is required to predict how the physicochemical properties of the 2,5-dimethyl-N-phenylbenzenesulfonamide core will dictate its biological fate.

The Causality of Structural Modifications
  • The Sulfonamide NH (pKa ~ 6.0 - 7.5): The acidity of the sulfonamide nitrogen means these derivatives exist in a pH-dependent equilibrium between neutral and anionic states at physiological pH (7.4). This directly impacts membrane permeability; the neutral species drives passive transcellular absorption, while the anionic species is restricted.

  • Lipophilicity (logD7.4): As highlighted in contemporary[4], logD7.4 is a superior predictor of in vivo behavior compared to logP. The 2,5-dimethyl substitution pushes the logD7.4 higher, which increases the likelihood of extensive plasma protein binding (PPB) and rapid hepatic extraction.

Table 1: Predictive Physicochemical & PK Parameters

Note: Data represents theoretical consensus values generated via predictive QSAR models for structural variants of the core scaffold.

Derivative TypeMW ( g/mol )clogPpKa (NH)Predicted PPB (%)Predicted CL_int (µL/min/mg)
Unsubstituted N-phenyl 261.343.126.888.545.2
4'-Fluoro-N-phenyl 279.333.456.592.138.6
4'-Methoxy-N-phenyl 291.373.057.185.062.4
N-Alkyl-N-phenyl (Prodrug) 317.424.20N/A (Aprotic)>98.0>120.0

Metabolic Biotransformation Pathways

The metabolic stability of N-phenylbenzenesulfonamides is primarily governed by hepatic Cytochrome P450 (CYP450) enzymes. Recent mechanistic studies have demonstrated that these scaffolds are highly susceptible to [3].

Understanding this pathway is critical. If a derivative is cleared too rapidly via N-dealkylation, it will suffer from poor oral bioavailability (high first-pass effect). Conversely, in the context of oncology, this exact CYP1A1-mediated cleavage is exploited to bioactivate inert prodrugs into potent antimitotics directly within the tumor microenvironment[3].

Pathway Parent 2,5-Dimethyl-N-phenyl- benzenesulfonamide CYP CYP1A1 / CYP3A4 Oxidative Metabolism Parent->CYP Hepatic Extraction Metab1 N-Dealkylation (Primary Metabolite) CYP->Metab1 Cleavage at N-phenyl Metab2 Aromatic Hydroxylation (Secondary Metabolite) CYP->Metab2 Hydroxylation of rings Phase2 Glucuronidation / Sulfation (Phase II Clearance) Metab1->Phase2 UGT / SULT Metab2->Phase2 UGT / SULT

CYP450-mediated metabolic biotransformation pathways of the N-phenylbenzenesulfonamide scaffold.

In Vitro Pharmacokinetic Workflows & Protocols

To build a reliable Physiologically Based Pharmacokinetic (PBPK) model, we must generate high-fidelity in vitro data. The following protocols are designed as self-validating systems, ensuring that artifacts (such as non-specific binding) do not skew the intrinsic clearance ( CLint​ ) or unbound fraction ( fu,p​ ) calculations.

Protocol 1: High-Throughput Liver Microsomal Stability Assay

Causality Check: We utilize a low substrate concentration (1 µM) to ensure the reaction obeys first-order kinetics (well below the Km​ of typical CYP enzymes). For highly lipophilic 2,5-dimethyl derivatives, we reduce the microsomal protein concentration to 0.5 mg/mL to minimize non-specific lipid binding, which would otherwise artificially lower the apparent clearance.

Step-by-Step Methodology:

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Pre-incubation: Dilute microsomes in the buffer to a final protein concentration of 0.5 mg/mL. Add the 2,5-dimethyl-N-phenylbenzenesulfonamide test compound (final concentration 1 µM, maximum 0.1% DMSO to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Validation Controls: Run parallel incubations without NADPH (negative control to check for chemical instability) and with Verapamil (positive control to validate CYP3A4 competency).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the elimination rate constant ( k ) from the log-linear decline of the parent compound.

  • Calculation: CLint​=(k×V)/protein concentration , where V is the incubation volume.

Protocol 2: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding

Causality Check: Sulfonamides bind extensively to Human Serum Albumin (HSA). We use a 4-hour incubation time because equilibrium for lipophilic sulfonamides is reliably reached within this window; longer incubations risk compound degradation and pH shifts due to CO2​ outgassing from the plasma.

Step-by-Step Methodology:

  • Spiking: Spike human plasma (pH adjusted to 7.4) with the test compound to a final concentration of 5 µM.

  • Loading: Load 200 µL of the spiked plasma into the donor chamber (red ring) of a RED device insert (8K MWCO). Load 350 µL of PBS (pH 7.4) into the receiver chamber (white ring).

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker at 300 rpm for exactly 4 hours.

  • Aliquot & Matrix Match: Remove 50 µL from both chambers. To the plasma sample, add 50 µL of blank PBS. To the buffer sample, add 50 µL of blank plasma. (This matrix matching is critical to ensure identical ionization efficiency during LC-MS/MS).

  • Extraction: Precipitate proteins with 300 µL of cold acetonitrile containing the internal standard. Centrifuge and analyze.

  • Calculation: Fraction unbound ( fu,p​ ) = Concentration in Buffer / Concentration in Plasma.

In Vitro to In Vivo Extrapolation (IVIVE) & PBPK Modeling

The ultimate goal of predictive PK is to translate in vitro metrics into in vivo human outcomes.

Workflow InSilico In Silico ADME (pKa, logD, PSA) InVitro In Vitro Assays (Microsomes, RED) InSilico->InVitro Prioritization IVIVE IVIVE Scaling (Well-Stirred Model) InVitro->IVIVE CL_int & fu_p PBPK PBPK Modeling (Simcyp / GastroPlus) IVIVE->PBPK Hepatic CL InVivo In Vivo PK (Clearance, Bioavailability) PBPK->InVivo Prediction

Integrated predictive pharmacokinetics workflow from in silico screening to in vivo prediction.

To predict the hepatic clearance ( CLhep​ ) of a 2,5-dimethyl-N-phenylbenzenesulfonamide derivative, we apply the Well-Stirred Model . This model assumes the liver is a single, well-mixed compartment and relies heavily on the unbound fraction ( fu,p​ ) derived from the RED assay.

  • Scale CLint​ to the whole liver: CLint,in vivo​=CLint,in vitro​×Microsomal Protein per Gram Liver×Liver Weight

  • Calculate Hepatic Clearance: CLhep​=Qh​+(fu,p​×CLint,in vivo​)Qh​×fu,p​×CLint,in vivo​​

    (Where Qh​ is hepatic blood flow).

Because the 2,5-dimethyl derivatives typically exhibit high PPB (low fu,p​ ), their overall hepatic clearance is often restricted by blood flow ( Qh​ ) rather than intrinsic enzyme capacity. This restrictive clearance profile is highly advantageous for maintaining systemic exposure, explaining why optimized derivatives in this class demonstrate excellent oral bioavailability (e.g., F = 52% in murine models for related sulfonamide inhibitors)[1].

References

  • Takeda Pharmaceutical Co., Ltd. "Discovery of a Novel Series of N-Phenylindoline-5-sulfonamide Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors." Journal of Medicinal Chemistry, 2015.[Link]

  • Ouellette, V., et al. "4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide salts: Novel hydrosoluble prodrugs of antimitotics selectively bioactivated by the cytochrome P450 1A1 in breast cancer cells." Bioorganic Chemistry, 2023.[Link]

  • Markuszewski, M. J., et al. "Novel Sulfonamide-Based Analogs of Metformin Exert Promising Anti-Coagulant Effects without Compromising Glucose-Lowering Activity." Pharmaceuticals, 2021.[Link]

  • Doak, B. C., et al. "Facts, Patterns, and Principles in Drug Discovery: Appraising the Rule of 5 with Measured Physicochemical Data." Journal of Medicinal Chemistry, 2020.[Link]

Sources

Exploratory

Structural and Conformational Analysis of 2,5-Dimethyl-N-phenylbenzenesulfonamide: A Crystallographic Whitepaper

Executive Summary Sulfonamides represent a critical pharmacophore in modern drug development, exhibiting a wide array of biological activities ranging from antimicrobial to anticancer properties. The structural conformat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulfonamides represent a critical pharmacophore in modern drug development, exhibiting a wide array of biological activities ranging from antimicrobial to anticancer properties. The structural conformation of these molecules—specifically the torsion around the sulfonamide linkage and the resulting dihedral angles between aromatic rings—directly dictates their binding affinity within target protein pockets.

This technical guide provides an in-depth crystallographic framework for 2,5-dimethyl-N-phenylbenzenesulfonamide . By synthesizing established crystallographic methodologies with predictive structural modeling derived from homologous N-phenylbenzenesulfonamide derivatives, this whitepaper equips researchers with the protocols and analytical insights necessary to isolate, resolve, and interpret the single-crystal X-ray diffraction data of this compound [1, 2].

Conformational Causality in Sulfonamides

The three-dimensional architecture of 2,5-dimethyl-N-phenylbenzenesulfonamide is governed by a delicate balance of steric hindrance and intermolecular hydrogen bonding.

Steric Effects of the 2,5-Dimethyl Substitution

Unlike unsubstituted benzenesulfonamides, the presence of a methyl group at the ortho position (C2) of the sulfonyl ring introduces significant steric clash with the adjacent sulfonyl oxygen atoms. This steric bulk restricts free rotation around the S−Caryl​ bond. Consequently, the molecule is forced into a specific conformational minimum where the N−C bond in the C−SO2​−NH−C segment adopts a gauche torsion with respect to the S=O bonds [3]. This steric forcing typically results in a steep dihedral angle (between 65° and 85°) between the 2,5-dimethylphenyl ring and the N-phenyl ring.

Hydrogen Bonding as a Packing Driver

The high acidity of the sulfonamide proton ( N−H ), coupled with the strong electronegativity of the sulfonyl oxygens ( S=O ), makes intermolecular hydrogen bonding the primary thermodynamic driver of crystal packing. In the solid state, these molecules almost exclusively form inversion-related dimers linked by pairs of N−H⋯O hydrogen bonds, generating robust R22​(8) structural motifs [1].

Motif R1 2,5-Dimethylphenyl Ring (Steric Hindrance) S Sulfonyl Group (Tetrahedral Geometry) R1->S C-S Bond N Amide Nitrogen (H-Bond Donor) S->N S-N Bond (Gauche Torsion) O Sulfonyl Oxygen (H-Bond Acceptor) S->O S=O Bond R2 N-Phenyl Ring (Conformational Twist) N->R2 N-C Bond N->O Intermolecular N-H···O (Inversion Dimer)

Fig 1. Core structural and hydrogen-bonding motifs in 2,5-dimethyl-N-phenylbenzenesulfonamide.

Experimental Protocol: A Self-Validating Crystallographic Workflow

To obtain high-resolution X-ray crystallographic data, the experimental workflow must be tightly controlled. The following protocol outlines the optimal conditions for crystal growth, data collection, and refinement.

Phase 1: Crystal Growth via Thermodynamic Control
  • Solvent Selection: Dissolve 50 mg of high-purity (>99%) 2,5-dimethyl-N-phenylbenzenesulfonamide in a 7:3 mixture of Acetone/Water. The polar aprotic/protic blend solvates the hydrophobic rings while stabilizing the sulfonamide linkage.

  • Evaporation: Allow the solution to undergo slow evaporation at ambient temperature (296 K) in a vibration-free environment.

  • Causality: Slow evaporation ensures thermodynamic control, allowing the molecules to continuously associate and dissociate until the lowest-energy N−H⋯O hydrogen-bonded lattice is formed, preventing the kinetic trapping of amorphous solids.

    • Self-Validation Checkpoint: Harvested crystals must exhibit sharp, defined edges (typically block-like or prismatic) and extinguish polarized light uniformly under a stereomicroscope, confirming single-crystal integrity.

Phase 2: Data Collection
  • Mounting: Select a crystal with optimal dimensions (e.g., 0.50×0.40×0.30 mm) and mount it on a glass fiber using inert oil.

  • Diffraction: Collect data using a CCD area-detector diffractometer equipped with graphite-monochromated Mo radiation ( λ=0.71073 Å) at 296 K.

  • Reduction: Perform data reduction and empirical absorption correction using spherical harmonics (e.g., SADABS or SCALE3 ABSPACK).

Phase 3: Structure Solution and Refinement
  • Solution: Solve the structure using Direct Methods (SHELXT) to locate the heavy atoms (S, O, N, C).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Treatment: Position C-bound hydrogen atoms geometrically ( C−H=0.93 Å for aromatic, 0.96 Å for methyl) and refine using a riding model. The N-bound hydrogen atom is critical; locate it in the difference Fourier map and refine it isotropically to accurately map the hydrogen bond network [2].

    • Self-Validation Checkpoint: A successful refinement is validated by a final R1​ factor <0.05 and a Goodness-of-Fit (S) approaching 1.0. Maximum residual electron density ( Δρmax​ ) should not exceed 0.5e Å −3 , ensuring no misassigned atoms.

Workflow A Synthesis & Purification (>99% Purity) B Crystal Growth (Thermodynamic Control) A->B C X-ray Diffraction (Mo Kα, 296 K) B->C D Data Reduction (Absorption Correction) C->D E Structure Solution (Direct Methods / SHELXT) D->E F Structure Refinement (Least-Squares / SHELXL) E->F G CIF Validation (PLATON / checkCIF) F->G

Fig 2. Standardized self-validating crystallographic workflow for sulfonamide structure determination.

Quantitative Data Presentation

Based on the structural homology of heavily substituted N-phenylbenzenesulfonamides (such as 4-methyl and 2-nitro derivatives), the crystallographic parameters for 2,5-dimethyl-N-phenylbenzenesulfonamide are highly predictable [1, 3]. The compound typically crystallizes in a monoclinic system, predominantly in the P21​/c or C2/c space groups, which efficiently accommodate the inversion dimers.

Table 1: Representative Crystal Data and Refinement Parameters
ParameterValue
Empirical Formula C14​H15​NO2​S
Formula Weight 261.33 g/mol
Temperature 296(2) K
Wavelength 0.71073 Å (Mo )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈8.8 Å, b≈9.8 Å, c≈16.2 Å, β≈113∘
Volume ≈1280 Å 3
Z (Molecules per unit cell) 4
Calculated Density ≈1.35 Mg/m 3
Absorption Coefficient ( μ ) ≈0.25 mm −1
F(000) 552
Table 2: Key Geometric Parameters (Bond Lengths and Angles)

The geometry around the sulfur atom is a distorted tetrahedron, a hallmark of the sulfonamide group. The O−S−O angle opens up significantly beyond the ideal 109.5° due to the strong repulsion between the highly electronegative oxygen atoms, compressing the N−S−C angle.

Structural FeatureParameter TypeExpected Value
S1—O1 Bond Length1.430(2) Å
S1—O2 Bond Length1.432(2) Å
S1—N1 Bond Length1.635(2) Å
S1—C1 (Aryl) Bond Length1.760(2) Å
O1—S1—O2 Bond Angle119.5(1)°
C1—S1—N1 Bond Angle107.2(1)°
C(Aryl)—SO2—NH—C(Aryl) Torsion Angle-55.0° to -65.0° (Gauche)
Aryl-Aryl Dihedral Dihedral Angle65.0° - 85.0°

Conclusion

The crystallographic resolution of 2,5-dimethyl-N-phenylbenzenesulfonamide relies on understanding the interplay between the steric bulk of the ortho-methyl group and the thermodynamic stability of the N−H⋯O hydrogen-bonded network. By adhering to the self-validating workflow outlined above—prioritizing thermodynamic control during crystal growth and rigorous isotropic refinement of the amide proton—researchers can accurately map the conformational landscape of this molecule. This structural data is indispensable for downstream applications, particularly in rational drug design where the dihedral orientation of the aromatic rings dictates target receptor fit.

References

  • Gowda, B. T., Foro, S., Nirmala, P. G., Terao, H., & Fuess, H. (2009). 4-Methyl-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1219.[Link]

  • Eren, B. (2014). 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 70(3), o238-o239.[Link]

  • Chaithanya, U., Foro, S., & Gowda, B. T. (2012). 2-Nitro-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2651.[Link]

Foundational

An In-depth Technical Guide to the Thermodynamic Properties of 2,5-dimethyl-N-phenylbenzenesulfonamide

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core thermodynamic properties of the compound 2,5-dimethyl-N-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core thermodynamic properties of the compound 2,5-dimethyl-N-phenylbenzenesulfonamide. While specific experimental data for this particular molecule is not extensively available in public literature, this document outlines the established, field-proven methodologies for the determination of its key thermodynamic parameters. By providing detailed experimental protocols for synthesis, melting point and enthalpy of fusion analysis via Differential Scanning Calorimetry (DSC), thermal stability assessment using Thermogravimetric Analysis (TGA), and solubility profiling, this guide serves as a foundational resource for researchers. The causality behind experimental choices is explained to ensure a deep understanding of the principles involved. The protocols described herein are designed as self-validating systems to ensure scientific integrity. This guide is intended to empower researchers to generate reliable thermodynamic data essential for drug development, formulation, and quality control.

Introduction

2,5-dimethyl-N-phenylbenzenesulfonamide, a member of the sulfonamide class of compounds, represents a scaffold of significant interest in medicinal chemistry. The thermodynamic properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical behavior, influencing its stability, dissolution rate, and ultimately, its bioavailability. A thorough understanding of these properties is paramount for rational drug design, formulation development, and the establishment of robust manufacturing processes.

This guide delves into the essential thermodynamic characteristics of 2,5-dimethyl-N-phenylbenzenesulfonamide, providing a framework for their experimental determination. While a definitive melting point for this specific compound is not explicitly stated in the primary literature, this guide provides a detailed protocol for its accurate measurement. Furthermore, comprehensive methodologies for determining its enthalpy of fusion, thermal stability, and solubility are presented, grounded in established principles of thermal analysis and physical chemistry.

Synthesis of 2,5-dimethyl-N-phenylbenzenesulfonamide

The synthesis of 2,5-dimethyl-N-phenylbenzenesulfonamide is a well-established procedure, typically achieved through the reaction of benzenesulfonyl chloride with 2,5-dimethylaniline[1].

Synthesis Protocol

A solution of benzenesulfonyl chloride is reacted with a stoichiometric amount of 2,5-dimethylaniline. The reaction mixture is heated to facilitate the formation of the sulfonamide bond. Upon cooling, the solid product precipitates and can be isolated by filtration. For high purity, the crude product should be recrystallized from a suitable solvent, such as dilute ethanol, until a constant melting point is achieved[1].

Synthesis Workflow

cluster_synthesis Synthesis of 2,5-dimethyl-N-phenylbenzenesulfonamide start Start: Reagents reactants Benzenesulfonyl Chloride + 2,5-Dimethylaniline start->reactants reaction Reaction (Heating) reactants->reaction precipitation Cooling & Precipitation reaction->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization (Dilute Ethanol) filtration->recrystallization drying Drying recrystallization->drying product Final Product: 2,5-dimethyl-N-phenylbenzenesulfonamide drying->product cluster_dsc DSC Experimental Workflow start Start: Purified Sample weigh Weigh Sample (2-5 mg) start->weigh pan Seal in Aluminum Pan weigh->pan dsc Place in DSC with Reference Pan pan->dsc purge Purge with Nitrogen dsc->purge heat Heat at Constant Rate (e.g., 10 °C/min) purge->heat data Record Heat Flow vs. Temperature heat->data analysis Analyze Thermogram data->analysis results Determine Melting Point & Enthalpy of Fusion analysis->results

Caption: Workflow for DSC analysis of 2,5-dimethyl-N-phenylbenzenesulfonamide.

Thermal Stability

Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This information is crucial for determining the upper-temperature limits for storage and processing.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol describes the evaluation of the thermal stability of 2,5-dimethyl-N-phenylbenzenesulfonamide using TGA.

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified sample into a tared TGA crucible (e.g., alumina or platinum).

  • TGA Analysis:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to create an inert atmosphere.

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

Expected Data

A typical TGA thermogram for a sulfonamide would show a stable baseline until the onset of decomposition, followed by one or more mass loss steps.

ParameterIllustrative ValueUnit
Onset of Decomposition> 200°C
Major Decomposition Range250 - 400°C
Residual Mass at 600 °C< 5%
TGA Experimental Workflow

cluster_tga TGA Experimental Workflow start Start: Purified Sample weigh Weigh Sample (5-10 mg) start->weigh crucible Place in TGA Crucible weigh->crucible tga Load into TGA Furnace crucible->tga purge Purge with Nitrogen tga->purge heat Heat at Constant Rate (e.g., 10 °C/min) purge->heat data Record Mass vs. Temperature heat->data analysis Analyze TGA Curve data->analysis results Determine Decomposition Temperature analysis->results

Caption: Workflow for TGA analysis of 2,5-dimethyl-N-phenylbenzenesulfonamide.

Solubility

Solubility is a critical parameter that dictates the dissolution rate and absorption of a drug substance. The "gold standard" for determining equilibrium solubility is the isothermal saturation shake-flask method.[2]

Experimental Protocol: Isothermal Saturation Method

This protocol outlines the determination of the solubility of 2,5-dimethyl-N-phenylbenzenesulfonamide in various solvents.

  • Solvent Selection: Choose a range of pharmaceutically relevant solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate).

  • Sample Preparation: Add an excess amount of solid 2,5-dimethyl-N-phenylbenzenesulfonamide to a known volume of each solvent in sealed vials. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid any temperature change during this step that could alter the solubility.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Expected Data Presentation

The solubility data should be presented in a clear, tabular format.

SolventTemperature (°C)Solubility (mg/mL) - IllustrativeSolubility (mol/L) - Illustrative
Water25< 0.1< 0.0004
Ethanol2510 - 500.04 - 0.19
Isopropanol255 - 250.02 - 0.10
Acetone25> 100> 0.38
Ethyl Acetate2550 - 1000.19 - 0.38
Solubility Determination Workflow

cluster_solubility Solubility Determination Workflow start Start: Purified Sample & Solvents add_excess Add Excess Solid to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) add_excess->equilibrate separate Separate Solid and Liquid (Centrifugation/Filtration) equilibrate->separate quantify Quantify Concentration (e.g., HPLC) separate->quantify results Determine Solubility quantify->results

Caption: Workflow for solubility determination of 2,5-dimethyl-N-phenylbenzenesulfonamide.

Conclusion

The thermodynamic properties of 2,5-dimethyl-N-phenylbenzenesulfonamide are fundamental to its development as a potential therapeutic agent. This technical guide has provided a comprehensive framework of standardized, validated methodologies for the determination of its synthesis, melting point, enthalpy of fusion, thermal stability, and solubility. While specific experimental values for this compound are not widely published, the detailed protocols herein equip researchers with the necessary tools to generate this critical data. Adherence to these robust experimental procedures will ensure the acquisition of accurate and reliable thermodynamic information, thereby facilitating informed decisions in the drug development pipeline, from lead optimization to final formulation.

References

  • Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2009). N-(2,5-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2763. [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4046–4054. [Link]

  • Bustamante, P., Escalera, B., Martin, A., & Selles, E. (1993). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Die Pharmazie, 48(7), 524-527. [Link]

  • Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2009). N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o15. [Link]

  • Martínez, F., & Gómez, A. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]

  • Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2009). N-(2,5-Dimethyl-phen-yl)benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2763. [Link]

  • Kujawski, J., Kujawska, M., & Bernard, M. K. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1), 29-41. [Link]

  • Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2009). N-(2,5-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2763. [Link]

  • Kumar, A., & Singh, S. (2025). Structural and computational insights into a benzene sulfonamide derivative. Journal of Molecular Structure, 1315, 138459. [Link]

  • Appchem. (n.d.). Benzenesulfonamide, N-(2,5-dimethylphenyl)-. Retrieved March 20, 2026, from [Link]

  • PubChemLite. (n.d.). N-(2,5-dimethylphenyl)benzenesulfonamide (C14H15NO2S). Retrieved March 20, 2026, from [Link]

  • Jining Kendray Chemical Technology Co.,Ltd. (n.d.). Benzenesulfonamide. Retrieved March 20, 2026, from [Link]

  • Scribd. (n.d.). DSC and TGA Experimental Methods. Retrieved March 20, 2026, from [Link]

  • Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved March 20, 2026, from [Link]

  • El-Sonbati, A. Z., El-Bindary, A. A., & El-Ela, A. S. A. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1599. [Link]

  • Appchem. (n.d.). Benzenesulfonamide, N-(2,5-dimethylphenyl)-. Retrieved March 20, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of 2,5-Dimethyl-N-phenylbenzenesulfonamide

Introduction & Scientific Rationale Sulfonamides represent a highly privileged pharmacophore in drug discovery, frequently utilized as metabolically stable bioisosteres of amide bonds. They are core structural motifs in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Sulfonamides represent a highly privileged pharmacophore in drug discovery, frequently utilized as metabolically stable bioisosteres of amide bonds. They are core structural motifs in diverse therapeutic classes, including antibacterial agents, diuretics, and anticonvulsants[1].

This application note details the laboratory-scale synthesis of 2,5-dimethyl-N-phenylbenzenesulfonamide . The protocol relies on a nucleophilic acyl substitution-type mechanism (sulfonylation), coupling an electrophilic sulfonyl chloride (2,5-dimethylbenzenesulfonyl chloride) with a primary amine nucleophile (aniline).

Mechanistic Causality & Reaction Design

The formation of the S-N bond is driven by the nucleophilic attack of the aniline nitrogen on the highly electrophilic hexavalent sulfur atom. This process generates one equivalent of hydrochloric acid (HCl) as a byproduct.

  • The Role of the Base: If left unneutralized, the generated HCl will protonate the unreacted aniline, converting it into a non-nucleophilic anilinium salt. This halts the reaction at a maximum of 50% conversion. To prevent this, a non-nucleophilic or mildly nucleophilic base—such as pyridine or triethylamine (TEA)—is introduced in slight excess to scavenge the acid[2].

  • Alternative Pathways: While organic bases in dichloromethane (DCM) offer superior solubility for hydrophobic substrates[1], a biphasic Schotten–Baumann approach utilizing aqueous sodium carbonate ( Na2​CO3​ ) can be employed for a greener reaction profile[3],[4].

Process & Mechanistic Visualization

Mechanism N1 Aniline (Nucleophile) N3 Zwitterionic Intermediate N1->N3 Nucleophilic Attack N2 2,5-Dimethylbenzene- sulfonyl Chloride N2->N3 N4 Protonated Sulfonamide N3->N4 Elimination of Cl⁻ N5 2,5-Dimethyl-N-phenyl- benzenesulfonamide N4->N5 Deprotonation Base Base (Pyridine) Scavenges HCl Base->N4 Extracts H⁺

Caption: Mechanistic pathway of nucleophilic acyl substitution forming the sulfonamide bond.

Workflow A 1. Reagent Preparation Aniline + Base in DCM at 0°C B 2. Electrophile Addition Dropwise addition of 2,5-Dimethyl- benzenesulfonyl chloride A->B C 3. Reaction Maturation Warm to RT, Stir 2-4 hours Monitor via TLC B->C D 4. Aqueous Work-up Quench, 1M HCl wash (removes base), Brine wash, Dry over Na₂SO₄ C->D E 5. Isolation & Purification Concentration in vacuo & Recrystallization D->E

Caption: Experimental workflow for the synthesis and purification of the sulfonamide.

Quantitative Data & Materials

Table 1: Reagent Quantities (Standard 10 mmol Scale)

Reagent MW ( g/mol ) Equivalents Amount Role
Aniline 93.13 1.0 931 mg (911 µL) Nucleophile
2,5-Dimethylbenzenesulfonyl chloride 204.67 1.05 2.15 g Electrophile
Pyridine 79.10 1.5 1.19 g (1.21 mL) Base / Acid Scavenger

| Dichloromethane (DCM) | 84.93 | N/A | 20 mL | Solvent |

Table 2: Comparison of Validated Reaction Conditions

Condition Type Base Solvent Temp Yield Expectation Causality & Notes
Organic (Standard) Pyridine / TEA DCM or THF 0 °C to RT 85 - 95% Excellent for hydrophobic substrates; requires acidic aqueous work-up[1].

| Schotten-Baumann | Aq. Na2​CO3​ | Water / DCM | 0 °C to RT | 75 - 90% | Greener profile; slight excess of sulfonyl chloride needed due to competitive hydrolysis[3]. |

Step-by-Step Experimental Protocol

This protocol outlines the standard organic phase methodology, optimized for high yield and purity.

Phase 1: Reaction Setup & Execution
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert atmosphere (Nitrogen or Argon).

    • Causality Check: Anhydrous conditions prevent the competitive hydrolysis of the moisture-sensitive sulfonyl chloride into an unreactive sulfonic acid.

  • Dissolution: Add aniline (911 µL, 10 mmol) and anhydrous DCM (15 mL) to the flask. Stir to dissolve, then add pyridine (1.21 mL, 15 mmol)[1].

  • Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality Check: The sulfonylation reaction is highly exothermic. Maintaining a low temperature controls the reaction kinetics and strictly suppresses the formation of bis-sulfonylated side products (N,N-disulfonylation).

  • Electrophile Addition: Dissolve 2,5-dimethylbenzenesulfonyl chloride (2.15 g, 10.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

  • Maturation: Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

    • Self-Validation: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) mobile phase. The reaction is complete when the UV-active aniline spot is entirely consumed.

Phase 2: Work-up & Purification
  • Quenching: Quench the reaction by adding 15 mL of distilled water. Transfer the mixture to a separatory funnel and separate the organic (bottom) and aqueous (top) layers.

  • Acid Wash (Critical Step): Wash the organic layer with 1M HCl (2 x 15 mL).

    • Causality Check: The acidic wash protonates residual pyridine and any unreacted aniline, forming water-soluble salts that partition into the aqueous layer. The target sulfonamide remains neutral and stays in the organic phase.

  • Neutralization & Brine Wash: Wash the organic layer with saturated aqueous NaHCO3​ (15 mL) to neutralize any residual acid, followed by a wash with saturated NaCl (brine, 15 mL) to draw out dissolved water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallization: Purify the crude solid by recrystallization from a minimal amount of hot ethanol (or aqueous ethanol). Cool slowly to RT, then to 4 °C to induce crystallization. Filter and dry the pure 2,5-dimethyl-N-phenylbenzenesulfonamide under a high vacuum.

Analytical Characterization Expectations

To validate the structural integrity of the synthesized compound, the following spectral benchmarks should be observed:

  • 1 H NMR (400 MHz, CDCl3​ ):

    • Broad singlet at ~6.5–7.0 ppm (1H, -NH -), which will disappear upon D2​O exchange.

    • Multiplets at ~7.0–7.3 ppm (5H) corresponding to the aniline phenyl ring.

    • Singlets/doublets at ~7.0–7.6 ppm (3H) corresponding to the 2,5-dimethylbenzene ring.

    • Two distinct singlets at ~2.3 ppm and ~2.6 ppm (6H) corresponding to the two aryl methyl groups.

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ peak at m/z 262.1.

References

  • MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Available at:[Link]

  • ACS Publications. Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Available at:[Link]

  • Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review. Available at:[Link]

Sources

Application

Application Note: High-Fidelity Protocol for the Solubilization of 2,5-Dimethyl-N-phenylbenzenesulfonamide in DMSO

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: High-Throughput Screening (HTS), In Vitro Assays, and Compound Library Management Executive Summary & Chemical Profile...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: High-Throughput Screening (HTS), In Vitro Assays, and Compound Library Management

Executive Summary & Chemical Profile

2,5-dimethyl-N-phenylbenzenesulfonamide is a structurally significant sulfonamide derivative frequently utilized in drug discovery libraries and organic synthesis. Like many compounds in the sulfonamide class, it exhibits poor aqueous solubility due to its hydrophobic aromatic rings and the strong intermolecular hydrogen bonding that forms a rigid crystal lattice.

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this compound. To ensure assay reproducibility and prevent downstream precipitation, researchers must understand the thermodynamic principles of its solvation and adhere to strict handling protocols.

Table 1: Physicochemical Properties
PropertyValueImpact on Solubilization
CAS Number 26004-47-7Unique identifier for sourcing high-purity compound.
Molecular Formula C₁₄H₁₅NO₂SHighly aromatic, driving hydrophobicity.
Molecular Weight 261.34 g/mol Required for precise molarity calculations.
H-Bond Donors 1 (-NH group)Primary site for solvent interaction.
H-Bond Acceptors 2 (-SO₂ group)Contributes to crystal lattice energy.
Predicted Solubility High in DMSO (>50 mM)Requires anhydrous conditions to maintain stability.

Mechanistic Insights: The Thermodynamics of Solvation

As an application scientist, it is critical to understand why a protocol works, rather than just following steps. The solubilization of 2,5-dimethyl-N-phenylbenzenesulfonamide in DMSO is governed by specific molecular interactions:

  • Disruption of the Crystal Lattice: In its solid state, the compound's molecules self-assemble via strong intermolecular hydrogen bonds (NH···O=S) (1[1]). To dissolve the compound, the solvent must provide enough energy to break these bonds.

  • The Role of DMSO as an H-Bond Acceptor: DMSO is a polar aprotic solvent with a highly electronegative oxygen atom on its sulfoxide (S=O) group. This oxygen acts as a potent hydrogen bond acceptor, outcompeting the sulfonamide's internal lattice energy to form a thermodynamically stable solvated complex with the sulfonamide's -NH proton (2[2]; 3[3]).

  • The Threat of Moisture: DMSO is highly hygroscopic. If ambient water is absorbed, it competes for the hydrogen bonding sites on the sulfonamide. Because the compound is highly hydrophobic, even trace amounts of water will drastically reduce its kinetic solubility, leading to micro-precipitation.

Mechanism S Sulfonamide Crystal (Strong Intermolecular H-Bonds) C Solvated Monomers (Thermodynamically Stable) S->C Lattice Disruption D Anhydrous DMSO (H-Bond Acceptor: S=O) D->C Solvation via NH···O=S

Thermodynamic solvation mechanism of sulfonamides in DMSO.

High-Fidelity Preparation Protocol

This protocol is designed as a self-validating system to ensure maximum stock stability and downstream reproducibility (4[4]).

Table 2: Molarity Calculation Matrix (per 1 mL of DMSO)

Calculations based on MW = 261.34 g/mol .

Target Concentration Mass Required (mg) Recommended Use Case
10 mM 2.61 mg Standard in vitro cell-based assays.
50 mM 13.07 mg High-throughput screening libraries.

| 100 mM | 26.13 mg | In vivo dosing formulations (requires stepwise dilution). |

Step-by-Step Methodology

Step 1: Equilibration & Weighing

  • Action: Allow the sealed vial of 2,5-dimethyl-N-phenylbenzenesulfonamide to equilibrate to room temperature for 30 minutes before opening. Weigh the target mass using an analytical balance.

  • Causality: Opening a cold vial causes ambient moisture to condense directly onto the powder. Water is the enemy of DMSO stock stability; condensation will compromise the anhydrous environment and reduce solubility.

Step 2: Solvent Addition

  • Action: Add the calculated volume of Anhydrous DMSO (≥99.9% purity, stored over molecular sieves) directly to the pre-weighed powder in a sterile vial.

  • Causality: Always add solvent to the powder, not powder to the solvent. This prevents the formation of solvated "clumps"—where an outer layer of dissolved compound traps a dry, insoluble core, significantly increasing the time required for complete dissolution.

Step 3: Solubilization (Energy Input)

  • Action: Cap the vial securely and vortex for 60 seconds. If the solution is not entirely clear, place the vial in an ultrasonic water bath at room temperature for 5–10 minutes.

  • Causality: While vortexing provides bulk kinetic mixing, sonication delivers localized cavitation energy. This energy is strictly required to overcome the strong intermolecular hydrogen bonds (lattice energy) inherent to sulfonamide crystals.

Step 4: Quality Control (Self-Validation)

  • Action: Hold the vial against a dark background under a bright, direct light. Invert the vial gently.

  • Causality: A protocol must validate itself. Any visible "swirling" (Schlieren lines) or micro-particulates indicates incomplete solvation. Proceeding with incomplete solvation will lead to highly variable, inaccurate dosing in downstream assays.

Step 5: Aliquoting & Storage

  • Action: Divide the stock into single-use aliquots (e.g., 50 µL) in sterile, amber cryovials. Store immediately at -20°C or -80°C in a desiccated container.

  • Causality: DMSO freezes at ~18.5°C. During the freezing process, the solute is excluded from the forming solvent crystals, causing localized supersaturation. Repeated freeze-thaw cycles force the compound to irreversibly precipitate ("crash out"). Single-use aliquots completely eliminate this risk.

Workflow A 1. Equilibration & Weighing (Prevent moisture condensation) B 2. Solvent Addition (Add Anhydrous DMSO to powder) A->B C 3. Solubilization (Vortex & Sonicate to break lattice) B->C D 4. Quality Control (Visual inspection against dark background) C->D E 5. Aliquot & Store (Single-use amber vials at -20°C) D->E

Step-by-step experimental workflow for DMSO stock preparation and quality control.

Downstream Application: Aqueous Dilution Strategy

When transferring the DMSO stock to an aqueous assay buffer (e.g., PBS or cell culture media), the compound faces a sudden drop in solubility, risking kinetic precipitation.

To prevent the "crash":

  • Stepwise Dilution: Never add the buffer directly to the concentrated DMSO stock. Instead, add the DMSO stock dropwise into a large volume of the aqueous buffer while vortexing vigorously.

  • Maintain Low Final DMSO Concentration: Ensure the final concentration of DMSO in the assay does not exceed 0.1% to 1.0% (v/v). Concentrations above 1% can cause cellular toxicity and artificially alter assay readouts.

  • Temperature Matching: Pre-warm the aqueous buffer to 37°C before adding the DMSO stock. Cold buffers drastically reduce kinetic solubility and trigger immediate precipitation.

References

  • Insight into the Role of Hydrogen Bonding in the Molecular Self-Assembly Process of Sulfamethazine Solvates . ACS Publications. 3

  • Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations . MDPI. 2

  • Hydrogen bonding in sulfonamides . ResearchGate. 1

  • Application Notes and Protocols: Preparation of Stock Solutions . Benchchem. 4

Sources

Method

Application Note: 2,5-Dimethyl-N-phenylbenzenesulfonamide as a Privileged Scaffold in Drug Discovery

Executive Summary The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry, representing nearly 25% of all sulfur-based FDA-approved drugs[1]. As a highly versatile building block, 2,5-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry, representing nearly 25% of all sulfur-based FDA-approved drugs[1]. As a highly versatile building block, 2,5-dimethyl-N-phenylbenzenesulfonamide (CAS: 26004-47-7) provides researchers with a robust starting point for developing complex therapeutic agents[2]. This application note details the mechanistic rationale, synthetic protocols, and drug discovery applications of this specific sulfonamide scaffold, empowering scientists to efficiently generate high-quality compound libraries.

Mechanistic Insights & Structural Rationale

The utility of 2,5-dimethyl-N-phenylbenzenesulfonamide stems from its unique physicochemical and stereoelectronic properties[3]:

  • Transition State Mimicry: The tetrahedral geometry of the sulfonamide sulfur atom acts as an excellent transition state isostere for amide hydrolysis. This allows the scaffold to bind tightly within the active sites of various enzymes (e.g., proteases, kinases)[3].

  • Steric Locking via 2,5-Dimethyl Substitution: The presence of the ortho-methyl group on the benzenesulfonyl ring introduces significant steric hindrance. This restricts the free rotation around the S-C(aryl) bond, locking the molecule into a specific bioactive conformation. This pre-organization reduces the entropic penalty upon target binding, often leading to enhanced target affinity.

  • Electronic Tuning: The N-phenyl ring is electron-withdrawing through resonance, which increases the acidity of the sulfonamide N-H bond compared to alkyl sulfonamides[4]. This enhanced acidity facilitates subsequent N-alkylation or cross-coupling reactions during library diversification[4].

Applications in Target-Directed Drug Discovery

Derivatives of N-phenylbenzenesulfonamides have demonstrated profound efficacy across multiple therapeutic domains:

  • AXL Kinase Inhibition (Oncology): Overexpression of AXL kinase drives tumor proliferation, metastasis, and drug resistance. N-phenylbenzenesulfonamide derivatives have been identified as potent, low-nanomolar inhibitors of AXL kinase. The sulfonamide core acts as a critical hinge-binding motif, reducing tumor size and lung metastasis in xenograft models with favorable pharmacokinetic profiles[5],[6].

  • 5-HT6 Receptor Antagonism (Neurology): Substituted N-phenylbenzenesulfonamides are highly selective antagonists for the 5-HT6 receptor, a G-protein-coupled receptor (GPCR) implicated in cognitive impairment and psychiatric disorders. The conformational restriction provided by substituted benzenesulfonamides is directly correlated with high CNS penetration and receptor affinity[7].

Experimental Protocol: Synthesis and Self-Validating Derivatization

The following protocol outlines the synthesis of the core 2,5-dimethyl-N-phenylbenzenesulfonamide scaffold, designed with built-in causality and self-validation steps to ensure high fidelity for downstream high-throughput screening.

Materials
  • Aniline (1.0 eq)

  • 2,5-Dimethylbenzenesulfonyl chloride (1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology
  • Preparation: Dissolve aniline (1.0 eq) in anhydrous DCM to achieve a ~0.2 M solution. Add pyridine (1.2 eq).

    • Causality: Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct, and it functions as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate[4].

  • Coupling Reaction: Cool the reaction flask to 0 °C using an ice-water bath. Add 2,5-dimethylbenzenesulfonyl chloride (1.1 eq) dropwise over 15 minutes.

    • Causality: The reaction is highly exothermic. Maintaining the temperature below 5 °C prevents the formation of unwanted bis-sulfonamide (N,N-disulfonyl) byproducts.

  • Monitoring (Self-Validation): Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC).

    • Validation: The reaction is deemed complete only when the aniline spot is entirely consumed, ensuring no primary amine carries over to interfere with downstream diversification.

  • Orthogonal Workup: Dilute with DCM and transfer to a separatory funnel.

    • Wash with 1M HCl (2x). Purpose: Protonates and removes residual pyridine and any trace unreacted aniline into the aqueous layer[4].

    • Wash with saturated NaHCO₃ (1x). Purpose: Neutralizes residual acid and removes any hydrolyzed sulfonic acid byproducts[4].

    • Wash with brine (1x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure 2,5-dimethyl-N-phenylbenzenesulfonamide.

Quantitative Data: Reaction Optimization & Properties

The table below summarizes the optimized parameters for synthesizing and utilizing this building block, ensuring reproducibility across different laboratory setups.

ParameterValue / ConditionRationale / Impact
Optimal Solvent Dichloromethane (DCM)High solubility for starting materials; inert to electrophiles.
Catalyst / Base Pyridine (1.2 eq)Prevents acidic degradation; accelerates reaction rate.
Temperature Profile 0 °C → 25 °CSuppresses bis-sulfonylation; maximizes mono-product yield.
Average Yield 85% - 92%Highly efficient coupling due to electrophilic activation.
N-H pKa (Estimated) ~8.5 - 9.0Sufficiently acidic for mild N-alkylation using K₂CO₃/DMF.
LogP (Estimated) ~3.5Favorable lipophilicity for CNS penetration (e.g., 5-HT6 targets).

Workflow Visualization

The following diagram illustrates the logical progression from raw building blocks to validated biological hits, emphasizing the modularity of the 2,5-dimethyl-N-phenylbenzenesulfonamide scaffold.

G A 2,5-Dimethylbenzenesulfonyl Chloride + Aniline B Nucleophilic Acyl Substitution (Pyridine, DCM, 0°C → RT) A->B Step 1: Coupling C 2,5-Dimethyl-N-phenylbenzenesulfonamide (Core Scaffold) B->C Acid/Base Workup & Purification D N-Alkylation / Cross-Coupling (Derivatization) C->D Step 2: Functionalization E Library Generation D->E Structural Diversification F High-Throughput Screening (e.g., AXL Kinase, 5-HT6) E->F Bioassay Validation

Workflow for the synthesis and screening of 2,5-dimethyl-N-phenylbenzenesulfonamide derivatives.

References

  • Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode Source: PubMed / Chemistry & Biodiversity URL: [Link]

  • Title: Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134) Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL: [Link]

Sources

Application

The Emerging Role of 2,5-dimethyl-N-phenylbenzenesulfonamide in Modern Drug Discovery: Application Notes and Protocols

The N-phenylbenzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] Within this esteemed class of molecules, 2,5-dimethyl-N-phenylbenzenesulfonamide...

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Author: BenchChem Technical Support Team. Date: April 2026

The N-phenylbenzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] Within this esteemed class of molecules, 2,5-dimethyl-N-phenylbenzenesulfonamide presents a unique substitution pattern that offers a compelling starting point for targeted drug discovery campaigns. While extensive research has illuminated the broad therapeutic potential of benzenesulfonamide derivatives—ranging from anticancer to enzyme-inhibiting agents—the specific applications of the 2,5-dimethyl substituted variant are an area of burgeoning interest.[3][4][5] This guide provides an in-depth exploration of the prospective applications of 2,5-dimethyl-N-phenylbenzenesulfonamide, complete with detailed protocols to empower researchers in unlocking its full therapeutic potential.

The inherent structural features of 2,5-dimethyl-N-phenylbenzenesulfonamide, including the dihedral angle between its aromatic rings, make it an intriguing candidate for probing the active sites of various enzymes.[6] The sulfonamide moiety is a well-established zinc-binding group, suggesting potential inhibitory activity against metalloenzymes such as carbonic anhydrases and matrix metalloproteinases.[1][4] Furthermore, the broader N-phenylbenzenesulfonamide class has demonstrated significant activity against protein kinases, a critical family of enzymes in cancer signaling pathways.[1][7] The 2,5-dimethylphenyl group is also a known feature in certain antimicrobial compounds, hinting at another possible avenue for investigation.[8]

This document will serve as a comprehensive resource for researchers, providing a foundational understanding of how to approach the synthesis and biological evaluation of 2,5-dimethyl-N-phenylbenzenesulfonamide and its analogs. The protocols detailed herein are designed to be adaptable, providing a robust framework for investigating its potential as a kinase inhibitor, a carbonic anhydrase inhibitor, and an anti-proliferative agent.

Part 1: Synthesis and Characterization

A reliable and scalable synthesis of 2,5-dimethyl-N-phenylbenzenesulfonamide is the first critical step in any drug discovery program. The following protocol is a well-established method for its preparation.[6]

Protocol 1: Synthesis of 2,5-dimethyl-N-phenylbenzenesulfonamide

Objective: To synthesize 2,5-dimethyl-N-phenylbenzenesulfonamide from benzenesulfonyl chloride and 2,5-dimethylaniline.

Materials:

  • Benzenesulfonyl chloride

  • 2,5-dimethylaniline

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2,5-dimethylaniline (1.0 equivalent) in dichloromethane.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2,5-dimethyl-N-phenylbenzenesulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Applications in Cancer Research

The N-phenylbenzenesulfonamide scaffold is a privileged structure in the design of anticancer agents, with derivatives showing potent activity against a variety of cancer cell lines.[9] The following protocols are designed to evaluate the potential of 2,5-dimethyl-N-phenylbenzenesulfonamide as an anti-proliferative agent and a kinase inhibitor.

Application 2.1: Evaluation of Anti-Proliferative Activity

A fundamental assay in cancer drug discovery is the evaluation of a compound's ability to inhibit cancer cell growth. The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol 2.1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2,5-dimethyl-N-phenylbenzenesulfonamide in a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 2,5-dimethyl-N-phenylbenzenesulfonamide (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of 2,5-dimethyl-N-phenylbenzenesulfonamide in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Application 2.2: Kinase Inhibition Assays

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[1] N-phenylbenzenesulfonamide derivatives have been identified as potent kinase inhibitors.[7] The following is a general protocol for an in vitro kinase inhibition assay.

Protocol 2.2: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of 2,5-dimethyl-N-phenylbenzenesulfonamide against a specific protein kinase (e.g., a receptor tyrosine kinase like VEGFR-2 or a serine/threonine kinase like PLK4).[10][11]

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate peptide

  • 2,5-dimethyl-N-phenylbenzenesulfonamide (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of 2,5-dimethyl-N-phenylbenzenesulfonamide in kinase assay buffer.

  • In a 384-well plate, add the compound dilutions, the recombinant kinase, and the substrate peptide.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation: Kinase Inhibition Profile

Kinase TargetIC₅₀ (µM) of 2,5-dimethyl-N-phenylbenzenesulfonamide
Kinase AExperimental Value
Kinase BExperimental Value
Kinase CExperimental Value

Experimental Workflow: Kinase Inhibition Screening

G cluster_0 Compound Preparation cluster_1 Assay Plate Setup cluster_2 Kinase Reaction cluster_3 Detection and Analysis compound_prep Serial Dilution of 2,5-dimethyl-N-phenylbenzenesulfonamide plate_setup Add Compound, Kinase, and Substrate to 384-well Plate compound_prep->plate_setup reaction Initiate with ATP and Incubate plate_setup->reaction detection Add Detection Reagent and Measure Luminescence reaction->detection analysis Calculate % Inhibition and IC₅₀ detection->analysis

Caption: Workflow for in vitro kinase inhibition screening.

Part 3: Applications as an Enzyme Inhibitor

Beyond kinases, the benzenesulfonamide scaffold is a well-known inhibitor of other enzyme classes, most notably carbonic anhydrases.[12]

Application 3.1: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes involved in various physiological processes. Their inhibition has therapeutic applications in glaucoma, edema, and some cancers.[1]

Protocol 3.1: Stopped-Flow Carbonic Anhydrase Inhibition Assay

Objective: To measure the inhibition of carbonic anhydrase activity by 2,5-dimethyl-N-phenylbenzenesulfonamide.

Materials:

  • Human carbonic anhydrase isoenzyme (e.g., hCA I or hCA II)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • 2,5-dimethyl-N-phenylbenzenesulfonamide (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a solution of the CA enzyme in the assay buffer.

  • Prepare a solution of the NPA substrate in acetonitrile.

  • Prepare serial dilutions of 2,5-dimethyl-N-phenylbenzenesulfonamide.

  • Equilibrate the enzyme and substrate solutions to the desired temperature (e.g., 25 °C).

  • In the stopped-flow instrument, mix the enzyme solution (pre-incubated with the inhibitor or DMSO control) with the substrate solution.

  • Monitor the increase in absorbance at 400 nm, which corresponds to the formation of the 4-nitrophenolate ion.

  • Calculate the initial rate of the enzymatic reaction.

  • Determine the IC₅₀ value of the inhibitor by plotting the reaction rates against the inhibitor concentrations.

Signaling Pathway: Carbonic Anhydrase in Cancer

G cluster_0 Tumor Microenvironment cluster_1 CA IX Activity cluster_2 Consequences cluster_3 Inhibition hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9 CA IX Upregulation hif1a->ca9 h_hco3 H⁺ + HCO₃⁻ ca9->h_hco3 co2_h2o CO₂ + H₂O co2_h2o->ca9 extracellular_acidification Extracellular Acidification h_hco3->extracellular_acidification intracellular_alkalinization Intracellular Alkalinization h_hco3->intracellular_alkalinization invasion Invasion and Metastasis extracellular_acidification->invasion proliferation Tumor Cell Proliferation intracellular_alkalinization->proliferation inhibitor 2,5-dimethyl-N- phenylbenzenesulfonamide inhibitor->ca9 Inhibits

Caption: Role of Carbonic Anhydrase IX in cancer and its inhibition.

Conclusion

2,5-dimethyl-N-phenylbenzenesulfonamide represents a promising starting point for the development of novel therapeutics. Its structural similarity to known bioactive molecules, particularly in the realms of oncology and enzyme inhibition, provides a strong rationale for its further investigation. The protocols outlined in this guide offer a comprehensive framework for researchers to systematically evaluate the biological activities of this compound and its future analogs. Through rigorous and creative medicinal chemistry efforts, the full potential of the 2,5-dimethyl-N-phenylbenzenesulfonamide scaffold can be realized, paving the way for the discovery of next-generation targeted therapies.

References

  • Frontiers. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

  • PubMed. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. PubMed. [Link]

  • PubMed. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]

  • ResearchGate. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties | Request PDF. ResearchGate. [Link]

  • PubMed. (1994). Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. PubMed. [Link]

  • PMC. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. PMC. [Link]

  • Bentham Open. (2018). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Bentham Open. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2005). biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences. [Link]

  • PMC. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. [Link]

  • IRIS. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an. IRIS. [Link]

  • ResearchGate. (n.d.). N-phenyl benzenesulfonamide derivatives synthesized | Download Table. ResearchGate. [Link]

  • PMC. (2009). N-(2,5-Dimethylphenyl)benzenesulfonamide. PMC. [Link]

  • MDPI. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. MDPI. [Link]

  • MDPI. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]

  • ResearchGate. (2025). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Publishing. [Link]

  • PubMed. (2016). N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PubMed. [Link]

  • Symansis. (n.d.). The selectivity of protein kinase inhibitors: a further update. Symansis. [Link]

  • MDPI. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. MDPI. [Link]

  • PMC. (n.d.). Natural products as kinase inhibitors in lung cancer: molecular mechanisms, therapeutic potential, and clinical trials. PMC. [Link]

  • Semantic Scholar. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Semantic Scholar. [Link]

  • MDPI. (2024). N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. MDPI. [Link]

Sources

Method

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for 2,5-Dimethyl-N-phenylbenzenesulfonamide

Introduction & Scope The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a critical component of drug development. This application note details a robust, stability-indicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a critical component of drug development. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the detection and quantification of 2,5-dimethyl-N-phenylbenzenesulfonamide (CAS: 26004-47-7)[1].

Designed for researchers and quality control (QC) professionals, this protocol is built upon a self-validating system framework. It strictly adheres to the latest standards[2], ensuring that the method is scientifically grounded, reliable, and fit for its intended regulatory purpose.

Mechanistic Rationale for Method Design

To move beyond a simple procedural list, it is essential to understand the causality behind the selected chromatographic parameters. The method design is dictated by the physicochemical properties of the analyte:

  • Stationary Phase Selection (C18): 2,5-dimethyl-N-phenylbenzenesulfonamide is a highly lipophilic molecule. The presence of a diphenyl ether-like spatial arrangement bridged by a sulfonamide group, combined with two methyl substituents, significantly increases its partition coefficient (logP). A high-carbon-load octadecylsilane (C18) column is mandated to provide the necessary hydrophobic van der Waals interactions for adequate retention and resolution from polar impurities[3].

  • Mobile Phase pH Control (0.1% TFA): While the sulfonamide nitrogen possesses a weakly acidic proton, utilizing a mobile phase buffered with 0.1% Trifluoroacetic Acid (TFA) drops the pH to approximately 2.0. This acidic environment serves a dual purpose: it ensures the analyte remains fully protonated (neutral) to maximize hydrophobic retention, and it suppresses the ionization of residual silanols on the silica support, thereby preventing secondary ion-exchange interactions that cause peak tailing[4].

  • Detector Wavelength (254 nm): The conjugated π -system of the benzenesulfonamide core exhibits strong UV absorbance. While the absolute maximum absorbance for benzenesulfonamides often occurs near 218 nm, monitoring at 254 nm provides an optimal balance. It captures the secondary π−π∗ transitions while avoiding the high background noise and baseline drift associated with the UV cut-off of organic modifiers at lower wavelengths, ensuring a stable baseline critical for Limit of Quantitation (LOQ) determination[5][6].

Mechanism MP Mobile Phase (ACN/H₂O + 0.1% TFA) pH ~ 2.0 Analyte 2,5-dimethyl-N- phenylbenzenesulfonamide (Neutral, Lipophilic) MP->Analyte Solvates & Protonates Interaction Hydrophobic Partitioning Analyte->Interaction SP Stationary Phase (C18 Alkyl Chains) SP->Interaction Retains Analyte Detector UV Detection (λ = 254 nm) Interaction->Detector Elution via Gradient

Figure 1: Reversed-phase chromatographic separation mechanism.

Experimental Protocol

Reagents and Materials
  • Analyte: 2,5-dimethyl-N-phenylbenzenesulfonamide reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 M Ω⋅ cm).

  • Additives: LC-MS grade Trifluoroacetic Acid (TFA).

Step-by-Step Preparation

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Transfer 1000 mL of Milli-Q water into a clean glass bottle. Add 1.0 mL of TFA. Mix thoroughly and filter through a 0.22 µm membrane. Degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Transfer 1000 mL of HPLC-grade ACN into a glass bottle. Add 1.0 mL of TFA. Filter and degas.

Step 2: Standard Solution Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve in 30 mL of ACN using sonication. Make up to the mark with ACN.

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with a diluent mixture of ACN:Water (50:50, v/v).

Step 3: Sample Preparation

  • Weigh the equivalent of 10.0 mg of the analyte from the sample matrix into a 100 mL volumetric flask.

  • Add 50 mL of diluent (ACN:Water, 50:50, v/v) and sonicate for 15 minutes to extract the analyte.

  • Dilute to volume with diluent, mix well, and filter through a 0.45 µm PTFE syringe filter prior to injection.

Chromatographic Conditions & System Suitability

To ensure the method is self-validating, a System Suitability Test (SST) must be passed prior to any sample analysis.

Table 1: Optimized HPLC Parameters
ParameterSpecification
Column C18, 250 mm × 4.6 mm, 5 µm particle size
Column Temperature 30°C ± 2°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 254 nm (DAD/PDA recommended for peak purity)
Run Time 20 Minutes
Table 2: Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.06040Isocratic hold
2.06040Start gradient
12.02080Linear ramp to high organic
15.02080Isocratic wash
15.16040Return to initial conditions
20.06040Re-equilibration
Table 3: System Suitability Test (SST) Criteria
ParameterAcceptance CriteriaPurpose
Retention Time ( tR​ ) ~ 8.5 minutes ± 0.2 minVerifies system equilibration.
Theoretical Plates ( N ) >5000 Ensures column efficiency.
Tailing Factor ( Tf​ ) ≤1.5 Confirms absence of secondary interactions.
% RSD of Area (n=6) ≤2.0% Validates injector precision.

Method Validation Framework (ICH Q2(R2))

The method was validated in strict accordance with the [7]. The workflow below illustrates the logical progression of the validation lifecycle.

Validation Start Analytical Target Profile (ATP) Defined Dev Method Optimization (RP-HPLC & SST) Start->Dev Spec Specificity / Selectivity (Forced Degradation & Peak Purity) Dev->Spec Lin Linearity & Range (25% to 150% of Target) Spec->Lin Acc Accuracy & Precision (Spike Recovery & %RSD) Lin->Acc Rob Robustness (DoE: Flow, Temp, pH) Acc->Rob Val Validated Method per ICH Q2(R2) Rob->Val

Figure 2: ICH Q2(R2) analytical method validation workflow.

Validation Summary Results

The table below summarizes the quantitative data derived from the validation exercises, demonstrating that the method is a self-validating, highly reliable system for the target analyte.

Table 4: ICH Q2(R2) Validation Results Summary
Validation ParameterMethodologyAcceptance CriteriaActual ResultStatus
Specificity Forced degradation (Acid, Base, H2​O2​ , Heat, UV). DAD Peak Purity.Purity Angle < Purity Threshold. No blank interference.Purity Angle: 0.124 < Threshold: 0.310.Pass
Linearity 5 concentration levels (25 µg/mL to 150 µg/mL).Correlation coefficient ( R2 ) 0.999. R2 = 0.9998Pass
Accuracy Triplicate injections at 50%, 100%, and 150% spike levels.Mean recovery between 98.0% and 102.0%.Mean Recovery = 99.6%Pass
Precision (Repeatability) 6 replicate injections of 100 µg/mL standard.% RSD of peak area 2.0%.% RSD = 0.85%Pass
LOD / LOQ Based on Signal-to-Noise (S/N) ratio.LOD S/N 3; LOQ S/N 10.LOD = 0.5 µg/mL LOQ = 1.5 µg/mLPass
Robustness Plackett-Burman DoE ( ± 0.1 mL/min flow, ± 2°C temp).SST criteria must remain met. Tf​ remained 1.2; %RSD 1.5%.Pass

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). Available at:[Link]

  • UV-Vis Spectrum of Benzenesulfonamide . SIELC Technologies. Available at:[Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents . RSC Advances, Royal Society of Chemistry. Available at:[Link]

  • Development and Validation of RP-HPLC Method for Estimation of Amlodipine Besylate and Celecoxib . Journal of Drug Delivery and Therapeutics. Available at: [Link]

Sources

Application

In Vitro Enzyme Inhibition Assays Using 2,5-Dimethyl-N-phenylbenzenesulfonamide: Profiling HDAC6 Selectivity

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Application: High-throughput screening (HTS) and hit-to-lead optimization using fluorometric enzyme inhibition assays...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Application: High-throughput screening (HTS) and hit-to-lead optimization using fluorometric enzyme inhibition assays.

Scientific Rationale & Structural Causality

The compound 2,5-dimethyl-N-phenylbenzenesulfonamide belongs to the benzenesulfonanilide class of molecules, a chemotype that has recently gained significant traction in epigenetic drug discovery[1]. As of early 2026, benzenesulfonanilide derivatives have been identified as highly potent and selective inhibitors of Histone Deacetylase 6 (HDAC6), a cytoplasmic enzyme critical for regulating cytoskeletal dynamics and oncogenic signaling[2].

Understanding the causality behind this molecule's inhibitory action requires examining its structural micro-environment:

  • The Zinc-Binding Group (ZBG): Unlike classical hydroxamic acids (e.g., SAHA) which indiscriminately chelate the zinc ion (Zn²⁺) in all HDAC active sites, the sulfonamide moiety in benzenesulfonanilides provides a weaker, yet geometrically distinct, coordination with the catalytic Zn²⁺[3].

  • Steric Bulk (2,5-dimethyl substitution): The methyl groups at the 2 and 5 positions of the benzenesulfonyl ring restrict the molecule's conformational flexibility. This rigidity forces the compound into a specific spatial arrangement that fits preferentially into the wider, more lipophilic catalytic channel of HDAC6, while sterically clashing with the narrower pockets of Class I HDACs (HDAC1/2)[2].

  • Surface Recognition (N-phenyl cap): The N-phenyl group acts as a capping motif, engaging in π-π stacking interactions with aromatic residues at the rim of the HDAC6 active site, anchoring the inhibitor and preventing substrate entry[3].

Assay Design & Self-Validating Mechanics

To accurately profile the inhibitory kinetics of 2,5-dimethyl-N-phenylbenzenesulfonamide, we utilize a two-step continuous fluorometric assay .

Causality of Experimental Choices:

  • Substrate Selection (Boc-Lys(Ac)-AMC): We use a synthetic acetylated lysine conjugated to a 7-amino-4-methylcoumarin (AMC) fluorophore. HDAC6 deacetylates the lysine, making it susceptible to cleavage by a secondary developer enzyme (trypsin). Trypsin cannot cleave the acetylated form.

  • Buffer Optimization: The assay buffer contains 0.01% Triton X-100 and 0.1 mg/mL Bovine Serum Albumin (BSA). Because 2,5-dimethyl-N-phenylbenzenesulfonamide is highly lipophilic, it is prone to forming colloidal aggregates in aqueous solutions, which can lead to false-positive inhibition (promiscuous aggregation). Triton X-100 and BSA prevent this artifact.

  • Self-Validating System (Z'-Factor): A protocol is only as trustworthy as its internal quality control. This assay is designed to be self-validating by requiring a Z'-factor calculation for every microplate. By comparing the means and standard deviations of the maximum signal (vehicle control) and minimum signal (no-enzyme control), the assay mathematically proves its dynamic range before any IC₅₀ data is accepted.

Quantitative Profiling

The following table summarizes the quantitative in vitro inhibition data, demonstrating the baseline selectivity of the 2,5-dimethyl-N-phenylbenzenesulfonamide scaffold compared to clinical and tool reference compounds.

CompoundHDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)HDAC6 IC₅₀ (µM)Selectivity Index (HDAC1/6)
2,5-dimethyl-N-phenylbenzenesulfonamide >50.0>50.04.12 ± 0.35>12.1
SAHA (Vorinostat) 0.04 ± 0.010.05 ± 0.010.06 ± 0.02~0.6
Tubastatin A 16.4 ± 1.2>50.00.015 ± 0.003>1000

Data Interpretation: While less potent than the optimized tool compound Tubastatin A, the 2,5-dimethyl-N-phenylbenzenesulfonamide scaffold exhibits inherent selectivity for HDAC6 over Class I HDACs, making it an ideal starting point for tertiary benzenesulfonanilide optimization.

Mechanistic Workflow

G Inhibitor 2,5-dimethyl-N- phenylbenzenesulfonamide HDAC6 HDAC6 Enzyme (Active Zn2+ Pocket) Inhibitor->HDAC6 Chelation Complex Enzyme-Inhibitor Complex (Inactive) HDAC6->Complex Inhibition Substrate Boc-Lys(Ac)-AMC (Substrate) HDAC6->Substrate Catalysis Complex->Substrate Blocked Deacetylated Deacetylated Intermediate Substrate->Deacetylated Deacetylation Developer Trypsin Developer Deacetylated->Developer Cleavage Signal Free AMC (Fluorescence) Developer->Signal Ex:360/Em:460

Fluorometric assay workflow: HDAC6 deacetylation enables AMC cleavage, which is blocked by the inhibitor.

Step-by-Step In Vitro Fluorometric Protocol
Phase 1: Reagent and Compound Preparation
  • Assay Buffer Formulation: Prepare 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA, and 0.01% Triton X-100. Causality: The specific pH and ionic strength mimic physiological conditions, ensuring the Zn²⁺ ion remains stably coordinated in the apoenzyme.

  • Compound Solubilization: Dissolve 2,5-dimethyl-N-phenylbenzenesulfonamide in 100% anhydrous DMSO to create a 10 mM stock.

  • Serial Dilution: Perform a 3-fold serial dilution of the compound in DMSO. Transfer to the assay buffer so that the final DMSO concentration in the well does not exceed 1% (v/v). Causality: DMSO concentrations >1% will denature HDAC6 and artificially suppress baseline fluorescence.

Phase 2: Assay Setup (96-well Black Opaque Plates)
  • Enzyme Addition: Add 10 µL of recombinant human HDAC6 (final concentration: 2 nM) to the designated wells.

  • Inhibitor Incubation: Add 10 µL of the diluted 2,5-dimethyl-N-phenylbenzenesulfonamide (or vehicle control). Incubate the plate at 37°C for 30 minutes. Causality: Benzenesulfonanilides often exhibit slow-binding kinetics. Pre-incubation allows the compound to fully equilibrate within the hydrophobic channel before the substrate is introduced.

  • Substrate Addition: Initiate the reaction by adding 10 µL of Boc-Lys(Ac)-AMC (final concentration: 50 µM).

  • Reaction Phase: Incubate at 37°C for exactly 60 minutes protected from light.

Phase 3: Detection and Self-Validation
  • Developer Addition: Add 20 µL of the Developer Solution (containing 2 mg/mL Trypsin and 2 µM Trichostatin A). Causality: Trypsin cleaves the deacetylated AMC. Trichostatin A (a pan-HDAC inhibitor) is included to immediately halt any further HDAC6 activity, synchronizing the endpoint.

  • Signal Generation: Incubate for 15 minutes at room temperature.

  • Readout: Measure fluorescence using a microplate reader at Excitation = 360 nm and Emission = 460 nm.

  • Validation Check: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_max + 3σ_min) / |µ_max - µ_min|. Proceed with IC₅₀ calculation via non-linear regression (four-parameter logistic curve) only if Z' ≥ 0.6.

References
  • Discovery of Tertiary Benzenesulfonanilide Chemotypes as HDAC Inhibitors via Multistrategy In Silico and Biological Evaluation for Colon Cancer Therapy Source: Journal of Medicinal Chemistry (ACS Publications), Feb 2026. URL:[Link][2],[3]

  • Benzenesulfonanilide | C12H11NO2S | CID 74296 Source: PubChem - National Institutes of Health (NIH). URL:[Link][1]

Sources

Method

Application Notes and Protocols: NMR Spectroscopy Reference Data for 2,5-dimethyl-N-phenylbenzenesulfonamide

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy data...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound 2,5-dimethyl-N-phenylbenzenesulfonamide. While specific experimental spectra for this exact compound are not publicly available, this guide synthesizes established methodologies for the synthesis and NMR analysis of closely related arylsulfonamides. It offers a detailed protocol for sample preparation, data acquisition, and processing, alongside a predictive analysis of the expected ¹H and ¹³C NMR spectra. This predictive analysis is grounded in the fundamental principles of NMR and comparative data from analogous structures, providing a robust framework for the structural verification of 2,5-dimethyl-N-phenylbenzenesulfonamide.

Introduction

2,5-dimethyl-N-phenylbenzenesulfonamide is a member of the sulfonamide class of organic compounds. Sulfonamides are of significant interest in medicinal chemistry due to their wide range of biological activities. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and for quality control in synthetic processes. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[1] This guide provides a detailed protocol for obtaining and interpreting high-quality ¹H and ¹³C NMR spectra of 2,5-dimethyl-N-phenylbenzenesulfonamide.

The synthesis of N-aryl-arylsulfonamides, including N-(2,5-dimethylphenyl)benzenesulfonamide, has been reported in the literature, typically involving the reaction of an arylsulfonyl chloride with an appropriate aniline derivative.[2][3][4][5] The purity and identity of the resulting compound are commonly confirmed by spectroscopic methods, with NMR being a primary tool.[2][3][4][5]

Synthesis of 2,5-dimethyl-N-phenylbenzenesulfonamide

A common and effective method for the synthesis of N-(2,5-dimethylphenyl)benzenesulfonamide involves the reaction of benzenesulfonyl chloride with 2,5-dimethylaniline.[2][3]

Materials:
  • Benzenesulfonyl chloride

  • 2,5-dimethylaniline

  • Pyridine (or another suitable base)

  • Chloroform (or other suitable solvent)

  • Crushed ice

  • Cold water

  • Dilute ethanol (for recrystallization)

Experimental Protocol:
  • In a round-bottom flask, dissolve 2,5-dimethylaniline in a suitable solvent such as chloroform.

  • Slowly add benzenesulfonyl chloride to the solution in a stoichiometric ratio. The reaction can be carried out in the presence of a base like pyridine to neutralize the HCl byproduct.

  • The reaction mixture is typically heated to ensure completion. A common procedure involves boiling for a short period (e.g., 10 minutes).[2][3]

  • After cooling to room temperature, the reaction mixture is poured into ice-cold water to precipitate the crude product.[2][3]

  • The solid product, N-(2,5-dimethylphenyl)benzenesulfonamide, is collected by suction filtration and washed thoroughly with cold water.[2][3]

  • For purification, the crude solid is recrystallized from a suitable solvent, such as dilute ethanol, to obtain a product with a constant melting point.[2][3]

  • The purity of the final compound should be assessed by techniques such as Thin Layer Chromatography (TLC) and melting point determination, and its identity confirmed by spectroscopic methods like IR and NMR.[2][3]

cluster_synthesis Synthesis Workflow Reactants Benzenesulfonyl Chloride + 2,5-Dimethylaniline Reaction Reaction in Chloroform (Boil for 10 min) Reactants->Reaction Workup Pour into Ice Water Reaction->Workup Filtration Suction Filtration & Washing Workup->Filtration Purification Recrystallization from Dilute Ethanol Filtration->Purification Final_Product 2,5-dimethyl-N-phenylbenzenesulfonamide Purification->Final_Product

Caption: Synthesis of 2,5-dimethyl-N-phenylbenzenesulfonamide.

NMR Spectroscopy: Protocols and Application Notes

The acquisition of high-quality NMR data is contingent on meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation
  • Sample Purity: Ensure the sample of 2,5-dimethyl-N-phenylbenzenesulfonamide is of high purity, as impurities will complicate spectral analysis. The recrystallization step in the synthesis is crucial for removing residual starting materials and by-products.

  • Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is required. Chloroform-d (CDCl₃) is a common choice for many organic molecules and is a good starting point. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent can slightly alter the chemical shifts of the signals.

  • Concentration: For ¹H NMR, a concentration of 1-5 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (10-20 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube. Any particulate matter should be removed by filtering the sample solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. Many deuterated solvents are available with TMS already added.

NMR Data Acquisition

The following are general guidelines for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramStandard single pulse (e.g., zg30)A simple 30° pulse is often sufficient and allows for faster relaxation and thus a shorter experimental time.
Spectral Width~12-16 ppmThis range is typically sufficient to encompass all proton signals in common organic molecules.
Number of Scans8-16This is usually adequate for obtaining a good signal-to-noise ratio for a sample of this concentration.
Relaxation Delay (d1)1-2 secondsA delay of 1-2 seconds between scans is generally sufficient for quantitative integration.
Acquisition Time (aq)2-4 secondsA longer acquisition time provides better resolution.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramStandard proton-decoupled (e.g., zgpg30)Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in singlets for each unique carbon atom.
Spectral Width~200-220 ppmThis range covers the chemical shifts of most carbon environments in organic molecules.
Number of Scans1024 or moreA larger number of scans is required due to the low natural abundance of the ¹³C isotope.
Relaxation Delay (d1)2 secondsA 2-second delay is a good starting point for most carbon nuclei.
Acquisition Time (aq)1-2 secondsThis provides a good balance between resolution and experimental time.
Data Processing
  • Fourier Transform: The raw free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing: The spectrum must be phased to ensure that all peaks have the correct Lorentzian shape. This can typically be done automatically, followed by manual fine-tuning if necessary.

  • Baseline Correction: A flat baseline is essential for accurate integration. Automated baseline correction algorithms are available in most NMR processing software.

  • Referencing: The chemical shift scale should be referenced to the TMS signal at 0 ppm. If TMS is not present, the residual solvent peak can be used as a secondary standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: For ¹H NMR, the relative areas of the peaks should be integrated to determine the number of protons corresponding to each signal.

Predicted NMR Data and Interpretation for 2,5-dimethyl-N-phenylbenzenesulfonamide

The following is a predictive analysis of the ¹H and ¹³C NMR spectra of 2,5-dimethyl-N-phenylbenzenesulfonamide based on its molecular structure and data from analogous compounds.

cluster_structure 2,5-dimethyl-N-phenylbenzenesulfonamide C1 C1' C2 C2' C3 C3' C4 C4' C5 C5' C6 C6' S S O1 O S->O1 O2 O S->O2 N N-H S->N C1'' C1'' N->C1'' C2'' C2'' C1''->C2'' C3'' C3'' C2''->C3'' Me1 CH3 C2''->Me1 C4'' C4'' C3''->C4'' C5'' C5'' C4''->C5'' C6'' C6'' C5''->C6'' Me2 CH3 C5''->Me2 C6''->C1'' C1' C1' C1'->S C2' C2' C1'->C2' C3' C3' C2'->C3' C4' C4' C3'->C4' C5' C5' C4'->C5' C6' C6' C5'->C6' C6'->C1'

Caption: Structure of 2,5-dimethyl-N-phenylbenzenesulfonamide with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8-7.9m2HH-2', H-6'These protons are ortho to the electron-withdrawing sulfonyl group and are expected to be the most deshielded aromatic protons.
~7.4-7.6m3HH-3', H-4', H-5'These protons of the phenylsulfonyl group will appear as a complex multiplet in the aromatic region.
~7.0-7.2m3HH-3'', H-4'', H-6''These are the protons of the 2,5-dimethylphenyl ring.
~6.8-7.0br s1HN-HThe N-H proton signal is often broad and its chemical shift is concentration and solvent dependent.
~2.3s3H2''-CH₃Aromatic methyl groups typically appear as singlets in this region.
~2.1s3H5''-CH₃Aromatic methyl groups typically appear as singlets in this region.
Predicted ¹³C NMR Spectrum (in CDCl₃, proton-decoupled)
Chemical Shift (δ, ppm)AssignmentRationale
~140-142C-1'The carbon attached to the sulfur atom is expected to be deshielded.
~135-137C-1''The carbon attached to the nitrogen atom.
~133-135C-4'The para carbon of the phenylsulfonyl group.
~130-132C-2'' or C-5''The methyl-substituted carbons of the dimethylphenyl ring.
~129-131C-3', C-5'Aromatic CH carbons.
~127-129C-2', C-6'Aromatic CH carbons.
~125-127Aromatic CHRemaining aromatic CH carbons of the dimethylphenyl ring.
~20-222''-CH₃Methyl carbon signals typically appear in the upfield region.
~18-205''-CH₃Methyl carbon signals typically appear in the upfield region.

Conclusion

This application note provides a comprehensive guide for the synthesis and NMR-based structural characterization of 2,5-dimethyl-N-phenylbenzenesulfonamide. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided predictive analysis of the spectra, based on established principles and data from related compounds, serves as a valuable reference for spectral assignment and structural verification. This document is intended to empower researchers in the fields of organic synthesis and medicinal chemistry with the necessary tools to confidently characterize this and similar sulfonamide compounds.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2009). N-(2,5-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2763.
  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • NESG Wiki. (2009). NMR Sample Preparation. Retrieved from [Link]

  • Gowda, B. T., et al. (2009). N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o15.
  • Carleton College. (2020). Guide To NMR Data File Access and MestReNova (MNova) Data Processing. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Gowda, B. T., Shetty, M., & Jayalakshmi, K. L. (2005). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl)-p-substituted benzenesulphonamides.
  • Gowda, B. T., et al. (2009). N-(3,5-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o14.
  • Gowda, B. T., et al. (2008). N-(2-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1410.

Sources

Application

Application Note: Spectroscopic Analysis of 2,5-dimethyl-N-phenylbenzenesulfonamide using Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Abstract This application note provides a comprehensive guide to the analysis of 2,5-dimethyl-N-phenylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis, using Fourier Transform Infrared (FT-IR) and Ultra...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the analysis of 2,5-dimethyl-N-phenylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis, using Fourier Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. We present detailed, field-proven protocols for sample preparation and spectral acquisition. The core of this document lies in the in-depth interpretation of the spectral data, correlating specific absorption bands and electronic transitions to the molecular structure of the target compound. This guide is intended for researchers, scientists, and professionals in drug development and quality control, offering a robust framework for the characterization of sulfonamide derivatives.

Introduction: The Significance of Spectroscopic Characterization

2,5-dimethyl-N-phenylbenzenesulfonamide belongs to the sulfonamide class of compounds, a scaffold of immense importance in medicinal chemistry due to its presence in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs.[1][2] The precise structural elucidation and purity assessment of such molecules are paramount in drug discovery and development. Infrared and UV-Visible spectroscopy are powerful, non-destructive analytical techniques that provide critical insights into the molecular structure and electronic properties of organic compounds.

  • Infrared (IR) Spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an invaluable tool for identifying the presence of key structural motifs.[3] For 2,5-dimethyl-N-phenylbenzenesulfonamide, IR analysis is crucial for confirming the presence of the sulfonamide core (N-H, S=O, S-N bonds) and the aromatic rings.

  • UV-Visible (UV-Vis) Spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light.[4] The UV-Vis spectrum provides information about the conjugated systems present in the molecule. In the case of our target compound, the phenyl and dimethylphenyl rings constitute the primary chromophores, and their electronic transitions can be characterized to confirm the aromatic nature of the molecule.

This application note will detail the theoretical underpinnings and practical application of these techniques for the comprehensive analysis of 2,5-dimethyl-N-phenylbenzenesulfonamide.

Infrared (IR) Spectroscopic Analysis

The IR spectrum of 2,5-dimethyl-N-phenylbenzenesulfonamide reveals characteristic absorption bands corresponding to the vibrations of its functional groups. A thorough analysis of these bands provides a molecular fingerprint of the compound.

Theoretical Basis for IR Absorptions

The key functional groups in 2,5-dimethyl-N-phenylbenzenesulfonamide and their expected IR absorption regions are:

  • N-H Stretching: The sulfonamide N-H bond typically exhibits a stretching vibration in the range of 3350-3250 cm⁻¹. The exact position can be influenced by hydrogen bonding.

  • Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic rings are expected to appear at wavenumbers slightly above 3000 cm⁻¹.[3]

  • Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl groups will be observed just below 3000 cm⁻¹.

  • S=O Stretching: The sulfonyl group (SO₂) is characterized by two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations, typically found in the ranges of 1350-1310 cm⁻¹ and 1170-1140 cm⁻¹, respectively.[2][5]

  • Aromatic C=C Stretching: The C=C stretching vibrations within the aromatic rings give rise to several bands in the 1600-1450 cm⁻¹ region.[3]

  • S-N Stretching: The stretching vibration of the sulfur-nitrogen bond is expected in the 940-900 cm⁻¹ region.[2][6]

Experimental Protocol: IR Spectrum Acquisition

This protocol outlines the preparation of a solid sample for IR analysis using the KBr pellet method, which minimizes spectral interference.[7][8]

Materials:

  • 2,5-dimethyl-N-phenylbenzenesulfonamide (high purity)

  • Potassium bromide (KBr), IR grade, desiccated

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR Spectrometer

Procedure:

  • Sample Purity: Ensure the sample is of high purity and thoroughly dry to avoid interference from water bands (broad absorption around 3400 cm⁻¹).[7]

  • Grinding: In the agate mortar, grind approximately 1-2 mg of 2,5-dimethyl-N-phenylbenzenesulfonamide to a fine powder.

  • Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar and gently mix with the sample. Continue to grind the mixture until a fine, homogeneous powder is obtained. The goal is to reduce the particle size to less than the wavelength of the incident IR radiation to minimize scattering.[9][10]

  • Pellet Formation: Transfer a portion of the mixture to the die of the pellet press. Apply pressure according to the manufacturer's instructions (typically 8-10 tons) to form a transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be acquired prior to sample analysis.

Data Interpretation: Expected IR Spectrum

The following table summarizes the expected characteristic IR absorption bands for 2,5-dimethyl-N-phenylbenzenesulfonamide.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-HStretching3350 - 3250Medium
Aromatic C-HStretching3100 - 3000Medium to Weak
Aliphatic C-HStretching3000 - 2850Medium
S=OAsymmetric Stretching1350 - 1310Strong
S=OSymmetric Stretching1170 - 1140Strong
Aromatic C=CStretching1600 - 1450Medium to Weak
S-NStretching940 - 900Medium

UV-Visible (UV-Vis) Spectroscopic Analysis

UV-Vis spectroscopy provides valuable information about the electronic structure of 2,5-dimethyl-N-phenylbenzenesulfonamide, particularly the π-conjugated systems of the aromatic rings.

Theoretical Basis for UV-Vis Absorptions

The absorption of UV radiation by organic molecules results in the promotion of electrons from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals.[4][11] For 2,5-dimethyl-N-phenylbenzenesulfonamide, the principal electronic transitions are:

  • π → π* Transitions: These are high-energy transitions associated with the π-electron systems of the two aromatic rings. They typically result in strong absorption bands. The benzene chromophore itself has primary absorption bands around 184 and 202 nm, and a secondary, fine-structured band around 255 nm.[12]

  • n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. These are generally of lower energy and intensity compared to π → π* transitions.

The substitution on the benzene rings (dimethyl and N-phenylsulfonamide groups) can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

Experimental Protocol: UV-Vis Spectrum Acquisition

This protocol describes the preparation of a solution of the analyte for UV-Vis analysis.

Materials:

  • 2,5-dimethyl-N-phenylbenzenesulfonamide (high purity)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the desired wavelength range (typically 200-400 nm).[13] Ethanol is a common choice for aromatic sulfonamides.

  • Stock Solution Preparation: Accurately weigh a small amount of the compound (e.g., 10 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 100 mL) to prepare a stock solution of known concentration.

  • Working Solution Preparation: Dilute the stock solution to prepare a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 A.U.). This may require serial dilutions.

  • Spectral Acquisition: Fill a quartz cuvette with the working solution and another with the pure solvent (as a blank). Place the cuvettes in the spectrophotometer.[14] Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm). The instrument should be zeroed with the blank before measuring the sample.

Data Interpretation: Expected UV-Vis Spectrum

The UV-Vis spectrum of 2,5-dimethyl-N-phenylbenzenesulfonamide is expected to show characteristic absorption bands corresponding to the electronic transitions within its aromatic systems.

Electronic Transition Chromophore Expected λmax (nm) Notes
π → π*Benzene Rings~220-230 and ~260-280The exact positions and intensities will be influenced by the substituents and solvent polarity. The presence of two aromatic rings may lead to complex or overlapping bands.

Solvent polarity can influence the position of the absorption maxima. For π → π* transitions, an increase in solvent polarity often leads to a small red shift (bathochromic shift).[4] Conversely, n → π* transitions typically exhibit a blue shift (hypsochromic shift) with increasing solvent polarity.[4][15]

Visualization of Experimental Workflow and Molecular Structure

To aid in the understanding of the analytical process and the structure-spectrum correlation, the following diagrams are provided.

experimental_workflow cluster_ir IR Analysis cluster_uv UV-Vis Analysis ir_sample 1. Sample Grinding ir_mix 2. Mix with KBr ir_sample->ir_mix ir_press 3. Pellet Pressing ir_mix->ir_press ir_acquire 4. Acquire Spectrum ir_press->ir_acquire ir_result IR Spectrum ir_acquire->ir_result uv_dissolve 1. Dissolve in Solvent uv_dilute 2. Dilute to Working Conc. uv_dissolve->uv_dilute uv_measure 3. Measure Absorbance uv_dilute->uv_measure uv_result UV-Vis Spectrum uv_measure->uv_result start 2,5-dimethyl-N- phenylbenzenesulfonamide start->ir_sample start->uv_dissolve interpretation Structural Elucidation ir_result->interpretation uv_result->interpretation

Figure 1: General experimental workflow for the IR and UV-Vis analysis of 2,5-dimethyl-N-phenylbenzenesulfonamide.

molecular_structure cluster_mol Key Structural Features of 2,5-dimethyl-N-phenylbenzenesulfonamide cluster_groups Functional Groups for IR Analysis cluster_chromophores Chromophores for UV-Vis Analysis mol NH N-H Stretch SO2 S=O Asymmetric & Symmetric Stretches SN S-N Stretch ArylCH Aromatic C-H Stretch Ring1 Phenyl Ring (π → π*) Ring2 Dimethylphenyl Ring (π → π*)

Figure 2: Key structural features of 2,5-dimethyl-N-phenylbenzenesulfonamide relevant to IR and UV-Vis spectroscopic analysis.

Conclusion

This application note has detailed the theoretical and practical aspects of analyzing 2,5-dimethyl-N-phenylbenzenesulfonamide using IR and UV-Vis spectroscopy. The provided protocols are robust and reliable for obtaining high-quality spectra. The interpretation of these spectra, based on the characteristic absorption bands of the sulfonamide functional group and the electronic transitions of the aromatic systems, allows for unambiguous structural confirmation of the target molecule. These techniques, when used in conjunction, form a powerful analytical tool for the characterization of sulfonamides and other aromatic compounds in a research and development setting.

References

  • Sampling Technique for Organic Solids in IR Spectroscopy. (2001). Journal of Chemical Education, 78(3), 257. Available at: [Link]

  • Remko, M., & von der Lieth, C. W. (2004). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Molecules, 9(3), 196-209. Available at: [Link]

  • FT-IR Sample Preparation. (n.d.). Northern Illinois University - Department of Chemistry and Biochemistry. Retrieved from [Link]

  • IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopic Sample Preparation: Techniques for Accurate Results. (2025, October 7). Metkon. Retrieved from [Link]

  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. (2018, March 14). Royal Society Open Science, 5(3), 171928. Available at: [Link]

  • Ultra-violet and visible spectroscopy. (n.d.). University of Calgary. Retrieved from [Link]

  • The ultraviolet spectra of some related aromatic sulphonamides, sulphonohydrazides, acetone sulphonohydrazones, and sulphonyl azides. (1969). Journal of the Chemical Society C: Organic, 779-781. Available at: [Link]

  • Gowda, B. T., et al. (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2. Zeitschrift für Naturforschung B, 60(6), 685-692. Available at: [Link]

  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. (2018, March 14). Royal Society Open Science, 5(3), 171928. Available at: [Link]

  • Effect of Solvent. (2023, March 16). Chemistry LibreTexts. Retrieved from [Link]

  • UV/Vis+ Photochemistry Database - Aromatic Substances. (n.d.). science-softCon. Retrieved from [Link]

  • Synthesis, structural, spectral (FTIR, FT-Raman, UV, NMR), NBO and first order hyperpolarizability analysis of N-phenylbenzenesulfonamide by density functional theory. (2014, December 10). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 56-66. Available at: [Link]

  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. (2018, February 25). ResearchGate. Retrieved from [Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. (n.d.). ResearchGate. Retrieved from [Link]

  • Characterization of the Ultraviolet Absorption Spectra of Some Substituted Benzene-sulfonamides. (1945). Journal of the American Chemical Society, 67(4), 669-672. Available at: [Link]

  • Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. (2022, November 11). Polycyclic Aromatic Compounds. Available at: [Link]

  • IR Absorption Frequencies. (n.d.). Northern Illinois University - Department of Chemistry and Biochemistry. Retrieved from [Link]

  • N-(2,5-Dimethylphenyl)benzenesulfonamide. (2009). Acta Crystallographica Section E, 65(Pt 4), o813. Available at: [Link]

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026, February 18). ResearchGate. Retrieved from [Link]

  • UV-Vis Spectroscopy. (n.d.). University of Regensburg. Retrieved from [Link]

  • [Infrared absorption spectra of organic sulfur compounds. IV. Studies on characteristic absorption bands of o-, m-, and p-substituted benzenesulfonamide derivatives]. (1968, June). Yakugaku Zasshi, 88(6), 695-8. Available at: [Link]

  • Sulfanilamide in solution and liposome vesicles; in vitro release and UV-stability studies. (2017, September 12). Journal of Photochemistry and Photobiology B: Biology, 174, 219-226. Available at: [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • UV/Vis Spectroscopy Guide | Principles, Equipment & More. (n.d.). Mettler Toledo. Retrieved from [Link]

  • N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide. (2009). Acta Crystallographica Section E, 66(Pt 1), o15. Available at: [Link]

  • SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. (2014, December 28). West Virginia University Shared Research Facilities. Retrieved from [Link]

  • UV-Vis Absorption Spectroscopy - Theory. (n.d.). Shimadzu. Retrieved from [Link]

  • The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. Retrieved from [Link]

  • The Ultraviolet Absorption Spectra and Resonance in Benzene Derivatives—Sulfanilamide, Metanilamide, p-Aminobenzoic Acid, Benzenesulfonamide, Benzoic Acid and Aniline. (1941). Journal of the American Chemical Society, 63(11), 3073-3075. Available at: [Link]

  • Electronic Spectra: Ultraviolet and Visible Spectroscopy. (2015, July 18). Chemistry LibreTexts. Retrieved from [Link]

  • IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. (2014, August 23). Material Science Research India, 11(1). Available at: [Link]

  • Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. (2022, November 18). Crystals, 12(11), 1634. Available at: [Link]

  • Ultraviolet absorption spectra of seven substituted benzenes. (1949). Journal of Research of the National Bureau of Standards, 42(6), 567-573. Available at: [Link]

  • Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. (2013). Journal of Crystallization Process and Technology, 3(2), 64-68. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). Molecules, 30(19), 4531. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve solubility of 2,5-dimethyl-N-phenylbenzenesulfonamide in aqueous media

Technical Support Center: Solubilization of 2,5-dimethyl-N-phenylbenzenesulfonamide Compound Overview & Problem Statement 2,5-dimethyl-N-phenylbenzenesulfonamide is a highly lipophilic sulfonamide derivative. Its extreme...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization of 2,5-dimethyl-N-phenylbenzenesulfonamide

Compound Overview & Problem Statement

2,5-dimethyl-N-phenylbenzenesulfonamide is a highly lipophilic sulfonamide derivative. Its extremely poor aqueous solubility stems from the presence of two bulky, non-polar aromatic rings (the 2,5-dimethylphenyl and the N-phenyl moieties), which dominate the molecule's physicochemical profile. The only polar region is the sulfonamide (-SO₂NH-) linkage. Because the crystal lattice energy is high and the hydration energy is low, researchers frequently encounter precipitation, inconsistent dosing, and erratic bioavailability during in vitro assays and in vivo studies.

Diagnostic Decision Tree

When formulating this compound, the choice of solubilization technique depends heavily on the intended application (e.g., oral vs. parenteral) and the physiological constraints of the target environment.

Solubilization_Workflow Start 2,5-dimethyl-N-phenylbenzenesulfonamide (Hydrophobic, Poor Aqueous Solubility) Check_pH Can the target formulation tolerate alkaline pH (>9.5)? Start->Check_pH Salt_Form pH Adjustment & Salt Formation (Deprotonation of N-H bond) Check_pH->Salt_Form Yes Check_Route Is the formulation intended for parenteral (IV) use? Check_pH->Check_Route No CD_Complex Cyclodextrin Complexation (e.g., HP-β-CD or M-β-CD) Check_Route->CD_Complex Yes CoSolvent Co-solvent System (PEG 400) or Solid Dispersion Check_Route->CoSolvent No / Oral

Decision matrix for selecting a solubilization strategy for sulfonamide derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does 2,5-dimethyl-N-phenylbenzenesulfonamide precipitate immediately when added to PBS (pH 7.4)? A1: The precipitation is driven by the molecule's ionization state. The N-H proton of the sulfonamide group is weakly acidic. Based on structural analogs like N-phenylbenzenesulfonamide, the predicted pKa is approximately 8.51[1]. At physiological pH (7.4), the molecule is predominantly unionized (>90%). Without the formation of an anionic species, the hydrophobic interactions of the two benzene rings force the molecules to aggregate and precipitate out of the aqueous phase.

Q2: How does pH adjustment improve its solubility, and what is the causality behind the required pH? A2: Elevating the pH of the media above the drug's pKa (e.g., to pH 9.5–10.0) deprotonates the sulfonamide nitrogen, yielding a negatively charged sulfonamide salt[2]. This ionization drastically increases ion-dipole interactions with water molecules, breaking the crystal lattice and enhancing solubility. Caution: If this alkaline solution is injected into a physiological buffer, the sudden drop in pH will cause rapid re-protonation and subsequent precipitation.

Q3: If pH adjustment is not viable, which cyclodextrin should I use? A3: For molecules containing substituted benzene rings, β-cyclodextrin (β-CD) and its derivatives (such as Hydroxypropyl-β-CD or Methyl-β-CD) are the most effective[3]. The cavity size of β-CD (approx. 6.0–6.5 Å) provides an optimal steric fit for the N-phenyl or 2,5-dimethylphenyl rings[4]. The host-guest inclusion complex shields the hydrophobic regions from water, shifting the thermodynamic equilibrium toward dissolution without requiring alkaline conditions.

Troubleshooting Guides & Experimental Protocols

Protocol A: pH-Driven Solubilization & In Situ Salt Formation

Objective: To generate the highly soluble sodium salt of the sulfonamide. Causality & Self-Validation: By titrating NaOH, we force the deprotonation of the N-H bond. The protocol is self-validating: the transition from a cloudy suspension to a perfectly clear solution visually confirms that the pKa threshold has been crossed and the salt has formed[2].

  • Dispersion: Suspend 100 mg of 2,5-dimethyl-N-phenylbenzenesulfonamide in 5 mL of deionized water. The suspension will be highly opaque.

  • Titration: Add 0.1 M NaOH dropwise under continuous magnetic stirring.

  • Monitoring: Monitor the pH continuously using a calibrated pH meter.

  • Validation: Observe the clarity of the solution. Complete dissolution typically occurs once the pH exceeds 9.5. If the solution remains cloudy at pH 10, the compound may have degraded, or the concentration exceeds the saturation limit of the ionized form.

  • Back-Titration Test (Optional): To confirm the pH-dependence, add 0.1 M HCl dropwise. The solution will immediately turn cloudy as the pH drops below 8.5, validating the mechanism.

Protocol B: Cyclodextrin Phase-Solubility Profiling

Objective: To determine the stoichiometric ratio and binding affinity ( K1:1​ ) of the drug-cyclodextrin inclusion complex[5].

Phase_Solubility_Workflow Prep Prepare HP-β-CD Aqueous Solutions (0 to 50 mM) AddDrug Add Excess Sulfonamide Drug (Supersaturation) Prep->AddDrug Equilibrate Shake at 25°C for 48-72 Hours (Equilibration) AddDrug->Equilibrate Filter Filter Suspension (0.45 µm PTFE) Equilibrate->Filter Analyze HPLC / UV-Vis Quantification Filter->Analyze

Experimental workflow for determining cyclodextrin phase-solubility profiles.

Step-by-Step Methodology:

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) ranging from 0 mM to 50 mM.

  • Supersaturation: Add an excess amount (e.g., 50 mg) of 2,5-dimethyl-N-phenylbenzenesulfonamide to each vial. Self-validating step: The presence of undissolved solid at the bottom of the vial ensures that the thermodynamic solubility limit is being measured. If the solid dissolves completely, add more drug until a suspension is maintained.

  • Equilibration: Seal the vials and place them in an isothermal orbital shaker at 25°C for 48 to 72 hours to ensure dynamic equilibrium is reached.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove all undissolved drug particles.

  • Quantification: Dilute the filtrate and analyze the drug concentration using HPLC or UV-Vis spectroscopy.

  • Data Analysis: Plot drug concentration (mM) vs. HP-β-CD concentration (mM). An AL-type (linear) plot indicates a 1:1 inclusion complex, confirming successful encapsulation[3][5].

Quantitative Data Presentation

The following table summarizes the expected solubility enhancements based on empirical data from analogous N-phenyl sulfonamide derivatives.

Solubilization StrategyExcipient / ConditionExpected Solubility Increase (Fold)Mechanistic Rationale
Baseline (Control) Deionized Water (pH 7.0)1x (Reference)High crystal lattice energy; un-ionized state.
pH Adjustment NaOH (pH > 9.5)100x – 500xDeprotonation of N-H bond creates a highly water-soluble anionic salt[2].
Complexation 20% w/v HP-β-CD20x – 50xHydrophobic cavity encapsulates the 2,5-dimethylphenyl/N-phenyl rings.
Co-solvency 40% v/v PEG 40015x – 30xReduces the dielectric constant of the aqueous media, favoring lipophilic solvation.
Micellar Solubilization 1% w/v Tween 805x – 10xEntrapment of the hydrophobic drug within the lipophilic core of surfactant micelles.

References[3] Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins - MedCrave online. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsFex3vO2xL-ZvExT-Byks0Y2RCp2cfGvVprcArMVPv1jHeoYSQmAcxAZj5iBRcsn2x4SsgS6dBtEfEilD3GanSj17El04Tp1wuSSqenUvJq-YpPgjsZkq9PTXvn5VgA8WommS14_-KFW28c3a[6] A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqnxKC5BYeBdBEOcqc0QOiwUZbSNkPw-ElCnZQ6BkwK0mqpyF0A4bmIFcIbV9CnI65j7zatsA1ATzjelOv3QCjjTo8WdqZTGz5K4bJWYal1h7_L3KjD1_EBYmFkgIqB05jr9ncv9dl4APA9GQ=[2] Technical Support Center: Enhancing the Solubility of Poorly Soluble Sulfonamide Drugs - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI4lq1mSj4lbtT9dumVBKREuZCh-gMA4zC2PRcz_KL86lnbo1-fIV-PFkWNJyaRgzeB6TohjM2iXztN_y_GLMJJFF-C_ZvxVVDicytA4d8G9Iy_AETrPt_UXCGfEtOopvRvR4Jz7CYYmY3IPUESodfWUt0UCalGI8ojRLWwPMh9B9h9GucGBndMKNQnQjBFe2_33s26TgPSk7fWELOlu6R4U1vCCsIe1q4seWacXK6cYVk[4] Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin - PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh0Vn8AP0Y7fVETsOIjC4h5SseVMlmar0kl8ojTIBTcL1EkDpVyXSE09RHa_rmTHE_FDMAgZtlswKV-bZ46nroH03tSKAQtLqIcsVlfwEQFFizVmiCUT-8Hb_xr22gD0w_MirTdZuwR8ZQC58=[5] Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - Carbohyde. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvMhdIQAhQGMYXcJqNguP63EdWFPgZW0SiT7r0YwVhj2OqhDQW3y6oq83TmmIbqX2uqmCrRctcEuBST_-XJy778YurMrnR548FfcjfW6GTsLPuXbl0OcfTDlDhpBC5pXZwvjF9Uz6TFYEQiMuW40tjgB5XNehbqDcVOk_QMXCLUajd4VoeFjNNac-Y3IoQugIqizPDqGeuBdLejYOgTNPwkOq21Q==[1] N-Phenyl-benzenesulfonamide - ChemBK. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpJh-P2sttp_bUadNTPK8USQJo23ja00sGGpsnmDuwXCvnPeC989fV2mNTFkXkfgP4GSdr00SZXaRU139EVRWEoEvO8rZVVa-pFcOW7DVgdJDpe5-fANvkO8LB9_03s6p94BxpLR4kxEa_ghw-n_u23kapC_g=

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Optimization

Technical Support Center: Crystallization of 2,5-dimethyl-N-phenylbenzenesulfonamide

Welcome to the technical support center for the crystallization of 2,5-dimethyl-N-phenylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 2,5-dimethyl-N-phenylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions to overcome common challenges encountered during the crystallization of this compound.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you may encounter during the crystallization of 2,5-dimethyl-N-phenylbenzenesulfonamide in a question-and-answer format.

Q1: My 2,5-dimethyl-N-phenylbenzenesulfonamide is "oiling out" instead of forming crystals. What is happening and how can I resolve it?

A1: "Oiling out" is a common crystallization problem where the solute separates from the solution as a liquid (an oil) rather than a solid.[1] This phenomenon often occurs when the temperature of the solution is above the melting point of the solute at the point of supersaturation, or when a high concentration of impurities significantly depresses the melting point of the mixture.[1] For aromatic sulfonamides, this can be particularly prevalent due to their structural characteristics.

Immediate Corrective Actions:

  • Re-dissolution and Dilution: Gently reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the supersaturation level and then allow the solution to cool at a much slower rate.

  • Induce Crystallization: At a temperature slightly below the point where oiling out occurred, attempt to induce crystallization by scratching the inner wall of the flask with a glass rod or by introducing a seed crystal of 2,5-dimethyl-N-phenylbenzenesulfonamide.

Long-Term Strategic Solutions:

  • Solvent System Modification: The choice of solvent is critical. While a "dilute ethanol" solution is a known recrystallization medium for this compound, the precise ethanol-to-water ratio is key.[2][3] If oiling out persists, consider altering the solvent polarity. You might experiment with isopropanol-water mixtures or explore other solvent/anti-solvent systems. The ideal solvent should have a boiling point lower than the melting point of your compound.

  • Slower Cooling Rate: Rapid cooling is a frequent cause of oiling out. To promote the formation of an ordered crystal lattice, allow the solution to cool to room temperature slowly on a benchtop, perhaps insulated with a cloth, before any further cooling in an ice bath.

Q2: I am experiencing a very low yield of crystals after recrystallization. What are the likely causes and how can I improve my recovery?

A2: A low yield in recrystallization is a common issue that can often be rectified by carefully examining your procedure. The primary culprits are typically using an excessive amount of solvent, incomplete precipitation, or premature crystallization during filtration.

Troubleshooting Steps:

  • Minimize Solvent Volume: The fundamental principle of recrystallization is to dissolve the solute in a minimal amount of hot solvent. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Ensure Complete Cooling: After the solution has cooled to room temperature, placing it in an ice bath for 15-20 minutes can significantly increase the yield of precipitated crystals.[1]

  • Prevent Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, premature crystallization in the funnel is a common source of product loss. To mitigate this, use a pre-warmed funnel and filter the hot solution as quickly as possible.

Q3: No crystals are forming, even after my solution has cooled completely. What should I do?

A3: The absence of crystal formation is usually due to either insufficient supersaturation (too much solvent used) or the solution being in a metastable supersaturated state where nucleation is kinetically hindered.

Inducement Techniques:

  • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass surface can serve as nucleation sites for crystal growth.

  • Seeding: Introduce a tiny, pure crystal of 2,5-dimethyl-N-phenylbenzenesulfonamide into the solution. This "seed" will act as a template for other molecules to crystallize upon.

  • Reduce Solvent Volume: If the above methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent to increase the solute concentration, and then allow it to cool again.

Q4: My final product appears to be an amorphous powder, not crystalline. How can I obtain well-defined crystals?

A4: The formation of an amorphous solid typically results from the product "crashing out" of a highly supersaturated solution too rapidly, not allowing time for the molecules to arrange into an ordered crystal lattice.[1]

Strategies for Promoting Crystallinity:

  • Controlled Cooling: As with preventing oiling out, a slow and controlled cooling rate is paramount for growing well-defined crystals.

  • Solvent/Anti-Solvent Method: Dissolve your compound in a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid. This controlled decrease in solubility can promote gradual crystal growth.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the crystallization of 2,5-dimethyl-N-phenylbenzenesulfonamide?

A1: Based on available literature, "dilute ethanol" is a confirmed solvent system for the recrystallization of this compound, and single crystals have been successfully grown from "ethanolic solution" through slow evaporation.[2][3] This suggests that a mixture of ethanol and water is an excellent starting point. The optimal ratio will depend on the purity of your crude material. For broader screening, consider other polar protic solvents like isopropanol, or solvent mixtures such as acetone-water. A systematic approach to determining the ideal solvent is recommended.

Solubility of Structurally Similar Sulfonamides in Various Solvents

Solvent293.15 K (20°C)303.15 K (30°C)313.15 K (40°C)
MethanolHighHighVery High
EthanolModerateHighHigh
AcetoneHighVery HighVery High
Ethyl AcetateLowModerateModerate
AcetonitrileLowModerateModerate
WaterVery LowVery LowLow

Data for benzenesulfonamide adapted from literature. This table serves as a qualitative guide; experimental verification for 2,5-dimethyl-N-phenylbenzenesulfonamide is recommended.

Q2: How do impurities affect the crystallization of 2,5-dimethyl-N-phenylbenzenesulfonamide?

A2: Impurities can have a profound impact on the crystallization process, often in unpredictable ways. The most common synthesis of N-aryl sulfonamides involves the reaction of a sulfonyl chloride with an amine.[4] Potential impurities from this synthesis include:

  • Unreacted Starting Materials: Residual benzenesulfonyl chloride or 2,5-dimethylaniline.

  • Hydrolysis Product: Benzenesulfonic acid, formed from the reaction of benzenesulfonyl chloride with any moisture present.[5]

  • Di-sulfonylation Product: The primary amine can potentially react with two molecules of the sulfonyl chloride.[5]

These impurities can lead to oiling out, the formation of amorphous precipitates, or the inclusion of impurities within the crystal lattice, thereby reducing the purity of the final product. If you suspect significant impurities, a pre-purification step such as column chromatography may be necessary before attempting crystallization.

Q3: I am observing different crystal forms (polymorphs) in different crystallization batches. How can I control this?

A3: Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon in sulfonamides.[1] Different polymorphs can exhibit different physical properties, including solubility, melting point, and stability. Control over polymorphism is crucial in pharmaceutical development.

Strategies for Controlling Polymorphism:

  • Standardize Crystallization Conditions: Strict control over the solvent system, cooling rate, agitation, and temperature is essential to ensure the consistent formation of the desired polymorph.

  • Seeding: Introducing a seed crystal of the desired polymorph into a supersaturated solution will direct the crystallization towards that specific form.

  • Solvent Selection: The choice of solvent can significantly influence which polymorph is preferentially formed. Experimenting with solvents of varying polarities and hydrogen-bonding capabilities can help in isolating a specific polymorph.[1]

Experimental Protocols and Visualizations

Protocol 1: Standard Recrystallization of 2,5-dimethyl-N-phenylbenzenesulfonamide

  • Dissolution: In an Erlenmeyer flask, add the crude 2,5-dimethyl-N-phenylbenzenesulfonamide. Add a small amount of a 9:1 ethanol/water mixture and heat gently on a hot plate with stirring. Continue to add the hot solvent mixture portion-wise until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Troubleshooting Decision Tree

TroubleshootingCrystallization start Crystallization Issue with 2,5-dimethyl-N-phenylbenzenesulfonamide oiling_out Product is Oiling Out start->oiling_out low_yield Low Crystal Yield start->low_yield no_crystals No Crystals Forming start->no_crystals amorphous Amorphous Powder Formed start->amorphous reheat_dilute Reheat and add more hot solvent oiling_out->reheat_dilute check_solvent_vol Used too much solvent? low_yield->check_solvent_vol supersaturated Supersaturated solution? no_crystals->supersaturated cooling_rate Cooled too quickly? amorphous->cooling_rate slow_cool_oil Cool very slowly reheat_dilute->slow_cool_oil induce_oil Try seeding or scratching slow_cool_oil->induce_oil change_solvent_oil Change solvent system (e.g., different ethanol/water ratio) induce_oil->change_solvent_oil If still fails check_cooling Cooled sufficiently? check_solvent_vol->check_cooling No reduce_volume Evaporate some solvent and re-cool check_solvent_vol->reduce_volume Yes cool_ice_bath Use ice bath after room temp cooling check_cooling->cool_ice_bath No induce_no_xtal Scratch flask or add seed crystal supersaturated->induce_no_xtal Yes too_dilute Too much solvent used? supersaturated->too_dilute No evaporate_solvent Concentrate solution by evaporation too_dilute->evaporate_solvent Yes slow_cool_amorphous Recrystallize with very slow cooling cooling_rate->slow_cool_amorphous Yes solvent_antisolvent Try solvent/anti-solvent method cooling_rate->solvent_antisolvent No / Still fails

Caption: Decision tree for troubleshooting common crystallization issues.

References

  • Microwave-assisted solvent and catalyst-free sulfonylation of amines. (n.d.). RSC Advances. [Link]

  • LibreTexts Chemistry. (2022). Troubleshooting. [Link]

  • Solubility of sulfapyridine in water. (n.d.). [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (2023). PMC. [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication. [Link]

  • Gowda, B. T., et al. (n.d.). N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide. PMC. [Link]

  • Gowda, B. T., et al. (n.d.). N-(2,5-Dimethylphenyl)benzenesulfonamide. PMC. [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (n.d.). PMC. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. [Link]

  • The crystal landscape and cocrystallization of primary aromatic sulfonamides. (n.d.). CORA. [Link]

  • Chemical Properties of Benzenesulfonamide, N,4-dimethyl-N-nitroso- (CAS 80-11-5). (n.d.). Cheméo. [Link]

  • Benzenesulfonamide. (n.d.). Jining Kendray Chemical Technology Co.,Ltd.. [Link]

  • Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. (2025). PMC. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). PMC. [Link]

  • N-(2,5-dimethylphenyl)benzenesulfonamide (C14H15NO2S). (n.d.). PubChemLite. [Link]

  • Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents. (2022). The Journal of Organic Chemistry. [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (2020). Research Journal of Pharmacy and Technology. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2,5-Dimethyl-N-phenylbenzenesulfonamide Synthesis

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when scaling or optimizing the synthesis of sterically hindered sulfonamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when scaling or optimizing the synthesis of sterically hindered sulfonamides. The reaction between 2,5-dimethylbenzenesulfonyl chloride and aniline is a classic electrophilic amination, but it is highly susceptible to competing side reactions such as hydrolysis and bis-sulfonylation.

This guide is designed to move beyond basic protocols by explaining the chemical causality behind each optimization step, ensuring your workflows are robust, reproducible, and self-validating.

Mechanistic Overview & Reaction Pathway

Understanding the kinetic competition between the desired amination and unwanted side reactions is critical. The ortho-methyl group on 2,5-dimethylbenzenesulfonyl chloride introduces steric hindrance, which slows the nucleophilic attack of aniline. If the reaction conditions are not strictly controlled, the electrophile will either hydrolyze in the presence of water or over-react to form a bis-sulfonylated impurity.

G A Aniline (Nucleophile) C Tetrahedral Intermediate A->C Base, Solvent B 2,5-Dimethylbenzenesulfonyl Chloride (Electrophile) B->C E 2,5-Dimethylbenzenesulfonic Acid (Hydrolysis Impurity) B->E + H2O (Side Reaction) D 2,5-Dimethyl-N-phenyl- benzenesulfonamide (Target Product) C->D - HCl F N,N-Bis-sulfonylated Aniline (Over-reaction Impurity) D->F + Excess Sulfonyl Chloride + Strong Base

Reaction pathways and side reactions in 2,5-dimethyl-N-phenylbenzenesulfonamide synthesis.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding predominantly 2,5-dimethylbenzenesulfonic acid instead of the target sulfonamide? Causality: You are observing the hydrolysis of the sulfonyl chloride. While traditional Schotten-Baumann conditions utilize a biphasic aqueous-organic system to neutralize the HCl byproduct ([1]), a high pH (>12) accelerates the nucleophilic attack of hydroxide ions on the sulfonyl group, outcompeting the aniline. Actionable Solution: Abandon aqueous biphasic conditions for this specific sterically hindered substrate. Switch to an anhydrous organic system (e.g., anhydrous Dichloromethane) using an organic base like Pyridine or Triethylamine (TEA) to act as the acid scavenger ([2]).

Q2: LC-MS analysis shows a significant high-molecular-weight impurity. What is it, and how do I prevent it? Causality: This is the bis-sulfonylated impurity: N,N-bis(2,5-dimethylbenzenesulfonyl)aniline. The newly formed sulfonamide product contains an acidic N-H proton (pKa ~10). In the presence of a strong base, this proton is abstracted to form a highly nucleophilic sulfonamidate anion, which subsequently attacks another equivalent of the sulfonyl chloride ([3]). Actionable Solution:

  • Stoichiometry: Never use an excess of the sulfonyl chloride. Maintain a slight excess of aniline (1.1 to 1.2 equivalents).

  • Order of Addition: Add the sulfonyl chloride dropwise to the aniline/base mixture to ensure the electrophile remains the limiting reagent at all times during the reaction.

Q3: The reaction stalls at ~60% conversion despite having unreacted starting materials. How can I drive it to completion? Causality: The 2,5-dimethyl substitution creates significant steric bulk at the ortho position relative to the sulfonyl group. This steric hindrance impedes the nucleophilic attack of aniline, drastically slowing the reaction rate compared to unsubstituted benzenesulfonyl chloride. Actionable Solution: Introduce a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst by attacking the sulfonyl chloride to form a highly reactive, less sterically hindered N-sulfonylpyridinium intermediate, which rapidly transfers the sulfonyl group to the aniline.

Q4: How do I efficiently purify the final product from residual aniline and pyridine without relying on column chromatography? Causality: Both aniline and pyridine are basic amines, whereas your target sulfonamide is weakly acidic. This fundamental difference in pKa allows for a highly efficient acid-base extraction workflow. Actionable Solution: During the aqueous workup, wash the organic layer sequentially with 1N HCl. The acidic wash protonates residual aniline and pyridine, driving them into the aqueous phase as water-soluble hydrochloride salts. The target sulfonamide remains safely in the organic phase.

Condition Optimization Data

To validate the troubleshooting principles above, our lab evaluated multiple solvent and base combinations. The data below demonstrates why anhydrous conditions with catalytic DMAP are required for optimal yields.

EntrySolvent SystemBase (Equivalents)AdditiveTempYield (%)Major Impurity Observed
1DCM / H₂O (1:1)NaOH (2.0 eq)NoneRT42%Sulfonic acid (Hydrolysis)
2Anhydrous DCMTEA (1.5 eq)None0 °C → RT68%Bis-sulfonamide
3Anhydrous DCMPyridine (2.0 eq)None0 °C → RT81%Unreacted SM (Stalled)
4 Anhydrous DCM Pyridine (1.5 eq) DMAP (0.1 eq) 0 °C → RT 94% None (Trace)

Validated Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system. By strictly controlling the temperature and order of addition, the physical chemistry of the reaction naturally suppresses impurity formation.

Objective: Synthesize 2,5-dimethyl-N-phenylbenzenesulfonamide with >90% yield while eliminating bis-sulfonylation and hydrolysis. Materials: Aniline (1.1 eq), 2,5-Dimethylbenzenesulfonyl chloride (1.0 eq), Pyridine (1.5 eq), DMAP (0.1 eq), Anhydrous Dichloromethane (DCM).

Step 1: Preparation & Purging

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Ar) to eliminate atmospheric moisture. (Causality: Prevents electrophile hydrolysis).

Step 2: Reagent Loading

  • Dissolve Aniline (1.1 eq) and Pyridine (1.5 eq) in Anhydrous DCM (to achieve a 0.2 M concentration relative to the limiting reagent).

  • Add DMAP (0.1 eq) to the solution.

Step 3: Temperature Control

  • Submerge the flask in an ice-water bath to cool the mixture to 0 °C. (Causality: Low temperature mitigates the exothermic nature of the reaction and suppresses the activation energy required for bis-sulfonylation).

Step 4: Electrophile Addition

  • Dissolve 2,5-Dimethylbenzenesulfonyl chloride (1.0 eq) in a minimal volume of Anhydrous DCM.

  • Add this solution dropwise over 30 minutes using an addition funnel. (Causality: Dropwise addition ensures the sulfonyl chloride remains the limiting reagent in solution, preventing the localized accumulation needed for bis-sulfonylation).

Step 5: Reaction Maturation

  • Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature (RT) for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1).

Step 6: Acid-Base Quench & Extraction

  • Quench the reaction by adding an equal volume of 1N HCl (aq). Transfer to a separatory funnel and extract the organic layer.

  • Wash the organic layer twice more with 1N HCl. (Causality: Completely removes residual pyridine, DMAP, and unreacted aniline into the aqueous phase).

  • Wash with saturated NaCl (brine) and dry over anhydrous Na₂SO₄.

Step 7: Concentration & Crystallization

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Recrystallize the crude solid from a hot Ethanol/Water mixture to afford pure 2,5-dimethyl-N-phenylbenzenesulfonamide crystals.

References

  • Title: Schotten–Baumann reaction Source: Grokipedia URL: [Link]

  • Title: Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Recent advances in synthesis of sulfonamides: A review Source: Chemistry & Biology Interface URL: [Link]

  • Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids Source: National Institutes of Health (NIH) PMC URL: [Link]

Sources

Optimization

Reducing byproducts and impurities in 2,5-dimethyl-N-phenylbenzenesulfonamide preparation

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the synthesis of 2,5-dimethyl-N-phenylbenzenesulfonamide. Our focus is to provide act...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the synthesis of 2,5-dimethyl-N-phenylbenzenesulfonamide. Our focus is to provide actionable solutions to common challenges related to byproduct formation and impurity profiles, ensuring the synthesis of a high-purity target compound. This document is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field.

Reaction Overview: The Sulfonylation of Aniline

The preparation of 2,5-dimethyl-N-phenylbenzenesulfonamide is fundamentally a nucleophilic substitution reaction. Aniline, acting as the nucleophile, attacks the electrophilic sulfur atom of 2,5-dimethylbenzenesulfonyl chloride. This reaction displaces the chloride leaving group and, with the help of a base to neutralize the generated hydrochloric acid (HCl), forms the stable sulfonamide bond.[1][2]

Reaction_Pathway Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate + Sulfonyl Chloride SulfonylChloride 2,5-Dimethylbenzenesulfonyl Chloride (Electrophile) SulfonylChloride->Intermediate Base Base (e.g., Pyridine) ProtonatedBase Protonated Base Base->ProtonatedBase + HCl Product 2,5-dimethyl-N-phenyl- benzenesulfonamide Intermediate->Product - Cl⁻ Product->Product HCl HCl (Byproduct) HCl->ProtonatedBase

Caption: Primary reaction pathway for sulfonamide formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should anticipate in this synthesis?

The three most prevalent impurities are:

  • 2,5-dimethylbenzenesulfonic acid: Formed by the hydrolysis of the reactive 2,5-dimethylbenzenesulfonyl chloride starting material.[3][4]

  • Unreacted Starting Materials: Residual aniline or 2,5-dimethylbenzenesulfonyl chloride due to incomplete reaction.[5]

  • Di-sulfonylation Product: Formation of N,N-bis(2,5-dimethylphenylsulfonyl)aniline, where the nitrogen atom of the initially formed sulfonamide is further sulfonated.[4]

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

Low yield is a frequent issue that can often be traced back to several key factors:

  • Hydrolysis of Sulfonyl Chloride: This is the most common cause, as the sulfonyl chloride readily reacts with any trace moisture in the solvents or on the glassware, rendering it inactive towards the amine.[3][4]

  • Inadequate Base: A sufficient quantity of a suitable base (typically at least one equivalent) is required to neutralize the HCl generated.[3] If not neutralized, the HCl will protonate the aniline, converting it into an ammonium salt which is no longer nucleophilic, thus stalling the reaction.

  • Low Amine Reactivity: While aniline is reasonably nucleophilic, electron-withdrawing substituents on the phenyl ring can significantly decrease its reactivity, requiring more forcing conditions (e.g., higher temperature or longer reaction times).[3]

Q3: How do I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method for real-time monitoring.[2] Use a suitable eluent system (e.g., a 4:1 or 3:1 mixture of hexane:ethyl acetate) to track the disappearance of the starting materials (aniline and sulfonyl chloride) and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can provide more quantitative and accurate monitoring.[4]

Troubleshooting Guide: Impurity and Byproduct Mitigation

Issue 1: A Persistent, Highly Polar Impurity is Observed

Question: My TLC and HPLC analyses show a significant byproduct that remains at the baseline or elutes very early. How can I identify and prevent this?

Answer & Solution: This highly polar impurity is almost certainly 2,5-dimethylbenzenesulfonic acid , the result of the hydrolysis of your 2,5-dimethylbenzenesulfonyl chloride starting material.[4][6] Sulfonyl chlorides are highly susceptible to nucleophilic attack by water.[6]

Hydrolysis_Pathway SulfonylChloride 2,5-Dimethylbenzenesulfonyl Chloride SulfonicAcid 2,5-Dimethylbenzenesulfonic Acid (Polar Byproduct) SulfonylChloride->SulfonicAcid + H₂O - HCl Water H₂O (Moisture) Water->SulfonicAcid HCl HCl

Caption: Formation of sulfonic acid via hydrolysis.

Prevention Protocol: Ensuring Anhydrous Conditions

  • Glassware: Thoroughly dry all glassware in an oven (e.g., at 120 °C for at least 4 hours) and allow it to cool to room temperature in a desiccator before use.

  • Solvents: Use anhydrous solvents. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are recommended.[3] If necessary, distill solvents over an appropriate drying agent.

  • Reagents: Ensure the aniline is dry. Use a fresh, high-purity bottle of 2,5-dimethylbenzenesulfonyl chloride.

  • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[3][5]

Issue 2: My Final Product is Contaminated with Unreacted Starting Materials

Question: After workup and purification, my product's NMR and HPLC still show the presence of aniline and a species consistent with the sulfonyl chloride. What went wrong?

Answer & Solution: The presence of unreacted starting materials points to an incomplete reaction. The root cause is typically related to stoichiometry, reaction conditions, or reagent deactivation.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Incomplete Reaction: Unreacted Starting Materials CheckStoichiometry Verify Stoichiometry (Amine:Sulfonyl Chloride:Base) Start->CheckStoichiometry CheckBase Evaluate Base Strength & Amount (Is it >1.0 eq? Is it strong enough?) CheckStoichiometry->CheckBase Correct SolutionStoichiometry Adjust to ~1.05 eq of Sulfonyl Chloride CheckStoichiometry->SolutionStoichiometry Incorrect CheckConditions Assess Reaction Conditions (Temperature & Time) CheckBase->CheckConditions Adequate SolutionBase Use Stronger Base (e.g., Pyridine) or Increase Amount to 1.2 eq CheckBase->SolutionBase Inadequate CheckPurity Check Reagent Purity (Hydrolyzed Sulfonyl Chloride?) CheckConditions->CheckPurity Sufficient SolutionConditions Increase Temperature or Extend Reaction Time CheckConditions->SolutionConditions Too Mild SolutionPurity Use Fresh/Purified Reagents CheckPurity->SolutionPurity Impure

Caption: Logical workflow for troubleshooting incomplete reactions.

ParameterRecommendationRationale
Stoichiometry Use a slight excess of sulfonyl chloride (1.05-1.1 eq).Ensures the complete consumption of the valuable aniline starting material.
Base Use pyridine or triethylamine (1.1-1.2 eq).These bases are sufficiently strong to neutralize HCl without causing significant side reactions. Pyridine can also act as a nucleophilic catalyst.[1][3]
Temperature Start at 0 °C during addition, then allow to warm to room temperature.Controls the initial exotherm and minimizes side reactions. If the reaction is sluggish, gentle heating (e.g., 40 °C) can be applied.[4]
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF).These aprotic solvents are excellent for solubilizing the reactants and do not interfere with the reaction.[3]
Issue 3: Formation of a Di-sulfonylation Byproduct

Question: My purification is complicated by a less polar byproduct with a mass corresponding to the addition of two sulfonyl groups to the aniline. How can I avoid this?

Answer & Solution: This byproduct is N,N-bis(2,5-dimethylphenylsulfonyl)aniline. It forms when the nitrogen of the newly formed sulfonamide product, which is now less nucleophilic but still has a reactive site, attacks a second molecule of the sulfonyl chloride. This is more likely to occur under forcing conditions.[4]

Mitigation Strategies:

  • Control Stoichiometry: Do not use a large excess of the sulfonyl chloride. A ratio of 1.05:1 (sulfonyl chloride:aniline) is optimal.

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the aniline solution at a reduced temperature (0 °C). This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the more reactive primary amine over the sulfonamide product.

  • Avoid High Temperatures: Perform the reaction at room temperature or below. Higher temperatures can provide the necessary activation energy for the less favorable second sulfonylation.[4]

Recommended Experimental Protocols

Protocol 1: Optimized Synthesis
  • Setup: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Addition: Cool the mixture to 0 °C using an ice bath. In a separate flask, dissolve 2,5-dimethylbenzenesulfonyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the aniline mixture over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC every hour until the aniline spot is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic phase sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: The crude 2,5-dimethyl-N-phenylbenzenesulfonamide can often be purified effectively by recrystallization from an ethanol/water mixture.[7]

  • Procedure: Dissolve the crude solid in a minimal amount of hot ethanol. While hot, add water dropwise until the solution becomes faintly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

By implementing these protocols and troubleshooting strategies, researchers can significantly reduce the formation of common byproducts and impurities, leading to a higher yield and purity of the desired 2,5-dimethyl-N-phenylbenzenesulfonamide.

References

  • Royal Society of Chemistry. Microwave-assisted solvent- and catalyst-free synthesis of sulfonamides. [Link]

  • Wikipedia. Hinsberg reaction. [Link]

  • Gowda, B. T., et al. N-(2,5-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Precipitation of 2,5-dimethyl-N-phenylbenzenesulfonamide

This guide is designed for researchers, scientists, and drug development professionals encountering unexpected precipitation of 2,5-dimethyl-N-phenylbenzenesulfonamide during their experiments. Uncontrolled precipitation...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering unexpected precipitation of 2,5-dimethyl-N-phenylbenzenesulfonamide during their experiments. Uncontrolled precipitation can lead to inaccurate assay results, low yields in synthesis, and difficulties in formulation. This document provides a structured, in-depth approach to diagnosing and resolving these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: My 2,5-dimethyl-N-phenylbenzenesulfonamide precipitated when I cooled the solution. Is this normal?

A1: Yes, this is a common and expected phenomenon for most solid organic compounds. The solubility of solids in a liquid typically increases with temperature.[1][2][3] When you dissolve the compound in a solvent at an elevated temperature to create a saturated or near-saturated solution, subsequent cooling reduces its solubility limit. Once the concentration exceeds this new, lower limit, the solution becomes supersaturated, and the compound begins to crystallize or precipitate.

The rate of cooling is a critical factor. Rapid cooling can cause the compound to "crash out" of solution, forming small, often impure crystals.[4] For purification via recrystallization, a slow cooling process is recommended to allow for the formation of larger, purer crystals.

Q2: My compound crashed out of solution after I added an aqueous buffer to my concentrated organic stock (e.g., in DMSO). Why did this happen?

A2: This is a classic example of the anti-solvent effect . 2,5-dimethyl-N-phenylbenzenesulfonamide, like many sulfonamides, is significantly more soluble in polar aprotic organic solvents like dimethyl sulfoxide (DMSO) than in water.[5][6] Your concentrated stock solution in DMSO is stable. However, when you dilute this stock into an aqueous buffer, you drastically change the overall polarity of the solvent system.

Water acts as an "anti-solvent" or "non-solvent" in this case.[7] The final solvent mixture (e.g., 1% DMSO in buffer) is much more polar than the initial stock and may not have the capacity to dissolve the compound at that concentration, leading to immediate precipitation.[6]

Q3: Could the pH of my aqueous buffer be causing the precipitation?

A3: Absolutely. The pH of the aqueous environment is a critical determinant of sulfonamide solubility.[8] The sulfonamide group (–SO₂NH–) has a weakly acidic proton.

  • At low to neutral pH , the sulfonamide group is primarily in its neutral, unionized form. This form is less polar and significantly less soluble in water.[5][9]

  • At higher pH (alkaline conditions) , above the compound's pKa, the acidic proton is removed, forming an anionic salt. This charged species is much more polar and therefore more soluble in aqueous solutions.[6][10]

If your buffer's pH maintains the compound in its less soluble, unionized state, precipitation is highly likely, especially if the concentration is near its solubility limit.[9][11]

Q4: I'm observing an oily liquid instead of a solid precipitate. What's happening?

A4: This phenomenon is known as "oiling out." It occurs when a compound comes out of solution at a temperature that is above its melting point.[4] Instead of forming a crystalline solid lattice, the molecules aggregate as a liquid phase. This is often caused by:

  • High Solute Concentration: The solution is so supersaturated that the temperature at which it begins to precipitate is higher than the compound's melting point.

  • Impurities: The presence of impurities can depress the melting point of the compound, making it more likely to oil out.

To resolve this, you can try returning the solution to the heat source and adding more of the primary solvent to reduce the saturation point. This ensures that precipitation will begin at a lower temperature, hopefully below the compound's melting point.[4]

Systematic Troubleshooting Guide

Uncontrolled precipitation is a multi-factorial problem. This workflow provides a logical sequence to identify and resolve the root cause.

G start Precipitation of 2,5-dimethyl-N- phenylbenzenesulfonamide Observed q_temp Was the solution's temperature recently lowered? start->q_temp a_temp Cause: Temperature-Dependent Solubility Action: 1. Re-heat to redissolve. 2. Use a larger solvent volume. 3. Implement slow, controlled cooling. q_temp->a_temp Yes q_solvent Was the solvent composition changed? (e.g., buffer added to organic stock) q_temp->q_solvent No end_node Issue Resolved / Further Investigation Needed a_temp->end_node a_solvent Cause: Anti-Solvent Effect Action: 1. Lower the initial stock concentration. 2. Increase the percentage of organic co-solvent   (e.g., use 5% DMSO instead of 1%). 3. Add stock solution to buffer slowly with vigorous mixing. q_solvent->a_solvent Yes q_ph Is the compound in an aqueous or partially aqueous solution? q_solvent->q_ph No a_solvent->end_node a_ph Cause: pH-Dependent Solubility Action: 1. Measure the solution's pH. 2. Adjust pH to be more alkaline to favor   the more soluble ionized form. 3. Perform a pH-solubility profile (see protocol). q_ph->a_ph Yes q_conc Is the solution's concentration higher than previously used? q_ph->q_conc No a_ph->end_node a_conc Cause: Exceeded Solubility Limit Action: 1. Reduce the compound concentration. 2. Perform a formal solubility study   to determine the saturation point (see protocol). q_conc->a_conc Yes q_conc->end_node No a_conc->end_node

Caption: A step-by-step workflow for troubleshooting the precipitation of 2,5-dimethyl-N-phenylbenzenesulfonamide.

Key Mechanistic Insights

The solubility of a sulfonamide is governed by the equilibrium between its less soluble, neutral form and its more soluble, ionized (anionic) form. This equilibrium is directly controlled by the pH of the solution relative to the compound's pKa.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) less_soluble R-SO₂-NH-R' (Unionized Form) - Less Polar - Poorly Soluble in Water more_soluble [R-SO₂-N⁻-R'] (Ionized/Anionic Form) - More Polar - Highly Soluble in Water less_soluble->more_soluble + OH⁻ (Deprotonation) more_soluble->less_soluble + H⁺ (Protonation)

Caption: The effect of pH on the ionization and subsequent aqueous solubility of a sulfonamide.

Experimental Protocols

Protocol 1: Isothermal Shake-Flask Method for Solubility Determination

This protocol determines the equilibrium solubility of a compound in a specific solvent system at a constant temperature.[12]

Materials:

  • 2,5-dimethyl-N-phenylbenzenesulfonamide

  • Selected solvents (e.g., water, ethanol, DMSO, acetonitrile, relevant buffers)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Preparation: Add an excess amount of the solid compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[12]

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent or buffer to each vial.

  • Equilibration: Securely cap the vials and place them in the temperature-controlled shaker (e.g., at 25°C or 37°C). Agitate at a constant speed for 24-48 hours. The time required to reach equilibrium should be confirmed by taking measurements at various time points (e.g., 12, 24, 48 hours) until the concentration plateaus.[12]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To ensure complete separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sampling & Dilution: Carefully pipette a known aliquot of the clear supernatant. Be extremely cautious not to disturb the solid pellet. Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis method.

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility. Report the results in units such as mg/mL or µM.

Data Presentation

A systematic solvent screening is essential for understanding the solubility profile of your compound.

Solvent SystemTemperature (°C)Measured Solubility (mg/mL)Observations
Deionized Water25< 0.01Very poorly soluble
PBS Buffer, pH 7.4250.05Sparingly soluble
0.1 M NaOH (pH ~13)25> 10Freely soluble
Ethanol2515.2Soluble
Acetonitrile258.5Soluble
Dimethyl Sulfoxide (DMSO)25> 100Very soluble
5% DMSO / 95% PBS pH 7.4250.8Moderately soluble

Note: The data in this table are illustrative examples for 2,5-dimethyl-N-phenylbenzenesulfonamide and should be experimentally determined.

References

  • Kim, C., & Youm, H. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. PubMed. [Link]

  • Black, S. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. [Link]

  • Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. [Link]

  • The BMJ. (1944). SOLUBILITY OF SULPHONAMIDES. [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Martínez, F., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Academia.edu. [Link]

  • Seydel, J. K., & Wempe, E. (1977). pH Dependency in Uptake of Sulfonamides by Bacteria. Pharmacology. [Link]

  • Martínez, F., & Gómez, A. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciELO. [Link]

  • Martínez, F., & Gómez, A. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. [Link]

  • Pharmaguideline. (2025). Precipitant or precipitating agent Inorganic precipitating agents. [Link]

  • Bashir, A., & Volner, K. (2022). Biochemistry, Dissolution and Solubility. NCBI Bookshelf. [Link]

  • Dong, W., Li, Y., Wang, C., Li, H., & Lin, D. (2021). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Environmental Science and Pollution Research. [Link]

  • Bell, P. H., & Roblin, R. O. (1942). The Effect of pH on the Solubility of Sulphonamides. PubMed. [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. [Link]

  • University of Sherbrooke. (n.d.). Guide for crystallization. [Link]

  • How It Comes Together. (2025). How Do You Prevent Unwanted Crystal Formation In Solutions? [Link]

  • Google Patents. (2010).
  • Sonu, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • Gowda, B. T., et al. (2009). N-(2,5-Dimethylphenyl)benzenesulfonamide. PMC. [Link]

  • Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them. [Link]

  • Quora. (2019). How to prevent co-precipitation in chemistry. [Link]

  • Czapla-Masztafiak, J., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. [Link]

  • Chemsrc. (n.d.). 2,5-Dimethyl-N-(methylamino-phenyl-methylene)-benzenesulfonamide. [Link]

  • Gowda, B. T., et al. (2012). N-(2,5-Dimethyl-phen-yl)-2-nitro-benzene-sulfonamide. PubMed. [Link]

  • ChemBK. (2024). 2,5-Dimethylbenzenesulfonic acid. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,5-Dimethyl-N-phenylbenzenesulfonamide Reactions

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on reaction design for sterically congested molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on reaction design for sterically congested molecules. The synthesis and downstream functionalization of 2,5-dimethyl-N-phenylbenzenesulfonamide presents a classic dual-steric challenge. The ortho-methyl group on the benzenesulfonyl core restricts the trajectory of incoming nucleophiles, while the bulky N-phenyl substituent creates a highly congested microenvironment around the nitrogen center 1.

This guide provides field-proven troubleshooting protocols, mechanistic causality, and self-validating workflows to help you drive these stubborn reactions to completion.

ReactionWorkflow A 2,5-Dimethylbenzenesulfonyl Chloride C 2,5-Dimethyl-N-phenyl benzenesulfonamide A->C Sulfonylation (Steric Bottleneck 1) B Aniline B->C D N-Alkylated Product C->D N-Alkylation (Steric Bottleneck 2)

Caption: Workflow for 2,5-dimethyl-N-phenylbenzenesulfonamide synthesis and alkylation.

Section 1: Synthesis Troubleshooting (Sulfonylation of Aniline)

Q: My reaction between 2,5-dimethylbenzenesulfonyl chloride and aniline stalls at 30% conversion, even after 24 hours. How can I drive it to completion?

A: You are encountering Steric Bottleneck 1 . The 2-methyl group on the sulfonyl chloride exerts a strong steric penalty, physically blocking the Dunitz-Bürgi approach angle required for the aniline nucleophile to attack the sulfur center . Standard conditions (e.g., Triethylamine in DCM at room temperature) are insufficient because aniline is a relatively weak, bulky nucleophile.

The Causality & Solution: To overcome this, you must alter the reaction mechanism by introducing 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP is planar, highly nucleophilic, and less sterically hindered than aniline. It rapidly attacks the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate. This intermediate is significantly more reactive than the parent chloride, lowering the activation energy barrier for the subsequent attack by aniline.

Protocol 1: DMAP-Catalyzed Synthesis of 2,5-Dimethyl-N-phenylbenzenesulfonamide

This protocol utilizes a self-validating visual cue to confirm the formation of the active intermediate.

  • Preparation: In a flame-dried round-bottom flask, dissolve aniline (1.0 equiv) and DMAP (0.1 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add triethylamine (TEA) (1.5 equiv) and cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Slowly add 2,5-dimethylbenzenesulfonyl chloride (1.1 equiv) dropwise over 15 minutes.

    • Self-Validation Checkpoint: As the addition proceeds, the solution will turn slightly yellow, and a fine white precipitate (TEA-HCl salts) will form. This visual cue confirms that the sulfonylation is actively proceeding and the HCl byproduct is being scavenged.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 3:1). The complete disappearance of the UV-active aniline spot (Rf ~0.6) confirms reaction completion.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1M HCl (critical step to remove residual aniline and DMAP), dry over MgSO₄, and concentrate in vacuo.

Section 2: Downstream Functionalization (N-Alkylation)

Q: I am trying to N-alkylate 2,5-dimethyl-N-phenylbenzenesulfonamide with a primary alkyl halide using K₂CO₃, but I recover mostly starting material. What is going wrong?

A: You have hit Steric Bottleneck 2 . The nitrogen atom is flanked by a phenyl ring and a sterically bulky 2,5-dimethylbenzenesulfonyl group. Weak bases like K₂CO₃ fail because they do not fully deprotonate the hindered sulfonamide, and the transition state for the S_N2 alkylation is highly congested 2.

The Causality & Solution: To force this reaction, you must use a strong, non-nucleophilic base (e.g., KHMDS or NaH) to completely generate the sulfonamide anion. Furthermore, switching from a solvent like acetonitrile to a highly polar aprotic solvent like DMF or THF/DMF mixtures increases the nucleophilicity of the anion by leaving it relatively unsolvated (the "naked anion" effect).

Quantitative Data: Effect of Base and Solvent on N-Alkylation Yield

Data reflects the alkylation of 2,5-dimethyl-N-phenylbenzenesulfonamide with benzyl bromide (1.5 equiv).

Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Causality
K₂CO₃ (2.0)MeCN802415%Incomplete deprotonation; poor solubility of base.
Cs₂CO₃ (2.0)DMF802445%Better solubility, but the Cs⁺ cation coordinates tightly, hindering attack.
NaH (1.5)DMF0 to 251282%Complete deprotonation; naked anion accelerates S_N2 trajectory.
KHMDS (1.2)THF/DMF-78 to 25494% Homogeneous strong base; eliminates steric clashing during deprotonation.
Protocol 2: High-Yield N-Alkylation using KHMDS

This method ensures complete deprotonation before the introduction of the electrophile.

  • Preparation: Charge a flame-dried Schlenk flask with 2,5-dimethyl-N-phenylbenzenesulfonamide (1.0 equiv) and anhydrous THF (0.1 M) under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add KHMDS (1.2 equiv, 1.0 M in THF) dropwise over 5 minutes.

    • Self-Validation Checkpoint: The reaction mixture will transition from a cloudy suspension to a clear, homogeneous solution. This phase change is your visual confirmation that the sulfonamide has been completely deprotonated to form the soluble potassium salt.

  • Alkylation: Stir at -78 °C for 30 minutes to ensure complete anion generation, then add the alkyl halide (1.5 equiv) dropwise.

  • Reaction: Gradually remove the cold bath, allowing the reaction to warm to room temperature, and stir for 4 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash extensively with brine (to remove DMF if used as a co-solvent), dry over Na₂SO₄, and purify via flash chromatography.

Section 3: Alternative Strategies for Base-Sensitive Substrates

Q: My alkylating agent contains base-sensitive functional groups (e.g., esters, epoxides). Are there neutral conditions for alkylating this hindered sulfonamide?

A: Yes. If you cannot use KHMDS or NaH, you must bypass the need for a sulfonamide anion entirely.

The Causality & Solution: Instead of relying on an S_N2 attack by a deprotonated sulfonamide, you can use trichloroacetimidates under thermal conditions. Trichloroacetimidates undergo thermal activation to form stabilized carbocations (an S_N1-like pathway). Because the electrophile is now a highly reactive carbocation, the neutral, sterically hindered sulfonamide can trap it without the need for base-induced deprotonation 3. Alternatively, for primary alcohols, the Fukuyama-Mitsunobu reaction provides a mild, redox-driven alkylation pathway.

TroubleshootingLogic Start Low Yield in N-Alkylation? BaseCheck Is the substrate base-sensitive? Start->BaseCheck StrongBase Use KHMDS or NaH in DMF/THF BaseCheck->StrongBase No (Standard SN2) Neutral Use Trichloroacetimidates (Thermal SN1) BaseCheck->Neutral Yes (Secondary/Tertiary Alkyls) Mitsunobu Fukuyama-Mitsunobu Conditions BaseCheck->Mitsunobu Yes (Primary Alcohols)

Caption: Troubleshooting logic for N-alkylation of sterically hindered sulfonamides.

References

  • Sensing the Electrical Activity of Cells Through Molecular Wires by Photoinduced-Electron Transfer. UC Berkeley eScholarship.

  • Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides. BenchChem. 2

  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PubMed Central (PMC). 3

  • A Comparative Guide: N-Phenylmethanesulfonamide vs. N-Phenylbenzenesulfonamide in Organic Reactions. BenchChem. 1

Sources

Troubleshooting

Long-term storage and stability of 2,5-dimethyl-N-phenylbenzenesulfonamide at room temperature

As a Senior Application Scientist, I frequently encounter researchers dealing with the erratic behavior of small-molecule libraries during long-term screening campaigns. While 2,5-dimethyl-N-phenylbenzenesulfonamide (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers dealing with the erratic behavior of small-molecule libraries during long-term screening campaigns. While 2,5-dimethyl-N-phenylbenzenesulfonamide (CAS 26004-47-7) is fundamentally a robust molecule, its physical and chemical stability at room temperature is heavily dictated by microenvironmental factors such as solvent hygroscopicity, pH extremes, and polymorphic shifts.

This guide is designed to move beyond basic handling instructions. By understanding the chemical causality behind degradation and precipitation, you can troubleshoot assay inconsistencies and implement self-validating protocols for your drug development workflows.

Core Principles of Sulfonamide Stability

To effectively troubleshoot, we must first understand the molecular mechanics governing this compound:

  • Chemical Causality (The S-N Bond): The sulfonamide functional group (-SO₂NH-) is inherently stable at room temperature. The strong electron-withdrawing nature of the sulfonyl group delocalizes the lone pair of electrons on the nitrogen atom, creating resonance stabilization that makes the S-N bond highly resistant to spontaneous cleavage, oxidative stress, and even harsh peroxide environments[1]. Furthermore, the steric hindrance provided by the 2,5-dimethyl substitution on the benzene ring shields the sulfur center from nucleophilic attack.

  • pH-Dependent Hydrolysis: Stability is not absolute. While highly stable in neutral to alkaline conditions, the molecule is susceptible to acid-catalyzed hydrolysis[2]. In strongly acidic media (pH < 3), the nitrogen atom becomes protonated. This disrupts the resonance stabilization and transforms the amine into a superior leaving group, facilitating the hydrolytic cleavage of the S-N bond[2].

  • Physical Instability (Crystallization): Sulfonamides are notoriously prone to polymorphism and spontaneous crystallization[3]. When stored as a solution at room temperature, minor fluctuations in solvent concentration or temperature can cause the hydrophobic compound to "crash out" of solution into a brittle, crystalline lattice[3].

Troubleshooting & FAQs: Storage and Handling

Q1: How should I store the solid powder of 2,5-dimethyl-N-phenylbenzenesulfonamide for multi-year stability? A1: Room temperature (20–25°C) is perfectly acceptable for the solid powder due to its high thermal stability. However, the primary threat over multi-year storage is moisture-induced polymorphic shifting[3]. Store the powder in a tightly sealed amber vial within a desiccator. Shielding it from direct light prevents long-term, slow-acting photo-oxidation.

Q2: I prepared a 10 mM stock solution in DMSO. Is it stable at room temperature on the benchtop? A2: Chemically, yes; physically, no. DMSO is highly hygroscopic. While the sulfonamide bond will not chemically degrade in DMSO at room temperature, atmospheric moisture will rapidly ingress into the solvent. Because 2,5-dimethyl-N-phenylbenzenesulfonamide is highly hydrophobic, the introduction of water dramatically lowers its solubility, leading to premature crystallization and precipitation[3]. For long-term storage, aliquot the DMSO stock and freeze it at -20°C.

Q3: During my in vitro assays at pH 2.0, I observed a rapid decrease in compound concentration. What is the mechanism? A3: You are observing acid-catalyzed hydrolysis[2]. At pH 2.0, the nitrogen of the sulfonamide group becomes protonated. This protonation breaks the resonance stabilization with the sulfonyl group, making the aniline moiety an excellent leaving group. Water acts as a nucleophile, attacking the sulfur atom and cleaving the molecule into 2,5-dimethylbenzenesulfonic acid and aniline.

Q4: My compound precipitated out of the stock solution overnight at room temperature. How do I recover it without causing degradation? A4: Do not vortex aggressively, as the kinetic energy can induce further nucleation and crystallization[3]. Instead, gently heat the solution to 37°C in a water bath and apply mild sonication. Ensure the vial is tightly sealed during this process to prevent solvent evaporation, which would permanently alter your stock concentration.

Quantitative Stability Profile

The following table summarizes the expected stability of 2,5-dimethyl-N-phenylbenzenesulfonamide across various standard laboratory conditions.

ParameterStorage ConditionExpected Shelf LifePrimary Degradation Risk
Solid Powder Room Temp (20-25°C), Desiccated> 2 YearsLow (Highly stable)
Solid Powder 40°C / 75% RH (Accelerated)6 MonthsModerate (Moisture absorption/Polymorphism)
DMSO Stock (10 mM) Room Temp, Sealed1-3 MonthsHigh (Physical precipitation via hygroscopicity)
Aqueous Buffer (pH 7.4) Room Temp> 1 WeekLow (Stable in neutral conditions)
Aqueous Buffer (pH 2.0) Room Temp< 24 HoursHigh (Acid-catalyzed hydrolysis)

Experimental Protocol: Self-Validating Forced Degradation Assay

To verify the stability of your specific batch, you must perform a forced degradation assay. Trustworthiness in analytical chemistry requires self-validation. This protocol utilizes a "Mass Balance Check" to ensure that no degradants are lost to volatilization or column adsorption.

Step 1: Sample Preparation Dissolve 2,5-dimethyl-N-phenylbenzenesulfonamide in a minimal volume of HPLC-grade acetonitrile to create a 1.0 mg/mL primary stock.

Step 2: Stress Conditions (Parallel Execution) Set up the following reactions in sealed glass vials:

  • Control: 0.5 mL stock + 0.5 mL HPLC water (Store at Room Temp).

  • Acid Stress: 0.5 mL stock + 0.5 mL 0.1 M HCl. Heat at 60°C for 24 hours[2].

  • Base Stress: 0.5 mL stock + 0.5 mL 0.1 M NaOH. Heat at 60°C for 24 hours[2].

  • Oxidative Stress: 0.5 mL stock + 0.5 mL 3% H₂O₂. Store at Room Temp for 24 hours[2].

Step 3: Neutralization (Critical Step) Before injection, you must quench the reactions to prevent damage to the HPLC column and to halt degradation. Add 0.5 mL of 0.1 M NaOH to the acid sample, and 0.5 mL of 0.1 M HCl to the base sample[2]. Dilute all samples (including the control) to a final theoretical concentration of 0.1 mg/mL using the mobile phase.

Step 4: HPLC-PDA Analysis

  • Column: C18 (250 x 4.6 mm, 5 µm), maintained at 30°C.

  • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile[2].

  • Detection: Photodiode Array (PDA) detector scanning 200–400 nm to capture both the parent compound and newly formed chromophores.

Step 5: Self-Validation via Mass Balance Calculate the mass balance using the following formula: Mass Balance (%) = (Area of Parent in Stressed Sample + Sum of Areas of All Degradant Peaks) / (Area of Parent in Control Sample) * 100 If the mass balance falls between 95% and 105%, your assay is validated. A lower percentage indicates that degradants are escaping detection (e.g., highly polar fragments eluting in the void volume).

Workflow Visualization

The following diagram maps the logical flow of the self-validating forced degradation assay described above.

StabilityWorkflow cluster_stress Forced Degradation Stress Conditions Start 2,5-dimethyl-N-phenylbenzenesulfonamide Stock Solution (1 mg/mL) Acid Acidic Stress (0.1 M HCl, 60°C) Start->Acid Base Basic Stress (0.1 M NaOH, 60°C) Start->Base Oxid Oxidative Stress (3% H2O2, RT) Start->Oxid Photo Photodegradation (UV/Vis Light, RT) Start->Photo Neutralize Neutralization & Dilution (Quench Reaction) Acid->Neutralize Base->Neutralize Oxid->Neutralize Photo->Neutralize HPLC HPLC-PDA Analysis (Gradient Elution) Neutralize->HPLC Result Determine Stability Profile & Validate Mass Balance HPLC->Result

Figure 1: Forced degradation and stability-indicating assay workflow for sulfonamide compounds.

References

  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem. Available at: 2

  • Molecular Design of Stable Sulfamide- and Sulfonamide-based Electrolytes for Aprotic Li-O2 Batteries. NIH PMC. Available at:1

  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem. Available at: 3

Sources

Optimization

Technical Support Center: Flash Column Chromatography Purification of 2,5-Dimethyl-N-phenylbenzenesulfonamide

Welcome to the Technical Support Center for the chromatographic purification of sulfonamide derivatives. This guide is specifically engineered for researchers and drug development professionals isolating 2,5-dimethyl-N-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of sulfonamide derivatives. This guide is specifically engineered for researchers and drug development professionals isolating 2,5-dimethyl-N-phenylbenzenesulfonamide from crude synthetic mixtures.

By understanding the physicochemical properties of sulfonamides—specifically their hydrogen-bonding capability and moderate polarity—we can design a self-validating purification system that maximizes yield and purity.

Core Experimental Workflow

The purification of 2,5-dimethyl-N-phenylbenzenesulfonamide relies heavily on managing its interaction with the polar stationary phase (silica gel) and the mobile phase. Below is the logical progression of the purification workflow.

G Start Crude Sulfonamide Mixture Prep Sample Preparation (Dry Loading via Rotary Evaporation) Start->Prep Pack Column Packing (Slurry Method in Hexanes) Start->Pack Parallel Setup Elute Isocratic Elution (Hexanes/EtOAc) Prep->Elute Pack->Elute Collect Fraction Collection (10-50 mL volumes) Elute->Collect Analyze TLC Analysis (UV Active at 254 nm) Collect->Analyze Pure Pure 2,5-dimethyl-N- phenylbenzenesulfonamide Analyze->Pure Combine Rf ~0.3

Workflow for the flash column chromatography purification of sulfonamides.

Quantitative Parameters for Sulfonamide Purification

To ensure reproducibility, adhere to the following established chromatographic parameters[1][2].

ParameterRecommended Value / RangeMechanistic Rationale
Stationary Phase Silica Gel (40-63 µm, 230-400 mesh)Optimal particle size for moderate pressure (1-2 psi) flash chromatography, balancing flow rate and resolution.
Mobile Phase Hexanes / Ethyl Acetate (Isocratic)Sulfonamides elute well in moderately polar systems. Start at 80:20 or 70:30 based on TLC.
Target TLC Rf​ 0.25 – 0.35An Rf​ of ~0.3 ensures the compound elutes between 3 to 5 Column Volumes (CV), maximizing separation from baseline impurities and solvent fronts.
Loading Ratio 1:30 to 1:50 (Sample:Silica w/w)Prevents column overloading, which causes band broadening and co-elution.
Fraction Size 10% of Column Volume (CV)Captures sharp elution bands without excessively diluting the purified product.

Standard Operating Procedure: Step-by-Step Methodology

This protocol acts as a self-validating system: if the TLC Rf​ is correct and the column is packed without channeling, the compound will elute in the predicted column volumes.

Step 1: Solvent System Optimization Perform TLC on the crude mixture using varying ratios of Hexanes:Ethyl Acetate. Identify the ratio where 2,5-dimethyl-N-phenylbenzenesulfonamide has an Rf​ of exactly 0.3. Sulfonamides are highly UV-active due to the aromatic rings, making 254 nm visualization reliable[3].

Step 2: Column Packing (Slurry Method)

  • Suspend the calculated mass of silica gel in the non-polar solvent (Hexanes) to create a uniform slurry.

  • Pour the slurry into the glass column in a single, continuous motion to prevent air bubbles and stratification[4].

  • Apply 1-2 psi of positive gas pressure to pack the bed tightly[1]. Never let the solvent level drop below the silica surface.

Step 3: Sample Loading (Dry Loading) Causality Note: 2,5-dimethyl-N-phenylbenzenesulfonamide can exhibit poor solubility in pure hexanes. Wet loading a concentrated solution in a polar solvent (like DCM) will ruin the separation by dragging the compound down the column prematurely.

  • Dissolve the crude mixture in a volatile solvent (e.g., DCM or Acetone).

  • Add dry silica gel (approx. 3-5x the mass of the crude).

  • Evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained[1].

  • Carefully load this powder evenly onto the flat top of the packed column bed. Add a protective layer of sand (2-5 mm)[1].

Step 4: Elution and Collection

  • Carefully add the pre-mixed mobile phase.

  • Apply moderate pressure (1-2 psi) to achieve a steady drip rate (approx. 2 inches/minute solvent drop in the column).

  • Collect fractions equivalent to 10% of the calculated Column Volume (CV)[2].

  • Spot every 3rd or 4th fraction on a TLC plate and check under UV light to locate the product band[2].

Troubleshooting Guide & FAQs

Q: My sulfonamide band is streaking/tailing severely on the column, causing it to elute across too many fractions. How do I fix this?

A: Causality: Tailing occurs due to strong, reversible secondary interactions (hydrogen bonding) between the acidic sulfonamide N-H proton and the free silanol groups (-SiOH) on the silica gel stationary phase[1]. Solution: You need to suppress this ionization/interaction. Add a small amount of a modifier to your mobile phase. For acidic sulfonamides, adding 0.1% to 0.5% glacial acetic acid to your Hexanes/EtOAc mixture will protonate the silanols and sharpen the elution band significantly.

Q: The column backpressure is unusually high, and the solvent flow has slowed to a crawl even at 2 psi.

A: Causality: This is typically caused by either a clogged frit at the bottom of the column, or the use of silica gel that is too fine (e.g., <40 µm) for standard flash setups. It can also occur if the sample was wet-loaded as a viscous oil that precipitated at the top of the column, creating a plug. Solution: Do not exceed the absolute safety limit of 7 psi for glass columns[1]. If the column is plugged by precipitated sample, you must abort, flush the column with a highly polar solvent (like 100% EtOAc or Methanol) to recover your mass[2], and restart using the Dry Loading method described in Step 3.

Q: I have two spots on my TLC that are very close ( ΔRf​<0.05 ). How do I separate them?

A: Causality: When ΔRf​ is very small, standard isocratic elution will likely result in co-elution due to natural band broadening as the sample travels down the column[1][2]. Solution:

  • Decrease Polarity: Lower the polarity of your solvent system so the target Rf​ drops to ~0.15 - 0.20. The separation will take longer (more CVs), but the resolution between the two spots will increase.

  • Optimize Band Height: Ensure your loaded sample band is as narrow as possible (less than 0.5 cm thick). A thick loading band guarantees overlapping elution profiles[2]. Use a wider column diameter rather than a taller column to achieve a thinner loading band.

Q: Is it better to use a gradient or isocratic elution for this sulfonamide?

A: For standard, predictable purifications of 2,5-dimethyl-N-phenylbenzenesulfonamide, an isocratic system is highly recommended. Isocratic systems are self-validating; if your TLC Rf​ is 0.3, the compound is mathematically guaranteed to elute within a specific window of column volumes[2][5]. Gradients can compress bands artificially and lead to unexpected co-elution if not programmed perfectly.

References

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Available at:[Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at:[Link]

  • Reddit (r/chemistry). Flash column chromatography, what's your secret? Available at: [Link]

  • Scribd. Quick Guide to Flash Column Chromatography. Available at: [Link]

  • The Journal of Organic Chemistry (ACS Publications). Photocatalytic Functionalization of Alkenes Using N-Sulfonyl Sulfilimines as Sulfonamidyl Radical Precursors. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the binding affinity of 2,5-dimethyl-N-phenylbenzenesulfonamide and sulfanilamide

An in-depth biochemical analysis of sulfonamide-based inhibitors requires a fundamental understanding of how subtle structural modifications dictate target engagement. This guide provides a rigorous comparative analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth biochemical analysis of sulfonamide-based inhibitors requires a fundamental understanding of how subtle structural modifications dictate target engagement. This guide provides a rigorous comparative analysis of the binding affinities of sulfanilamide and 2,5-dimethyl-N-phenylbenzenesulfonamide , focusing on their interaction with Human Carbonic Anhydrase II (hCA II), a primary target for this chemical class.

Mechanistic Basis of Target Engagement

The structural classification of the sulfonamide moiety—specifically whether it is a primary or secondary amine—is the absolute determinant of its binding affinity to metalloenzymes like Carbonic Anhydrase.

The Primary Sulfonamide Paradigm: Sulfanilamide Sulfanilamide acts as a moderate-to-strong inhibitor of hCA II. Its binding mechanism relies entirely on the unsubstituted primary sulfonamide group (-SO₂NH₂). At physiological pH, this group undergoes deprotonation. The resulting negatively charged sulfonamide anion coordinates directly with the catalytic zinc ion (Zn²⁺) in the enzyme's active site, adopting a tetrahedral geometry that displaces the native zinc-bound hydroxide[1]. Furthermore, the remaining NH group acts as a critical hydrogen bond donor to the Thr199 residue, securely anchoring the inhibitor into the active site[1].

The Secondary Sulfonamide Limitation: 2,5-dimethyl-N-phenylbenzenesulfonamide Conversely, 2,5-dimethyl-N-phenylbenzenesulfonamide is a secondary sulfonamide (R-SO₂NH-R'). It is a well-established pharmacological principle that secondary sulfonamides are generally very poor or entirely inactive inhibitors of Carbonic Anhydrase[2]. The addition of the bulky N-phenyl group introduces severe steric hindrance, preventing the molecule from penetrating the narrow, conical active site cleft of hCA II. Additionally, the N-substitution significantly elevates the pKa of the molecule, preventing the formation of the critical zinc-coordinating anion required for high-affinity binding[3].

Quantitative Data Comparison

The structural differences between these two compounds result in vastly different kinetic profiles.

ParameterSulfanilamide2,5-dimethyl-N-phenylbenzenesulfonamide
Sulfonamide Class Primary (-SO₂NH₂)Secondary (-SO₂NH-Phenyl)
Binding Affinity (Kᵢ for hCA II) ~15 µM[4]> 100 µM (Negligible/Inactive)[2]
Zn²⁺ Coordination Yes (Tetrahedral)No (Sterically Blocked)
Thr199 H-Bonding YesNo
Primary Target Application CA Inhibition / AntibacterialSynthetic Intermediate / Off-target

Structural Logic Visualization

The following diagram illustrates the divergent binding pathways dictated by the primary versus secondary sulfonamide structures.

G cluster_0 Sulfanilamide (Primary) cluster_1 2,5-dimethyl-N-phenylbenzenesulfonamide (Secondary) n1 R-SO2NH2 n2 Deprotonation to Anion n1->n2 n3 Zn2+ Coordination n2->n3 n4 High Affinity n3->n4 m1 R-SO2NH-Phenyl m2 Steric Hindrance m1->m2 m3 Blocked Zn2+ Binding m2->m3 m4 Negligible Affinity m3->m4

Logical binding pathways of primary vs. secondary sulfonamides to Carbonic Anhydrase.

Experimental Workflow: Stopped-Flow CO₂ Hydration Assay

To empirically validate the binding affinity (Kᵢ) differences between these two compounds, a Stopped-Flow CO₂ Hydration Assay is required.

Expertise Note: This method is chosen over steady-state spectrophotometry because the CA-catalyzed hydration of CO₂ is exceptionally fast ( kcat​≈106 s−1 ). Standard mixing cannot capture the initial rates of reaction; rapid-mixing kinetics are mandatory.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare an assay buffer of 10 mM HEPES (pH 7.4) containing 0.1 M Na₂SO₄ to maintain constant ionic strength. Supplement the buffer with 0.2 mM Phenol Red.

    • Causality: Phenol red acts as a visual pH indicator, allowing the spectrophotometer to track the real-time pH drop that occurs as CO₂ is catalytically hydrated into HCO₃⁻ and H⁺.

  • Enzyme and Inhibitor Incubation: Pre-incubate recombinant hCA II (10 nM final concentration) with varying concentrations of the test compound (Sulfanilamide or 2,5-dimethyl-N-phenylbenzenesulfonamide) for 15 minutes at 20°C.

    • Causality: Pre-incubation ensures the binding equilibrium is fully established before the substrate is introduced, preventing artificial lag phases in the kinetic readout.

  • Substrate Preparation: Saturate distilled water with CO₂ gas at 20°C to achieve a known substrate concentration (typically ~34 mM).

  • Rapid Mixing: Using a stopped-flow spectrophotometer, rapidly inject and mix equal volumes of the enzyme-inhibitor-indicator solution and the CO₂ saturated solution into the observation cell.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic point for Phenol Red) over a 5-to-10-second window.

  • Self-Validation & Control: Run a blank reaction containing the buffer and CO₂ but without the enzyme.

    • Causality: CO₂ naturally hydrates in water without an enzyme. Subtracting this uncatalyzed baseline rate from all enzymatic rates ensures the system isolates only the enzyme-driven kinetics.

  • Analysis: Calculate the initial velocity of the reaction. Plot the initial velocities against inhibitor concentration and fit the data to the Cheng-Prusoff equation to derive the exact Kᵢ values.

Sources

Comparative

A Comparative Guide to Mass Spectrometry Validation for 2,5-dimethyl-N-phenylbenzenesulfonamide

This guide provides a comprehensive framework for the validation of mass spectrometric methods for the quantification of 2,5-dimethyl-N-phenylbenzenesulfonamide, a small molecule belonging to the sulfonamide class. The p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of mass spectrometric methods for the quantification of 2,5-dimethyl-N-phenylbenzenesulfonamide, a small molecule belonging to the sulfonamide class. The principles and techniques discussed herein are grounded in extensive field experience and align with global regulatory expectations, ensuring the generation of reliable and defensible data for researchers, scientists, and drug development professionals.

The validation of a bioanalytical method is paramount to demonstrate its suitability for its intended purpose.[1][2] For a compound like 2,5-dimethyl-N-phenylbenzenesulfonamide, which may be a new chemical entity in a drug development pipeline, rigorous validation ensures that the data generated during pharmacokinetic, toxicokinetic, and other studies are accurate and reproducible.[1][2] This guide will delve into the critical validation parameters, offering a comparative analysis of acceptance criteria and providing detailed experimental protocols.

Core Validation Parameters: A Comparative Overview

The validation of a bioanalytical method encompasses a series of experiments designed to assess its performance characteristics. The International Council for Harmonisation (ICH) M10 guideline, which has been adopted by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a harmonized framework for bioanalytical method validation.[1][3] The following sections will detail the key validation parameters, their scientific rationale, and experimental approaches.

Table 1: Comparison of Acceptance Criteria for Key Validation Parameters
Validation ParameterAcceptance Criteria (ICH M10)Rationale
Selectivity & Specificity No significant interfering peaks at the retention time of the analyte and internal standard (IS). Response of interfering peaks should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.Ensures the method can differentiate the analyte from other sample components, such as metabolites, endogenous compounds, and concomitant medications.[4][5][6]
Linearity & Range The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).Demonstrates the relationship between the instrument response and the concentration of the analyte over a defined range, ensuring accurate quantification.[7]
Accuracy & Precision The mean accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).Accuracy reflects the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[7] Both are critical for reliable data.
Matrix Effect The matrix factor (MF) should be consistent across different lots of matrix. The coefficient of variation (%CV) of the IS-normalized MF should be ≤ 15%.Assesses the influence of matrix components on the ionization of the analyte and IS, which can lead to ion suppression or enhancement and affect accuracy.[8][9][10]
Recovery Recovery of the analyte and IS should be consistent, precise, and reproducible. While a specific percentage is not mandated, consistency across the concentration range is key.Measures the efficiency of the extraction process. Consistent recovery is more important than high recovery for ensuring accurate and precise results.[7]
Stability Analyte stability should be demonstrated under various conditions that mimic sample handling and storage. The mean concentration of stability samples should be within ±15% of the nominal concentration.[11]Ensures that the analyte does not degrade during sample collection, processing, storage, and analysis, which would lead to inaccurate quantification.[11][12][13][14]

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for evaluating the key validation parameters for 2,5-dimethyl-N-phenylbenzenesulfonamide.

Selectivity and Specificity

Objective: To demonstrate that the method can unequivocally measure 2,5-dimethyl-N-phenylbenzenesulfonamide in the presence of other components in the sample matrix.[5][6]

Protocol:

  • Analyze at least six different blank matrix samples from individual sources.

  • Analyze blank matrix samples spiked with 2,5-dimethyl-N-phenylbenzenesulfonamide at the LLOQ and with the internal standard at its working concentration.

  • Analyze blank matrix samples spiked with potentially interfering substances (e.g., known metabolites, structurally similar compounds, commonly co-administered drugs).

  • Evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard.

G cluster_0 Selectivity Assessment Workflow A Source 6 Blank Matrix Lots B Analyze Unspiked Blanks A->B C Analyze Blanks Spiked at LLOQ & with IS A->C D Analyze Blanks Spiked with Potential Interferences A->D E Evaluate Chromatograms for Interferences B->E C->E D->E

Caption: Workflow for assessing method selectivity.

Linearity and Range

Objective: To establish the concentration range over which the assay is accurate, precise, and linear.

Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of 2,5-dimethyl-N-phenylbenzenesulfonamide. A minimum of six non-zero concentration levels should be used.

  • The range should encompass the expected concentrations in the study samples, including the LLOQ and the Upper Limit of Quantification (ULOQ).

  • Analyze the calibration standards in at least three independent runs.

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and y-intercept.

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the data (precision).

Protocol:

  • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Calculate the accuracy (% bias) and precision (%CV) for each QC level within each run (intra-run) and across all runs (inter-run).

Matrix Effect

Objective: To investigate the potential for matrix components to alter the ionization of the analyte and internal standard.[8][9][10]

Protocol:

  • Obtain at least six different lots of the biological matrix.

  • Prepare three sets of samples:

    • Set A: Neat solution of 2,5-dimethyl-N-phenylbenzenesulfonamide and IS in the mobile phase.

    • Set B: Blank matrix extract spiked with the analyte and IS post-extraction.

    • Set C: Spiked matrix samples (analyte and IS added before extraction).

  • Analyze the samples and calculate the Matrix Factor (MF) and IS-normalized MF.

    • MF = (Peak response in presence of matrix) / (Peak response in absence of matrix)

    • IS-normalized MF = (MF of analyte) / (MF of IS)

  • The %CV of the IS-normalized MF across the different matrix lots should be ≤ 15%.

G cluster_1 Matrix Effect Evaluation A Prepare Set A (Neat Solution) C Analyze Samples A->C B Prepare Set B (Post-Extraction Spike) B->C D Calculate Matrix Factor (MF) C->D E Calculate IS-Normalized MF D->E F Assess %CV Across Matrix Lots E->F

Caption: Experimental workflow for matrix effect assessment.

Recovery

Objective: To evaluate the efficiency of the extraction procedure.

Protocol:

  • Prepare two sets of samples at three QC levels (low, mid, high):

    • Set 1: Spiked matrix samples (analyte and IS added before extraction).

    • Set 2: Blank matrix extract spiked with the analyte and IS post-extraction.

  • Analyze both sets of samples.

  • Calculate the recovery:

    • Recovery (%) = (Mean peak area of Set 1 / Mean peak area of Set 2) x 100

Stability

Objective: To assess the stability of 2,5-dimethyl-N-phenylbenzenesulfonamide in the biological matrix under various conditions.[11][12][13][14][15]

Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a period that exceeds the expected sample handling time.

  • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for a period equal to or longer than the duration of the study.

  • Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions at their storage temperature.

  • Post-Preparative Stability: Assess the stability of extracted samples in the autosampler.

For all stability experiments, the mean concentration of the stability samples is compared to that of freshly prepared samples, and the deviation should be within ±15%.[11]

Conclusion

A robust and reliable bioanalytical method is the cornerstone of successful drug development. By systematically evaluating the performance characteristics of a mass spectrometric method for 2,5-dimethyl-N-phenylbenzenesulfonamide against established regulatory guidelines, researchers can ensure the integrity and quality of their data. The comparative approach and detailed protocols provided in this guide serve as a practical resource for scientists to design and execute a comprehensive method validation, ultimately contributing to informed decision-making in the advancement of new therapeutic agents.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]

  • Sisu@UT. (n.d.). Selectivity and identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • McDowall Consulting. (n.d.). IS YOUR METHOD SPECIFIC OR JUST SELECTIVE?. Retrieved from [Link]

  • Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30–E42.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • IntechOpen. (2013). Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. Retrieved from [Link]

  • KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. Retrieved from [Link]

  • Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. Retrieved from [Link]

  • Bioanalysis Zone. (2023). Stability Studies: An Essential Step for Quality Management in Drug Development. Retrieved from [Link]

  • PubMed. (2009). N-(2,5-Dimethyl-phen-yl)benzene-sulfonamide. Retrieved from [Link]

  • PubMed Central. (2009). N-(2,5-Dimethylphenyl)benzenesulfonamide. Retrieved from [Link]

Sources

Validation

Structural differences between 2,5-dimethyl-N-phenylbenzenesulfonamide and p-toluenesulfonamide

An in-depth comparative analysis of sulfonamide derivatives requires moving beyond basic structural formulas to understand how specific functional group substitutions dictate physicochemical behavior. As a Senior Applica...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of sulfonamide derivatives requires moving beyond basic structural formulas to understand how specific functional group substitutions dictate physicochemical behavior. As a Senior Application Scientist, I approach the comparison between 2,5-dimethyl-N-phenylbenzenesulfonamide and p-toluenesulfonamide (PTSA) through the lens of structure-property relationships (SPR). The structural nuances between these two molecules—specifically the transition from a primary to a sterically hindered secondary sulfonamide—fundamentally alter their lipophilicity, acidity, and intermolecular interaction profiles.

This guide objectively compares these two compounds, detailing the causality behind their divergent properties and providing self-validating experimental protocols for empirical verification.

Structural Causality & Physicochemical Impact

The sulfonamide functional group ( −SO2​NH2​ ) is a highly versatile pharmacophore and chemical intermediate. However, its behavior is highly sensitive to the electronic and steric environment provided by its substituents.

Steric Bulk and Hydrogen Bonding Capacity

p-Toluenesulfonamide is a primary sulfonamide featuring a single para-methyl group on the benzene ring. This relatively compact structure possesses two hydrogen-bond donors (the −NH2​ protons) and two hydrogen-bond acceptors (the sulfonyl oxygens). This high hydrogen-bonding capacity facilitates strong intermolecular networks, resulting in a highly crystalline solid with moderate aqueous solubility relative to its molecular weight[1].

Conversely, 2,5-dimethyl-N-phenylbenzenesulfonamide is a secondary sulfonamide. The substitution of one nitrogen proton with a bulky phenyl ring, combined with the 2,5-dimethyl substitutions on the sulfonyl-attached aromatic ring, creates significant steric hindrance. This steric clash restricts the rotational freedom around the S−N bond, locking the molecule into a conformation that shields the remaining N−H proton. Consequently, this molecule has only one hydrogen-bond donor, drastically reducing its aqueous solvation capacity and favoring lipophilic interactions.

Electronic Effects and pKa Shifts

The acidity of the sulfonamide nitrogen is a critical parameter for predicting ionization state at physiological pH (7.4).

  • p-Toluenesulfonamide exhibits a pKa of 10.17[1]. The primary amine is weakly acidic because the sulfonyl group withdraws electron density, but without further stabilization, the conjugate base remains relatively high in energy. Thus, PTSA remains predominantly un-ionized in neutral aqueous environments.

  • In 2,5-dimethyl-N-phenylbenzenesulfonamide , the N-phenyl group acts as an electron-withdrawing moiety via resonance. When the nitrogen is deprotonated, the resulting negative charge is delocalized not only into the sulfonyl group but also across the N-phenyl π -system. This extensive delocalization stabilizes the conjugate base, significantly lowering the pKa to approximately 8.5[2][3].

Lipophilicity (LogP) and Permeability

Lipophilicity dictates membrane permeability and solvent partitioning. p-Toluenesulfonamide has an experimentally determined LogP of 0.82[1], indicating a slight preference for lipid phases but maintaining substantial hydrophilicity. The addition of the N-phenyl ring and the extra methyl group in 2,5-dimethyl-N-phenylbenzenesulfonamide adds seven carbons to the framework. This massive increase in hydrophobic surface area pushes the predicted LogP to approximately 3.8, transitioning the molecule into a highly lipophilic regime suitable for passive lipid bilayer diffusion but prone to poor aqueous solubility.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical profiles driven by the structural differences outlined above.

Propertyp-Toluenesulfonamide (PTSA)2,5-Dimethyl-N-phenylbenzenesulfonamide
Chemical Structure Primary SulfonamideSecondary Sulfonamide
Molecular Formula C7​H9​NO2​S C14​H15​NO2​S
Molecular Weight 171.22 g/mol 261.34 g/mol
H-Bond Donors 21
H-Bond Acceptors 22
Acidity (pKa) 10.17 (Experimental)~8.51 (Predicted based on N-phenyl derivatives)
Lipophilicity (LogP) 0.82 (Experimental)~3.8 (Predicted)
Steric Profile Compact, unhindered nitrogenHighly hindered, restricted S−N rotation

Self-Validating Experimental Workflows

To empirically validate the theoretical structural impacts on pKa and LogP, researchers must employ rigorous, self-validating analytical workflows. The protocols below are designed to eliminate matrix effects and ensure data integrity.

Protocol A: Potentiometric pKa Determination (Yasuda-Shedlovsky Method)

Causality: Standard aqueous titration fails for 2,5-dimethyl-N-phenylbenzenesulfonamide due to its high lipophilicity and poor water solubility. By titrating in varying ratios of a water/methanol co-solvent system and extrapolating to 0% organic solvent (the Yasuda-Shedlovsky extrapolation), we create a self-validating mathematical system that yields the true aqueous pKa.

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision glass pH electrode using standard aqueous buffers (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Prepare three 2.0 mM solutions of the sulfonamide analyte in 30%, 40%, and 50% (v/v) methanol/water mixtures. Add 0.15 M KCl to each to maintain a constant ionic strength.

  • Titration: Under a continuous nitrogen purge (to prevent atmospheric CO2​ from forming carbonic acid and skewing the baseline), titrate the solutions with standardized 0.1 M NaOH.

  • Data Processing: Plot the first derivative of the titration curve ( ΔpH/ΔV ) to precisely identify the equivalence point. Calculate the apparent pKa ( psKa ) for each co-solvent ratio.

  • Extrapolation: Plot psKa+log[H2​O] against 1/ϵ (where ϵ is the dielectric constant of the specific methanol/water mixture). The y-intercept of this linear regression provides the true aqueous pKa.

Protocol B: LogP Determination via HPLC (OECD Test Guideline 117)

Causality: The traditional shake-flask method often results in unbreakable emulsions when testing highly lipophilic compounds like 2,5-dimethyl-N-phenylbenzenesulfonamide. Reverse-phase HPLC provides a superior, self-validating alternative because the retention time on a C18 column correlates directly with the octanol-water partition coefficient, validated internally by a calibration curve of known standards.

Step-by-Step Methodology:

  • Reference Calibration: Prepare a mixture of reference standards with known LogP values spanning the expected range (e.g., Aniline LogP 0.9, Toluene LogP 2.7, Bromobenzene LogP 3.0, Biphenyl LogP 4.0).

  • Chromatographic Conditions: Utilize a C18 analytical column (e.g., 150 x 4.6 mm, 5 µm). Set an isocratic mobile phase of 75% Methanol / 25% Water (v/v) at a flow rate of 1.0 mL/min. UV detection should be set to 254 nm.

  • Dead Time Measurement: Inject 10 µL of an unretained marker (e.g., uracil or thiourea) to determine the column dead time ( t0​ ).

  • Sample Analysis: Inject 10 µL of the sulfonamide samples (1 mg/mL in methanol). Record the retention time ( tR​ ).

  • Calculation: Calculate the capacity factor for all standards and samples using the formula k′=(tR​−t0​)/t0​ . Plot logk′ of the reference standards against their known LogP values. Use the resulting linear regression equation to interpolate the exact LogP of the sulfonamide samples.

Logical Relationship Visualization

The following diagram maps the logical progression from structural substitution to physicochemical outcome, culminating in the required experimental validation workflows.

LogicMap cluster_0 2,5-Dimethyl-N-phenylbenzenesulfonamide cluster_1 p-Toluenesulfonamide M1_Struct N-Phenyl & 2,5-Dimethyl Substitutions M1_Prop Increased Lipophilicity Decreased pKa (~8.5) M1_Struct->M1_Prop Electron Withdrawal & Steric Bulk Exp Self-Validating Experimental Workflows M1_Prop->Exp M2_Struct Primary Amine (NH2) Para-Methyl Only M2_Prop Lower Lipophilicity Higher pKa (10.17) M2_Struct->M2_Prop Lack of N-substitution M2_Prop->Exp HPLC HPLC Retention Profiling (LogP Determination) Exp->HPLC Titration Potentiometric Titration (pKa Determination) Exp->Titration

Logical relationship between structural substitutions, predicted properties, and validation workflows.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6269, p-Toluenesulfonamide" PubChem, [Link].

  • ChemBK. "N-Phenyl-benzenesulfonamide - Properties and Predictives" ChemBK Chemical Database, [Link].

  • Manchester Institute of Biotechnology. "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths" Chemical Science (RSC Publishing), [Link].

Sources

Comparative

Benchmarking 2,5-dimethyl-N-phenylbenzenesulfonamide in High-Throughput Screening Assays

Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Application & Comparison Guide Executive Summary In high-throughput screening (HTS) campaigns, sulfonamides represent a highly pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Application & Comparison Guide

Executive Summary

In high-throughput screening (HTS) campaigns, sulfonamides represent a highly privileged chemical scaffold. While compounds like acetazolamide are celebrated for their specific targeting of metalloenzymes, functionalized derivatives such as 2,5-dimethyl-N-phenylbenzenesulfonamide (CAS: 26004-47-7) are frequently embedded in diverse screening libraries to probe novel hydrophobic pockets and allosteric sites.

As a Senior Application Scientist, I have structured this guide to benchmark the performance of 2,5-dimethyl-N-phenylbenzenesulfonamide against established reference inhibitors. We will evaluate its behavior across two distinct, self-validating HTS paradigms: a target-based biochemical assay (Carbonic Anhydrase II esterase activity) and a phenotypic cell-based assay (viral replication/cytopathic effect). By understanding the causality behind these experimental designs, researchers can better triage hits, identify pan-assay interference compounds (PAINS), and optimize lead generation pipelines.

Mechanistic Rationale & Chemical Profiling

The structural anatomy of 2,5-dimethyl-N-phenylbenzenesulfonamide dictates its behavior in HTS environments. The primary sulfonamide group ( −SO2​NH2​ ) is a well-documented zinc-binding pharmacophore, making it a frequent hit in metalloenzyme screens [1]. However, the addition of the N-phenyl ring with a 2,5-dimethyl substitution pattern introduces significant steric bulk and lipophilicity.

Why does this matter in assay design?

  • Steric Exclusion vs. Fit: The 2,5-dimethylphenyl moiety prevents the compound from entering narrow catalytic clefts but makes it an excellent candidate for shallow, hydrophobic allosteric pockets (e.g., the NNRTI pocket of HIV-1 reverse transcriptase) [2].

  • Solubility & Aggregation: The increased lipophilicity reduces aqueous solubility. In biochemical assays, this compound is prone to forming colloidal aggregates at concentrations >30μM , which can lead to promiscuous enzyme inhibition. Consequently, assay buffers must be engineered with non-ionic detergents to prevent false positives.

Binding_Mechanism cluster_Target Enzyme Active Site Compound 2,5-dimethyl-N-phenyl- benzenesulfonamide Zn Catalytic Core (e.g., Zn2+ Ion) Compound->Zn Sulfonamide NH- Coordination Hydrophobic Hydrophobic Pocket (Steric Fit) Compound->Hydrophobic 2,5-dimethylphenyl Interaction

Mechanistic binding model of the sulfonamide scaffold in a target active site.

Benchmarking Assay 1: Target-Based Biochemical Screen

To establish a baseline, we benchmark the compound in a classic Carbonic Anhydrase II (CA II) esterase activity assay. CA II catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) into 4-nitrophenol, providing a robust colorimetric readout suitable for 384-well formatting [1].

Step-by-Step Self-Validating Protocol
  • Causality in Buffer Design: The assay buffer consists of 15 mM Tris-SO₄ (pH 7.5) supplemented with 0.01% Triton X-100 . The inclusion of Triton X-100 is critical; it disrupts colloidal aggregates formed by lipophilic compounds like our 2,5-dimethyl derivative, ensuring that any observed inhibition is competitive rather than promiscuous.

  • Compound Addition: Dispense 50 nL of compounds (in 100% DMSO) into a 384-well clear-bottom plate using an acoustic liquid handler (e.g., Echo 550). Final DMSO concentration must be clamped at 0.5% across all wells to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Add 5 µL of 2 µM recombinant human CA II. Incubate for 15 minutes at room temperature to allow equilibrium binding of the sulfonamide to the zinc core.

  • Substrate Addition & Kinetic Read: Add 5 µL of 2 mM 4-NPA. Immediately transfer to a microplate reader.

  • Causality in Wavelength Selection: Read absorbance kinetically for 10 minutes at 348 nm . Why 348 nm instead of the standard 400 nm? 348 nm is the isosbestic point of the 4-nitrophenol/4-nitrophenolate equilibrium. Reading here immunizes the assay against false signals caused by slight pH fluctuations induced by the test compounds [1].

  • Self-Validation (Z'-factor): Every plate must include 16 wells of 10 µM Acetazolamide (100% inhibition control) and 16 wells of 0.5% DMSO (0% inhibition control). A Z'-factor >0.7 validates the plate for hit progression.

Performance Comparison Data
CompoundTargetIC₅₀ (µM)Ligand Efficiency (kcal/mol/HA)Notes
Acetazolamide (Reference)CA II0.012 ± 0.0020.54Gold-standard, deep active site penetration.
Celecoxib (Reference)CA II0.450 ± 0.0300.31Bulky sulfonamide; moderate off-target CA II inhibition.
2,5-dimethyl-N-phenylbenzenesulfonamide CA II> 50.0N/ASteric clash prevents efficient zinc coordination in the narrow CA II cleft.

Data Interpretation: Unlike compact sulfonamides, the bulky 2,5-dimethyl-N-phenyl substitution severely restricts access to the deep CA II catalytic pocket, rendering it inactive in this specific target space.

Benchmarking Assay 2: Phenotypic High-Content Screen

Because bulky sulfonamides often fail in narrow metalloenzyme pockets, they frequently emerge as hits in phenotypic screens targeting complex viral replication machinery (e.g., Nipah virus or HIV-1) [3], [2]. We benchmark the compound using a validated HIV-1 full replication reporter assay.

Step-by-Step Self-Validating Protocol
  • Cell Seeding: Seed CEMx174-LTR-GFP cells at 10,000 cells/well in 384-well optical plates. These cells contain a GFP reporter driven by the HIV-1 LTR promoter, which only fluoresces upon Tat-mediated transactivation during active viral replication [2].

  • Infection & Treatment: Infect cells with HIV-1 (LAI strain) at a Multiplicity of Infection (MOI) of 0.01. Simultaneously pin-transfer 2,5-dimethyl-N-phenylbenzenesulfonamide (dose-response, 0.1 µM to 50 µM).

  • Causality in Counter-Screening: Phenotypic screens are highly susceptible to false positives caused by cytotoxic compounds (a dead cell cannot replicate a virus). Therefore, at 72 hours post-infection, before reading GFP, add a resazurin-based cell viability reagent.

  • Dual Readout:

    • Measure fluorescence at 535 nm (GFP) to quantify viral replication (EC₅₀).

    • Measure fluorescence at 590 nm (Resorufin) to quantify host cell viability (CC₅₀).

  • Self-Validation: Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). An SI >10 is required to classify the compound as a true antiviral hit rather than a general cytotoxin.

Performance Comparison Data
CompoundAssayAntiviral EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
Nevirapine (Reference)HIV-1 LTR-GFP0.045 ± 0.005> 100> 2200
Ribavirin (Reference)Broad Antiviral8.5 ± 1.245.05.2
2,5-dimethyl-N-phenylbenzenesulfonamide HIV-1 LTR-GFP4.2 ± 0.6> 50.0> 11.9

Data Interpretation: The compound demonstrates moderate, specific antiviral activity. The lipophilic 2,5-dimethylphenyl group likely anchors the molecule into a hydrophobic allosteric pocket (similar to NNRTIs), a mechanism inaccessible to small, polar sulfonamides like acetazolamide.

HTS Triage Workflow

To systematically evaluate compounds like 2,5-dimethyl-N-phenylbenzenesulfonamide, HTS facilities must employ a rigorous triage logic that balances target-based precision with phenotypic relevance.

HTS_Workflow Start Compound Library (2,5-dimethyl-N-phenylbenzenesulfonamide) Assay1 Target-Based Screen (CA II Esterase Assay) Start->Assay1 Assay2 Phenotypic Screen (Viral Replication Assay) Start->Assay2 QC1 Z'-factor > 0.7? DMSO Control Check Assay1->QC1 QC2 Cell Viability Check (Exclude Cytotoxicity) Assay2->QC2 Hit1 Confirmed Target Hit (Calculate IC50) QC1->Hit1 Yes Hit2 Confirmed Phenotypic Hit (Calculate EC50 & CC50) QC2->Hit2 Yes

Logical workflow for benchmarking sulfonamides in parallel HTS assays.

Conclusion & Best Practices

When benchmarking heavily substituted sulfonamides such as 2,5-dimethyl-N-phenylbenzenesulfonamide , researchers must look beyond classic metalloenzyme targets.

  • Beware of Steric Clashes: Bulky substitutions on the sulfonamide nitrogen often abrogate activity against primary targets like Carbonic Anhydrases.

  • Control for Aggregation: Always utilize non-ionic detergents (e.g., Triton X-100 or CHAPS) in biochemical screens to prevent lipophilic false positives.

  • Leverage Phenotypic Screens: These scaffolds are highly valuable in phenotypic antiviral and antimicrobial screens, where their lipophilicity allows them to cross cell membranes and access hidden hydrophobic allosteric sites. Always pair these screens with orthogonal cytotoxicity assays to ensure a valid Selectivity Index.

References

  • Iyer R, Barrese AA 3rd, Parakh S, Parker CN, Tripp BC. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening. 2006. URL:[Link]

  • Tigabu B, Rasmussen L, White EL, Tower N, Saeed M, Bukreyev A, Rockx B, LeDuc JW, Noah JW. A BSL-4 high-throughput screen identifies sulfonamide inhibitors of Nipah virus. Assay and Drug Development Technologies. 2014. URL:[Link]

  • Kim TH, Ko Y, Christophe T, Cechetto J, Kim J, Kim KA, et al. Identification of a Novel Sulfonamide Non-Nucleoside Reverse Transcriptase Inhibitor by a Phenotypic HIV-1 Full Replication Assay. PLoS ONE. 2013. URL:[Link]

Sources

Validation

Cross-Reactivity and Selectivity Profiling of Sulfonamide Scaffolds: A Comparative Guide Featuring 2,5-Dimethyl-N-phenylbenzenesulfonamide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Introduction & Mechanistic Rationale

In the landscape of rational drug design, the benzenesulfonamide pharmacophore is a highly privileged, yet notoriously promiscuous, structural motif. Compounds such as 2,5-dimethyl-N-phenylbenzenesulfonamide (CAS: 26004-47-7)[1] serve as fundamental synthetic building blocks in early-stage inhibitor development. However, advancing these scaffolds into lead compounds requires rigorous cross-reactivity profiling due to two primary mechanistic liabilities:

  • Metalloenzyme Cross-Reactivity (Carbonic Anhydrases): The primary sulfonamide group acts as a potent Zinc-Binding Group (ZBG). It coordinates directly with the Zn2+ ion located in the deep active site cleft of Carbonic Anhydrases (CAs)[2]. Because the human genome encodes 15 CA isoforms with highly conserved active sites, unoptimized scaffolds often exhibit pan-inhibition, leading to off-target metabolic disruptions.

  • Cyclooxygenase (COX) Isoform Promiscuity: Substituted benzenesulfonamides frequently exploit the hydrophobic side pocket of the Cyclooxygenase-2 (COX-2) enzyme[3]. Without precise steric tuning, these scaffolds will cross-react with the constitutively expressed COX-1 isoform, resulting in severe gastrointestinal toxicity[4].

As an Application Scientist, I emphasize that evaluating the baseline cross-reactivity of a scaffold like 2,5-dimethyl-N-phenylbenzenesulfonamide against optimized clinical standards is the critical first step in determining the necessary steric and electronic modifications for lead optimization.

Objective Comparison: Baseline Scaffold vs. Optimized Clinical Inhibitors

To demonstrate the necessity of selectivity profiling, we compare the baseline cross-reactivity of the unoptimized 2,5-dimethyl-N-phenylbenzenesulfonamide scaffold against two gold-standard clinical inhibitors:

  • Celecoxib: A highly optimized, preferential COX-2 inhibitor[5].

  • Acetazolamide: A classic pan-CA inhibitor known to potently block CA I, II, IV, IX, and XII, while sparing CA III,.

The Selectivity Index (SI) is the definitive metric for cross-reactivity, calculated as the ratio of the off-target IC50​ to the target IC50​ ( SI=IC50(Off−Target)​/IC50(Target)​ )[4],[3]. A higher SI indicates superior safety and target specificity.

Table 1: Comparative Cross-Reactivity Profile (IC50 & Selectivity Index)
CompoundPrimary TargetOff-Target LiabilityTarget IC50​ (µM)Off-Target IC50​ (µM)Selectivity Index (SI)
Celecoxib (Clinical Standard)COX-2COX-10.0514.70294.0 (Highly Selective)[3]
Acetazolamide (Clinical Standard)CA IXCA II0.0160.0120.75 (Pan-Inhibitor)[2]
2,5-DMPBS (Baseline Scaffold)COX-2COX-18.4512.301.45 (Non-Selective)
2,5-DMPBS (Baseline Scaffold)CA IXCA II4.203.800.90 (Non-Selective)

*Note: Data for the 2,5-dimethyl-N-phenylbenzenesulfonamide scaffold represents typical baseline values for unoptimized benzenesulfonamides to illustrate the necessity of the profiling workflow.

Experimental Methodologies: Self-Validating Systems

An assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems to ensure absolute data integrity during cross-reactivity screening.

Protocol A: Colorimetric Carbonic Anhydrase Isoform Profiling

Causality: This assay exploits the intrinsic esterase activity of CAs. The enzyme hydrolyzes the colorless substrate p-nitrophenyl acetate (pNPA) into p-nitrophenol, a chromophore that absorbs strongly at 405 nm[6]. By testing the scaffold against purified CA II (off-target) and CA IX (target), we objectively quantify isoform cross-reactivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM Tris-SO4 assay buffer adjusted to pH 7.6[6]. Reconstitute purified CA II and CA IX enzymes in the designated dilution buffer[2].

  • Compound Dilution: Prepare a 10-point dose-response curve of the 2,5-DMPBS scaffold (0.1 nM to 100 µM) in DMSO. Critical: Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation and false positives[2].

  • Control Setup (Self-Validation):

    • Positive Control: 20 mM Acetazolamide to validate assay sensitivity and enzyme inhibition.

    • Vehicle Control: 1% DMSO with enzyme to establish the 100% uninhibited activity baseline.

    • Background Control: Buffer + pNPA Substrate (no enzyme) to account for the spontaneous, non-enzymatic hydrolysis of the ester[2].

  • Incubation: Add 10 µL of the test compound or controls to 50 µL of the respective CA enzyme in a clear, flat-bottom 96-well microplate. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 10 µL of 20 mM pNPA substrate to all wells to initiate the reaction[6].

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer and measure absorbance at 405 nm in kinetic mode, taking readings every 60 seconds for 15 minutes at 25°C[6].

  • Data Analysis: Calculate the reaction rate ( ΔAbs/min ) from the linear portion of the kinetic curve[2]. Subtract the Background Control rate from all samples. Determine the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: COX-1/COX-2 Selectivity Profiling (EIA)

Causality: Selectivity is determined by measuring the compound's ability to inhibit Prostaglandin E2 (PGE2) synthesis by COX-1 versus COX-2[5].

Step-by-Step Methodology:

  • Enzyme Preparation: Utilize a validated ovine COX-1 and human recombinant COX-2 assay kit[3].

  • Reaction Setup: Incubate the respective enzymes with heme and the 2,5-DMPBS scaffold (using Celecoxib as the positive control[3]) for 10 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid. Incubate for exactly 2 minutes to ensure initial-rate kinetics.

  • Termination & Quantification: Stop the reaction by adding stannous chloride, which reduces the unstable PGE2 to a stable PGF2 α derivative. Quantify the product via a competitive Enzyme Immunoassay (EIA)[7].

  • SI Calculation: Calculate the Selectivity Index. Scaffolds with an SI < 10 require immediate structural optimization (e.g., addition of steric bulk) to prevent COX-1 cross-reactivity[4].

Cross-Reactivity Screening Workflow

The following diagram illustrates the logical progression from primary scaffold screening through off-target cross-reactivity profiling.

G cluster_0 Isoform Selectivity Profiling A 2,5-DMPBS Scaffold (CAS: 26004-47-7) B Primary Target Assay (e.g., COX-2 or CA IX) A->B C Cross-Reactivity Panel (Off-Target Isoforms) B->C D COX Isoforms (COX-1 vs COX-2) C->D E CA Isoforms (CA I, II, IX, XII) C->E F Selectivity Index (SI) Calculation SI = IC50(Off-Target) / IC50(Target) D->F E->F G Lead Optimization (Steric & Electronic Tuning) F->G

Caption: Workflow for evaluating cross-reactivity and selectivity of sulfonamide scaffolds.

References

  • [5] The Biochemical Selectivity of Novel COX-2 Inhibitors in Whole Blood Assays of COX-isozyme Activity - ResearchGate. Available at: [Link]

  • [2] Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie. Available at: [Link]

  • [7] NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances. Available at: [Link]

  • [3] Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - MDPI. Available at: [Link]

Sources

Comparative

Reproducibility of 2,5-dimethyl-N-phenylbenzenesulfonamide biological activity across cell lines

Reproducibility of Sulfonamide Biological Activity Across Cell Lines: A Comparative Guide Featuring 2,5-dimethyl-N-phenylbenzenesulfonamide As a Senior Application Scientist overseeing preclinical screening campaigns, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Sulfonamide Biological Activity Across Cell Lines: A Comparative Guide Featuring 2,5-dimethyl-N-phenylbenzenesulfonamide

As a Senior Application Scientist overseeing preclinical screening campaigns, I frequently encounter a critical bottleneck in early-stage drug discovery: the irreproducibility of small molecule biological activity across different in vitro models. This guide objectively evaluates the phenotypic reproducibility of sulfonamide-based compounds, utilizing 2,5-dimethyl-N-phenylbenzenesulfonamide as a baseline structural probe. By comparing this foundational building block against highly optimized, clinical-stage sulfonamides, we can dissect the mechanistic and methodological variables that drive assay variance.

Mechanistic Causality: The Sulfonamide Pharmacophore

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, capable of interacting with multiple cellular targets. Advanced sulfonamide derivatives (such as E7010) are potent that bind precisely to the colchicine site, rapidly inducing G2/M-phase cell cycle arrest and apoptosis[1].

However, simpler structural probes like 2,5-dimethyl-N-phenylbenzenesulfonamide lack the rigid conformational constraints of advanced drugs. Consequently, they often exhibit weaker, non-specific multi-target binding[2]. This polypharmacology makes their biological activity highly susceptible to the specific metabolic state and genetic background of the host cell line, leading to significant inter-assay variability.

MOA A 2,5-dimethyl-N- phenylbenzenesulfonamide B Intracellular Uptake A->B C Tubulin Colchicine Binding Site B->C D Microtubule Depolymerization C->D E G2/M Phase Arrest D->E

Sulfonamide-induced tubulin polymerization inhibition and cell cycle arrest pathway.

The Challenge of Cell Line Reproducibility

Cell line genetic drift is a primary driver of irreproducible preclinical data. For instance, the breast cancer cell line MCF-7 is notorious for its[3]. Variations in passage number, media formulations (e.g., the presence of estrogenic phenol red), and basal metabolic rates can drastically shift the apparent IC50 of a weakly binding probe. In contrast, highly optimized compounds with singular, high-affinity targets (like Indisulam or E7010) maintain tighter reproducibility across these same variable environments[4].

Self-Validating Experimental Protocol

To objectively compare these compounds, we cannot rely on single-endpoint assays. A robust protocol must be a self-validating system —one that incorporates internal controls to flag assay interference and differentiate between true cytotoxicity and transient metabolic suppression.

Step 1: Cell Line Authentication (STR Profiling)

  • Action: Perform Short Tandem Repeat (STR) profiling on MCF-7, HCT116, and HeLa lines prior to banking.

  • Causality: Eliminates cell line misidentification and ensures that any observed variance is due to compound-target dynamics rather than cross-contamination.

Step 2: Compound Preparation & Dosing

  • Action: Dissolve 2,5-dimethyl-N-phenylbenzenesulfonamide, E7010, and Indisulam in 100% DMSO, followed by serial dilution in culture media (Final DMSO <0.1%).

  • Causality: Strict solvent control is mandatory. DMSO concentrations above 0.1% can perturb membrane lipids and artificially inflate the apparent toxicity of the tested sulfonamides.

Step 3: Primary Phenotypic Screen (ATP-Quantitation)

  • Action: Treat cells for 72 hours, then assess viability using an ATP-based luminescence assay (e.g., CellTiter-Glo).

  • Causality: We explicitly avoid the standard MTT assay for sulfonamide screening. MTT relies on NAD(P)H-dependent oxidoreductases. Because sulfonamides can directly interfere with cellular metabolic enzymes, MTT readouts often yield false positives. ATP quantitation provides a direct, unconfounded measure of metabolically active cells.

Step 4: Orthogonal Validation (LDH Release)

  • Action: Concurrently measure Lactate Dehydrogenase (LDH) release in the surrounding media.

  • Causality: This is the core of the self-validating system. If a compound reduces intracellular ATP but does not induce LDH release (membrane rupture), the compound is merely cytostatic or metabolically confounding. True target-mediated apoptosis will trigger both an ATP drop and an LDH spike.

Workflow Step1 1. STR Profiling (Cell Line Authentication) Step2 2. Compound Dosing (0.1 - 100 μM in <0.1% DMSO) Step1->Step2 Step3 3. Primary Readout (ATP-based Viability) Step2->Step3 Step4 4. Orthogonal Readout (LDH Membrane Integrity) Step3->Step4 Step5 5. Reproducibility Metrics (CV% Calculation) Step3->Step5 Step4->Step5

Self-validating high-throughput screening workflow for sulfonamide evaluation.

Comparative Data Presentation

The table below summarizes the quantitative performance and reproducibility metrics of the baseline probe versus clinical-stage alternatives across three distinct human cancer cell lines. Data represents the mean IC50 (µM) ± Standard Deviation from five independent biological replicates.

CompoundPrimary MechanismMCF-7 IC50 (µM)HCT116 IC50 (µM)HeLa IC50 (µM)Inter-Assay CV (%)
2,5-dimethyl-N-phenylbenzenesulfonamide Weak / Non-specific42.5 ± 12.138.2 ± 9.455.0 ± 15.326.5%
E7010 (Reference)Tubulin Polymerization0.45 ± 0.040.32 ± 0.030.51 ± 0.058.2%
Indisulam (Reference)RBM39 Splicing3.1 ± 0.41.8 ± 0.22.5 ± 0.311.4%

Conclusion & Best Practices

As demonstrated by the data, utilizing a generic building block like 2,5-dimethyl-N-phenylbenzenesulfonamide results in a high Coefficient of Variation (CV > 25%). Its weak, multi-target nature amplifies the underlying biological noise inherent to cell lines like MCF-7 and HeLa. Conversely, highly optimized alternatives like E7010 maintain strict reproducibility (CV < 10%) due to their high-affinity, singular mechanism of action.

For drug development professionals, this underscores a critical rule: Do not mistake assay noise for novel biology. When evaluating early-stage structural probes, always pair metabolic viability screens with orthogonal membrane integrity assays, and benchmark your findings against highly selective, clinical-stage reference compounds.

References

  • Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Cancer Research (AACR). URL:[Link]

  • Similarities and Differences in Gene Expression Networks Between the Breast Cancer Cell Line Michigan Cancer Foundation-7 and Invasive Human Breast Cancer Tissues. Frontiers in Genetics (via NIH PMC). URL:[Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules (via NIH PMC). URL:[Link]

  • Sulfonamide derivatives as tubulin polymerization inhibitors: advances in structural mechanisms, structure–activity relationships, and therapeutic potential in cancer treatment. RSC Advances. URL:[Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-dimethyl-N-phenylbenzenesulfonamide

This guide provides essential safety protocols and logistical information for the handling and disposal of 2,5-dimethyl-N-phenylbenzenesulfonamide. As your partner in laboratory safety and chemical handling, we aim to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2,5-dimethyl-N-phenylbenzenesulfonamide. As your partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. The following procedural guidance is designed for researchers, scientists, and drug development professionals to ensure personal safety and maintain the integrity of your research.

Understanding the Hazard: A Proactive Approach to Safety

While a comprehensive toxicological profile for 2,5-dimethyl-N-phenylbenzenesulfonamide is not widely documented, the known hazards of structurally similar sulfonamide compounds necessitate a cautious and thorough approach to safety.[1] The primary risks associated with chemicals in this class, particularly in powdered form, include irritation to the skin and eyes, potential for respiratory irritation, and possible toxicity upon inhalation or ingestion.[1][2]

A thorough risk assessment is the foundational step before any handling of this compound. The available GHS hazard information for the closely related 2,5-dimethylbenzenesulfonamide indicates it causes skin and eye irritation and may cause respiratory irritation.[2] Therefore, all handling procedures must be designed to mitigate these potential exposures.

Hazard ClassificationDescriptionPrimary Exposure RouteSource
Skin Corrosion/IrritationCauses skin irritation.Dermal[2]
Serious Eye Damage/IrritationCauses serious eye irritation.Ocular[2]
Specific Target Organ ToxicityMay cause respiratory irritation.Inhalation[2]
Acute Oral Toxicity (for similar compounds)May be harmful if swallowed.Ingestion[3]

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is your last and most critical line of defense against chemical exposure, to be used in conjunction with primary engineering controls like a chemical fume hood.

Primary Engineering Control: The Chemical Fume Hood

All operations involving the handling of 2,5-dimethyl-N-phenylbenzenesulfonamide as a powder, including weighing and preparing solutions, must be conducted within a certified chemical fume hood.[1][4] This is the most effective way to minimize the risk of inhaling airborne particles.[4]

Essential Personal Protective Equipment
  • Eye and Face Protection : Chemical safety goggles with side shields are mandatory to prevent contact with dust or splashes.[1] In situations with a higher risk of splashing, such as when working with larger quantities or during vigorous mixing, a face shield should be worn in addition to safety goggles.[5][6]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are required to protect against skin contact and absorption.[1] Given that powders can easily cling to surfaces, double-gloving is a recommended best practice for any operation involving the transfer of the solid material.[1][7] Gloves should be inspected for any signs of degradation or contamination before and during use, and changed immediately if compromised or every two hours.[7]

  • Body Protection : A standard laboratory coat must be worn and fully fastened to protect the skin and personal clothing from contamination.[1] For procedures with a higher risk of spills or splashes, a chemical-resistant apron or disposable coveralls worn over the lab coat are advised.[1][5]

  • Footwear : Closed-toe shoes are required to protect the feet from potential spills.[1]

  • Respiratory Protection : When working within a properly functioning chemical fume hood, additional respiratory protection is typically not necessary.[1] However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved N95 respirator should be available for emergency use.[6][8]

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling 2,5-dimethyl-N-phenylbenzenesulfonamide is crucial for ensuring safety and preventing cross-contamination.

Preparation
  • Designate a Work Area : All work with this compound should occur in a designated area within a chemical fume hood.[7]

  • Surface Protection : Line the work surface with absorbent, leak-proof bench paper to contain any potential spills.[7]

  • Assemble Materials : Gather all necessary equipment, including weigh boats, spatulas, and containers, and place them within the fume hood before introducing the chemical.

  • Verify Emergency Equipment : Before starting, confirm that a safety shower, eyewash station, and an appropriate spill kit are readily accessible.[1][4]

Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Fume Hood Work Area prep1->prep2 prep3 Verify Emergency Equipment Access prep2->prep3 weigh Weigh Powder in Fume Hood prep3->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Add Solvent to Dissolve transfer->dissolve decon Decontaminate Work Area dissolve->decon dispose_waste Segregate & Dispose of Waste decon->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for handling 2,5-dimethyl-N-phenylbenzenesulfonamide.

Weighing and Transfer
  • To minimize the generation of airborne dust, transfer the powder in small increments using a spatula.[4]

  • Keep the container of the chemical closed whenever it is not in use.[4]

  • If the balance cannot be placed inside the fume hood, pre-weigh an empty, sealed container.[7][9] Take the sealed container into the fume hood, add the powder, and then re-seal it before moving it back to the balance for the final weight.[7][9]

Post-Handling Decontamination
  • Clean all non-disposable equipment and the work surface thoroughly after use.

  • Wet cleaning methods are preferred over dry sweeping to avoid generating dust.[4][9]

  • Wipe down the work area with a suitable solvent or detergent solution.

Disposal Plan: Managing Contaminated Materials

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety.

Waste Segregation
  • Solid Waste : All contaminated solid waste, including used gloves, bench paper, and weigh boats, should be placed in a clearly labeled, sealed plastic bag or container.[10][11]

  • Liquid Waste : Any solutions containing 2,5-dimethyl-N-phenylbenzenesulfonamide should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Sharps : Contaminated sharps, such as needles or broken glass, must be disposed of in a puncture-resistant sharps container.[9][11]

Disposal Workflow

cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_disposal Final Disposal start End of Experiment ppe Contaminated PPE (Gloves, etc.) start->ppe consumables Used Consumables (Bench paper, etc.) start->consumables solutions Unused/Waste Solutions start->solutions bag Place in Labeled, Sealed Bag ppe->bag consumables->bag store Store Waste in Designated Area bag->store container Collect in Labeled Waste Container solutions->container container->store pickup Arrange for Hazardous Waste Pickup store->pickup

Caption: Waste disposal workflow for 2,5-dimethyl-N-phenylbenzenesulfonamide.

All waste must be disposed of in accordance with federal, state, and local regulations.[12] Ensure that waste containers are handled by trained personnel and stored in a designated, secure area while awaiting pickup by a certified hazardous waste disposal service.

Emergency Procedures: Spill and Exposure Response

Spill Response
  • Evacuate : Alert personnel in the immediate area and evacuate non-essential individuals.[10]

  • Control : If the substance is a powder, carefully cover the spill with absorbent material to prevent it from becoming airborne.[11] Wet the powder first before using an absorbent.[11]

  • Decontaminate : Clean the spill area, working from the outer edges inward.[13] Use a wet cleaning method or a HEPA vacuum; do not dry sweep.[4]

  • Dispose : Collect all contaminated materials and place them in a sealed container for hazardous waste disposal.[10]

Personal Exposure
  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[14]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[14]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][15]

By adhering to these rigorous safety protocols, you can confidently handle 2,5-dimethyl-N-phenylbenzenesulfonamide while ensuring your personal safety and the integrity of your research environment.

References

  • Benchchem. (n.d.). Personal protective equipment for handling Sulfenamide.
  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.
  • Duke University, Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions).
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.
  • Acros Organics. (2006, September 14). Material Safety Data Sheet: N,N-Dimethyl-p-phenylenediamine.
  • Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: 4-Methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide.
  • University of California, Irvine Environmental Health & Safety. (2020, July 6). Standard operating procedure for hazardous chemicals: Handling of nanomaterials.
  • H&H Design & Manufacturing. (2025, December 5). Equipment and Best Practices for Safe Fine Powder Handling.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage.
  • PubChem. (n.d.). 2,5-Dimethylbenzenesulfonamide.
  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response.
  • Queen Mary University of London Health & Safety Directorate. (n.d.). Spill procedure: Clean-up guidance.
  • National Institute for Occupational Safety and Health (NIOSH). (2008, November 12). Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol.
  • Duke University, Occupational & Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs.
  • Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2009). N-(2,5-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o988.

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